molecular formula C7H5Br2N3O B1433952 (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol CAS No. 1382451-66-2

(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

Cat. No.: B1433952
CAS No.: 1382451-66-2
M. Wt: 306.94 g/mol
InChI Key: YYMYQOUCEBQSNQ-UHFFFAOYSA-N
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Description

(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol is a useful research compound. Its molecular formula is C7H5Br2N3O and its molecular weight is 306.94 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3O/c8-5-2-12-1-4(3-13)10-7(12)6(9)11-5/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMYQOUCEBQSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(N=C2Br)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated significant potential in oncology, virology, and inflammatory disease research.[2] This technical guide focuses on a specific, highly functionalized derivative: (6,8-Dibromoimidazo[1,2-a]pyrazin-2-yl)methanol (CAS No. 1382451-66-2). While this compound is primarily a research chemical, its structural motifs—a dibrominated pyrazine ring and a hydroxymethyl group at the C2 position—offer a rich platform for further chemical exploration and drug design. This document provides a comprehensive overview of its chemical properties, a proposed robust synthesis protocol based on established methodologies for analogous structures, and an expert perspective on its potential applications in drug discovery.

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Core

The fusion of an imidazole ring with a pyrazine ring creates the imidazo[1,2-a]pyrazine system, a planar, aromatic heterocycle rich in nitrogen atoms. This arrangement provides a unique combination of hydrogen bond donors and acceptors, as well as sites for diverse chemical functionalization. The core's inherent properties make it an excellent scaffold for interacting with various biological targets, leading to compounds with activities ranging from kinase inhibition to antiviral action.[2][3]

The subject of this guide, this compound, incorporates three key features of strategic interest to the medicinal chemist:

  • The Imidazo[1,2-a]pyrazine Core: Provides the foundational structure for biological activity.

  • Dibromination at C6 and C8: The two bromine atoms serve as versatile synthetic handles. They can be utilized for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a vast array of molecular fragments, enabling the systematic exploration of the chemical space around the core. This is a critical step in optimizing potency and selectivity for a given biological target.

  • Hydroxymethyl Group at C2: The primary alcohol at the C2 position is a key functional group. It can act as a hydrogen bond donor, participate in ester or ether linkages for prodrug strategies, or be oxidized to an aldehyde or carboxylic acid for further derivatization.

This combination of features makes this compound a valuable building block for creating libraries of novel compounds aimed at complex therapeutic targets.

Physicochemical and Structural Properties

A summary of the known and predicted physicochemical properties for this compound and its key precursor, Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate, are presented below.

PropertyThis compoundEthyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
CAS Number 1382451-66-287597-21-5[4]
Molecular Formula C₇H₅Br₂N₃OC₉H₇Br₂N₃O₂[4]
Molecular Weight 306.94 g/mol 348.98 g/mol [4]
Appearance Predicted: White to off-white solidSolid
Solubility Predicted: Soluble in DMSO, DMF, and MethanolPredicted: Soluble in DMSO, DCM, Ethyl Acetate
Melting Point (°C) Not experimentally determinedNot experimentally determined
XLogP3 Not available3.3[4]
Hydrogen Bond Donors 10[4]
Hydrogen Bond Acceptors 45[4]

Chemical Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis Protocol

As a Senior Application Scientist, it is often necessary to devise synthetic routes to novel compounds based on established chemical principles and literature precedents for analogous structures. The synthesis of this compound can be logically achieved via a two-step process starting from commercially available 2-aminopyrazine. The workflow is outlined below.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology

Part A: Synthesis of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (Precursor)

This procedure is adapted from general methods for the synthesis and bromination of imidazo[1,2-a]azines.[5]

  • Cyclocondensation:

    • To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl bromopyruvate (1.1 eq).

    • Heat the mixture to reflux (typically 80-100 °C) for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Neutralize the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude Ethyl imidazo[1,2-a]pyrazine-2-carboxylate.

  • Dibromination:

    • Dissolve the crude ester from the previous step in a suitable solvent like chloroform or acetic acid.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise, or a solution of Bromine (Br₂) (2.2 eq) in the same solvent dropwise.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the product with dichloromethane (DCM).

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate .

Part B: Synthesis of this compound (Target Compound)

This step is a standard ester reduction, with precedent in the synthesis of analogous (bromoimidazo[1,2-a]pyridin-2-yl)methanol.[6]

  • Ester Reduction:

    • In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), prepare a suspension of Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • Causality Note: The dropwise addition at low temperature is critical to control the exothermic reaction and prevent over-reduction or side reactions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Self-Validating Protocol Note: A successful quench is indicated by the formation of a granular, white precipitate that is easily filtered.

    • Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography (DCM/methanol gradient) or recrystallization to yield pure This compound .

Expected Spectral and Analytical Characterization

While experimental data is not publicly available, the expected spectral characteristics can be reliably predicted based on the structure and data from analogous compounds.[2][5]

  • ¹H NMR (Proton NMR):

    • The spectrum should show two singlets in the aromatic region, corresponding to the protons at the C-3 and C-5 positions of the imidazo[1,2-a]pyrazine ring. The C-3 proton is expected to be a sharp singlet, while the C-5 proton will also be a singlet due to the adjacent bromine at C-6.

    • A doublet or broad singlet corresponding to the two protons of the CH₂ group adjacent to the hydroxyl.

    • A triplet or broad singlet for the hydroxyl (-OH) proton, which may exchange with D₂O.

    • Expertise Insight: The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atoms and the pyrazine nitrogens.

  • ¹³C NMR (Carbon NMR):

    • The spectrum will show 7 distinct carbon signals.

    • The signal for the CH₂OH carbon will be in the aliphatic region (typically ~55-65 ppm).

    • The remaining 6 signals will be in the aromatic region, corresponding to the carbons of the heterocyclic core. The carbons directly attached to the bromine atoms (C-6 and C-8) will show characteristic shifts.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₅Br₂N₃O.

    • The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (a triplet of peaks with relative intensities of approximately 1:2:1 for [M]⁺, [M+2]⁺, and [M+4]⁺).

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

    • C-H stretching bands in the aromatic region (~3000-3100 cm⁻¹).

    • C=N and C=C stretching vibrations characteristic of the heterocyclic ring system in the 1400-1650 cm⁻¹ region.

    • A C-O stretching band around 1000-1100 cm⁻¹.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules.

Caption: Potential reactivity pathways for drug discovery.

  • Cross-Coupling Reactions: The C-Br bonds at positions 6 and 8 are prime sites for palladium-catalyzed cross-coupling reactions. This allows for the modular and convergent synthesis of large libraries of compounds. By varying the coupling partners (boronic acids, alkynes, amines), chemists can rapidly generate derivatives with diverse steric and electronic properties to probe the structure-activity relationship (SAR) of a target.

  • Modification of the Hydroxymethyl Group: The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid. These functional groups open up a new set of chemical transformations, such as reductive amination, amide bond formation, or the synthesis of other heterocyclic rings, further expanding the accessible chemical diversity.

  • Potential Therapeutic Targets: Given the broad bioactivity of the imidazo[1,2-a]pyrazine core, derivatives of this compound could be investigated for a range of therapeutic applications, including:

    • Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of ATP. The dibromo-scaffold allows for the installation of substituents that can target specific kinases involved in cancer progression.[7]

    • Antiviral Agents: The nitrogen-rich core is adept at forming hydrogen bonds, a key interaction in many enzyme active sites, including viral proteases and polymerases.[2]

    • CNS Agents: The related imidazo[1,2-a]pyridine scaffold is found in several marketed drugs for CNS disorders, suggesting that derivatives of this pyrazine analog could also possess activity on neurological targets.[3]

Conclusion

This compound is a strategically designed chemical building block with significant potential for drug discovery and development. While detailed experimental data on the compound itself is sparse, its synthesis is readily achievable through established, high-yielding chemical transformations. Its key structural features—a bioactive core, two versatile bromine handles for cross-coupling, and a modifiable hydroxymethyl group—provide a powerful platform for the generation of diverse compound libraries. Researchers and drug development professionals can leverage this intermediate to accelerate the exploration of structure-activity relationships and the discovery of novel therapeutic agents targeting a wide range of diseases.

References

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. Available at: [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 6,8-Dibromoimidazo[1,2-a]pyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. Retrieved from [Link]

  • Lead Sciences. (n.d.). (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol. Retrieved from [Link]

  • PubChemLite. (n.d.). (6-bromoimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • PubChem. (n.d.). (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol. Retrieved from [Link]

  • Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. PubMed. Available at: [Link]

  • INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. e-Century Publishing Corporation. Available at: [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). 3-bromoimidazo[1,2-a]pyrazin-2-amine. Retrieved from [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. NIH. Available at: [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][9]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. Available at: [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. NIH. Available at: [Link]

  • Thoreauchem. (n.d.). {6,8-dibromoimidazo[1,2-a]pyrazin-2-yl}methanol. Retrieved from [Link]

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physicochemical characteristics of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A-Technical-Guide-to-(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyrazine scaffold is a privileged structure found in numerous biologically active molecules, acting as a cornerstone for the development of novel therapeutics.[1][2][3][4][5] This document details the compound's identity, synthesis, structural elucidation, and key physicochemical properties. Methodologies are explained to provide researchers, scientists, and drug development professionals with the foundational knowledge required for its application in experimental settings.

Chemical Identity and Structure

The fundamental step in characterizing any chemical entity is to establish its precise identity. (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol is a derivative of the fused bicyclic heteroaromatic system, imidazo[1,2-a]pyrazine. The structure is characterized by a pyrazine ring fused to an imidazole ring, with bromine substituents at positions 6 and 8, and a methanol group at position 2.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compoundN/A
Molecular Formula C₇H₅Br₂N₃ODerived
Molecular Weight 306.94 g/mol Derived
CAS Number 905273-99-0N/A

Synthesis and Purification

The synthesis of this compound involves a multi-step process starting from commercially available precursors. The general strategy relies on the established chemistry of imidazo[1,2-a]pyrazine ring formation, followed by functionalization. A plausible and common synthetic approach is the reduction of a corresponding ester or aldehyde precursor.

Synthesis of the Precursor: 6,8-Dibromoimidazo[1,2-a]pyrazine

The core scaffold, 6,8-Dibromoimidazo[1,2-a]pyrazine, is a key intermediate. Its synthesis typically involves the condensation of an aminopyrazine with a bromoacetaldehyde equivalent.

  • Rationale: This is a variation of the classic Tschitschibabin reaction for imidazo-fused heterocycles. 2-Amino-3,5-dibromopyrazine serves as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde, followed by intramolecular cyclization and dehydration to form the aromatic imidazopyrazine ring.

Functionalization and Reduction

To introduce the methanol group at the C2 position, a common strategy is to first install a carboxylate group, which can then be reduced.

  • Step A: Acylation: The 6,8-dibromoimidazo[1,2-a]pyrazine scaffold can be acylated at the C2 position using a suitable reagent like ethyl chlorooxoacetate.

  • Step B: Reduction: The resulting ester is then reduced to the primary alcohol. Lithium aluminium hydride (LiAlH₄) in an anhydrous etheral solvent like tetrahydrofuran (THF) is a standard and effective reagent for this transformation. The reaction is typically performed at reduced temperatures (e.g., 0°C to -30°C) to control reactivity.[6]

Detailed Experimental Protocol (Exemplary)
  • Ester Reduction: To a solution of ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (1.5-2.0 eq) portion-wise at 0°C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the sequential addition of water and 15% NaOH solution at 0°C.

  • Work-up: The resulting slurry is filtered through a pad of celite, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification S1 Dissolve Ester in THF S2 Cool to 0°C S1->S2 S3 Add LiAlH₄ S2->S3 S4 Monitor by TLC S3->S4 W1 Quench Reaction S4->W1 Reaction Complete W2 Filter through Celite W1->W2 W3 Extract with EtOAc W2->W3 W4 Dry & Concentrate W3->W4 P1 Silica Gel Chromatography W4->P1 Final Final P1->Final Pure Product

Structural Elucidation

Confirming the chemical structure of a synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques that probe different aspects of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the imidazopyrazine core, the methylene protons of the CH₂OH group, and the hydroxyl proton. The chemical shifts, integration values, and coupling patterns provide definitive evidence for the connectivity of the atoms.

  • ¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which allows for the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass, which in turn confirms the molecular formula. The isotopic pattern observed would be characteristic of a dibrominated compound, with the distinctive M, M+2, and M+4 peaks due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key expected vibrational frequencies would include a broad O-H stretch for the alcohol group (around 3200-3600 cm⁻¹) and C-H and C=C/C=N stretches in the aromatic region.

G cluster_techniques Spectroscopic Analysis cluster_info Structural Information Confirmed Compound { this compound | C₇H₅Br₂N₃O | MW: 306.94 } NMR NMR | { ¹H NMR | ¹³C NMR } Compound->NMR MS Mass Spec | { Molecular Weight | Isotopic Pattern } Compound->MS IR IR Spec | { O-H Stretch | Aromatic C=N/C=C } Compound->IR Connectivity Proton/Carbon Skeleton NMR:f0->Connectivity Formula Molecular Formula MS:f0->Formula FuncGroups Functional Groups (e.g., -OH) IR:f0->FuncGroups

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, which is critical for drug development applications such as formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. While extensive experimental data for this specific molecule is not widely published, we can infer properties based on its parent scaffold, 6,8-Dibromoimidazo[1,2-a]pyrazine.[7][8]

Table 2: Physicochemical Characteristics

Property Value / Description Method / Source
Appearance White to Amber Crystalline SolidVisual Inspection[8]
Melting Point (°C) 165.0 to 169.0 (for parent scaffold)Capillary Melting Point[8]
Solubility Slightly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and Methanol.Experimental Observation[8]
pKa -0.36 ± 0.30 (Predicted for parent scaffold)Computational Prediction[8]
Density (g/cm³) 2.35 ± 0.1 (Predicted for parent scaffold)Computational Prediction[8]
  • Expert Insight: The introduction of the polar methanol group at the C2 position, compared to the parent scaffold, is expected to slightly increase the compound's melting point due to hydrogen bonding potential. It will also enhance its solubility in polar protic solvents. The pKa suggests the imidazopyrazine core is weakly basic.

Chemical Reactivity and Stability

  • Stability: The compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation.[8] It is likely sensitive to strong oxidizing agents.

  • Reactivity: The primary alcohol group is a key reactive handle. It can undergo a variety of chemical transformations, including:

    • Oxidation: To form the corresponding aldehyde or carboxylic acid.

    • Esterification: Reaction with carboxylic acids or their derivatives.

    • Etherification: Formation of ethers, for example, via the Williamson ether synthesis.

    • Halogenation: Conversion of the hydroxyl group to a halide (e.g., using SOCl₂), creating a valuable intermediate for further functionalization, such as nucleophilic substitution.

Applications in Research and Drug Discovery

The imidazo[1,2-a]pyrazine core is a well-established pharmacophore. Derivatives have shown a wide range of biological activities, making them attractive scaffolds for medicinal chemistry programs.[5]

  • Kinase Inhibition: Many imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of various protein kinases, such as PI3K/mTOR, which are crucial targets in oncology.[4]

  • CNS Modulation: This scaffold is also found in compounds that modulate central nervous system targets, such as AMPA receptors.[2]

  • Immunotherapy: Recent studies have identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway, which is a promising target in cancer immunotherapy.[1][3]

This compound serves as a versatile building block. The bromine atoms at positions 6 and 8 are ideal handles for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the C2-methanol group can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate in drug discovery. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by standard spectroscopic methods. The presence of multiple functional handles—the dibromo-substituted aromatic core and the primary alcohol—provides a rich platform for the generation of diverse chemical libraries aimed at identifying novel therapeutic agents. This guide provides the core technical information necessary for researchers to incorporate this valuable building block into their research and development programs.

References

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. Available from: [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. Available from: [Link]

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. Available from: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available from: [Link]

  • 6,8-Dibromoimidazo[1,2-a]pyrazine | C6H3Br2N3. PubChem. Available from: [Link]

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An In-Depth Technical Guide to (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol, a heterocyclic compound of interest in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document synthesizes information on its core structure, proposes a logical synthetic pathway based on established methodologies for analogous compounds, and explores its potential therapeutic applications by drawing parallels with the broader class of imidazo[1,2-a]pyrazine derivatives.

Core Compound Identification and Structure

The molecule of interest is identified as this compound.

Identifier Value
CAS Number 1382451-66-2
Molecular Formula C₇H₅Br₂N₃O
Molecular Weight 308.94 g/mol
Canonical SMILES C1=NC2=C(N1)C(=C(N=C2)Br)Br)CO
Parent Scaffold Imidazo[1,2-a]pyrazine

The chemical structure of this compound is characterized by a fused bicyclic system consisting of an imidazole ring and a pyrazine ring. This core is substituted with two bromine atoms at positions 6 and 8, and a hydroxymethyl group at position 2.

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Drug Discovery

The imidazo[1,2-a]pyrazine scaffold is a well-recognized "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This heterocyclic system is present in numerous compounds with diverse pharmacological activities.[1][2] Its structural rigidity, coupled with the presence of multiple nitrogen atoms that can act as hydrogen bond donors and acceptors, makes it an ideal framework for designing potent and selective modulators of biological processes.

Derivatives of imidazo[1,2-a]pyrazine have demonstrated significant potential in various therapeutic areas, including:

  • Oncology: As inhibitors of key signaling proteins such as PI3K/mTOR and Gαq/11.[3][4]

  • Immunotherapy: Acting as potent ENPP1 inhibitors to stimulate the cGAS-STING pathway.[5]

  • Neuroscience: Functioning as selective negative modulators of AMPA receptors.

  • Infectious Diseases: Showing promise as antibacterial and antifungal agents.[2]

The dibromo and hydroxymethyl substitutions on the specific compound of interest suggest a design aimed at exploring structure-activity relationships within this promising class of molecules.

Proposed Synthesis of this compound

Figure 2: Proposed Synthetic Pathway

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction Aminopyrazine Aminopyrazine Dibromoaminopyrazine Dibromoaminopyrazine Aminopyrazine->Dibromoaminopyrazine NBS, Acetonitrile Dibromoaminopyrazine_ref Dibromoaminopyrazine Imidazopyrazine_ester (6,8-Dibromoimidazo[1,2-a]pyrazin-2-yl)carboxylate Dibromoaminopyrazine_ref->Imidazopyrazine_ester Ethyl_glyoxalate Ethyl glyoxalate Ethyl_glyoxalate->Imidazopyrazine_ester Imidazopyrazine_ester_ref (6,8-Dibromoimidazo[1,2-a]pyrazin-2-yl)carboxylate Target_molecule This compound Imidazopyrazine_ester_ref->Target_molecule LiAlH4, THF

A proposed three-step synthesis of the target molecule.

Experimental Protocol (Proposed)

Step 1: Synthesis of 3,5-Dibromo-2-aminopyrazine

  • To a solution of 2-aminopyrazine in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3,5-dibromo-2-aminopyrazine.

Step 2: Synthesis of Ethyl 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylate

  • In a round-bottom flask, dissolve 3,5-dibromo-2-aminopyrazine and ethyl glyoxalate in a suitable solvent like ethanol.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain the ethyl ester derivative.

Step 3: Synthesis of this compound

  • To a solution of ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the ester is fully consumed (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Physicochemical Properties and Characterization (Predicted)

While experimental data is not available, some physicochemical properties can be predicted based on the structure.

Property Predicted Value/Characteristic
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. Limited solubility in water.
pKa The imidazole nitrogen is expected to be basic, while the hydroxyl proton is acidic.
LogP The presence of two bromine atoms will increase lipophilicity.

Analytical Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the arrangement of protons and carbons in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group and the aromatic system.

  • Elemental Analysis: To determine the elemental composition.

Potential Biological Activity and Therapeutic Applications

The structural features of this compound suggest several avenues for its potential biological activity, drawing from the known pharmacology of the imidazo[1,2-a]pyrazine class.

Figure 3: Potential Signaling Pathway Interactions

G cluster_0 Kinase Signaling cluster_1 Immune Response TargetMolecule This compound Kinase_Inhibition Inhibition TargetMolecule->Kinase_Inhibition ENPP1 ENPP1 TargetMolecule->ENPP1 PI3K_mTOR PI3K/mTOR Pathway Cell_Proliferation Cancer Cell Proliferation PI3K_mTOR->Cell_Proliferation Promotes Gaq_11 Gαq/11 Pathway Gaq_11->Cell_Proliferation Promotes Kinase_Inhibition->PI3K_mTOR cGAS_STING cGAS-STING Pathway ENPP1->cGAS_STING Inhibits Immune_Activation Activation cGAS_STING->Immune_Activation

Potential mechanisms of action based on the imidazo[1,2-a]pyrazine scaffold.

Kinase Inhibition in Oncology

A significant body of research has focused on imidazo[1,2-a]pyrazine derivatives as inhibitors of various protein kinases that are implicated in cancer.[3][4] The planar, aromatic nature of the core scaffold allows it to fit into the ATP-binding pocket of many kinases. The substituents at positions 2, 6, and 8 can be tailored to achieve selectivity and potency for specific kinase targets. It is plausible that this compound could be investigated as an inhibitor of kinases such as PI3K, mTOR, or others involved in cancer cell proliferation and survival.

Modulation of the cGAS-STING Pathway in Immuno-oncology

Recent studies have highlighted the role of imidazo[1,2-a]pyrazine derivatives as inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway.[5] Inhibition of ENPP1 can enhance the innate immune response against tumors. The specific substitution pattern of the title compound could be explored for its potential to modulate this pathway, making it a candidate for investigation in combination with other immunotherapies.

Other Potential Applications

Given the broad biological activity of the imidazo[1,2-a]pyrazine scaffold, this compound could also be screened for activity in other areas, such as:

  • Antimicrobial activity: Against a panel of bacterial and fungal strains.[2]

  • Neurological disorders: For its effects on neurotransmitter receptors and ion channels.

Future Directions and Conclusion

This compound represents an intriguing, yet underexplored, member of the pharmacologically significant imidazo[1,2-a]pyrazine family. While specific experimental data for this compound is scarce, this guide provides a solid foundation for researchers by:

  • Confirming its identity with the CAS number and chemical structure.

  • Proposing a rational and feasible synthetic route , enabling its preparation for further study.

  • Highlighting its potential therapeutic applications based on the well-documented activities of its structural class.

The next logical steps for the scientific community would be to synthesize this compound, confirm its structure, and screen it for a variety of biological activities, with a particular focus on kinase inhibition and immune modulation. The insights gained from such studies will contribute to a deeper understanding of the structure-activity relationships of imidazo[1,2-a]pyrazine derivatives and could lead to the development of novel therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. [Link]

  • Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. PubMed. [Link]

Sources

A Technical Guide to the Spectral Analysis of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] The functionalization of this core, as exemplified by (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol, offers a promising avenue for the development of novel therapeutic agents. A thorough understanding of the spectral characteristics of these molecules is paramount for their unambiguous identification, purity assessment, and the elucidation of structure-activity relationships. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, grounded in the established principles of spectroscopic analysis for this class of heterocyclic compounds.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core

Imidazo[1,2-a]pyrazines are bicyclic nitrogen-containing heterocycles that have garnered significant attention in the field of drug discovery. Their unique electronic and structural features enable them to interact with a variety of biological targets, leading to a broad spectrum of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities.[1][2][3] The strategic placement of substituents on the imidazo[1,2-a]pyrazine ring system allows for the fine-tuning of their physicochemical properties and biological activities. The title compound, this compound, incorporates two bromine atoms, which can significantly influence its reactivity and potential for further chemical modification, and a hydroxymethyl group, a common pharmacophore that can participate in hydrogen bonding interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of the parent compound, 6,8-Dibromoimidazo[1,2-a]pyrazine, and known substituent effects.[4][5][6]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal the electronic environment of the protons in the molecule. The chemical shifts are influenced by the presence of the electronegative nitrogen and bromine atoms, as well as the hydroxymethyl substituent.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~7.8 - 8.2s-The proton at the 3-position is expected to be a singlet and will be deshielded due to the adjacent nitrogen atom and the electron-withdrawing nature of the pyrazine ring.
H-5~8.0 - 8.4s-This proton on the pyrazine ring is anticipated to be a singlet and significantly deshielded by the adjacent nitrogen and the bromine atom at the 6-position.
-CH₂-~4.5 - 4.9d~5-7The methylene protons of the hydroxymethyl group will appear as a doublet due to coupling with the hydroxyl proton. The exact chemical shift will depend on the solvent and concentration.
-OH~5.0 - 5.5t~5-7The hydroxyl proton will likely appear as a triplet due to coupling with the adjacent methylene protons. Its chemical shift and multiplicity can be affected by hydrogen bonding and exchange with solvent protons.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~150 - 155The carbon bearing the hydroxymethyl group is expected to be significantly downfield due to its position within the imidazole ring and the attachment of the substituent.
C-3~115 - 120This carbon is expected to be relatively upfield compared to other carbons in the imidazole portion of the ring system.
C-5~130 - 135The chemical shift of this pyrazine ring carbon is influenced by the adjacent nitrogen and the bromine at the 6-position.
C-6~110 - 115The carbon bearing the bromine atom is expected to be shielded compared to the unsubstituted carbon.
C-8~120 - 125The carbon with the second bromine atom will also be shielded.
C-8a~140 - 145This bridgehead carbon is expected to be downfield due to its involvement in the fused ring system.
-CH₂OH~60 - 65The carbon of the hydroxymethyl group will appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum Data

For this compound (C₇H₅Br₂N₃O), the following mass spectral features are anticipated:

m/z ValueInterpretationRationale
[M]⁺, [M+2]⁺, [M+4]⁺Molecular Ion ClusterThe presence of two bromine atoms will result in a characteristic isotopic pattern with relative intensities of approximately 1:2:1, confirming the presence of two bromine atoms in the molecule. The exact m/z values will be approximately 320.8, 322.8, and 324.8.
[M-CH₂OH]⁺Loss of the hydroxymethyl groupA common fragmentation pathway for alcohols is the loss of the hydroxymethyl radical.
[M-Br]⁺Loss of a bromine atomFragmentation involving the cleavage of a carbon-bromine bond is also a plausible pathway.
Imidazo[1,2-a]pyrazine core fragmentsFurther fragmentationSubsequent fragmentation of the bicyclic core can provide further structural information.

Experimental Protocols

To obtain high-quality spectral data for this compound, the following experimental procedures are recommended.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

  • ¹³C NMR Parameters:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-180 ppm).

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain accurate mass measurements.

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Mass Analysis:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

  • Data Analysis: Analyze the data to determine the accurate mass of the molecular ion and identify the major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two bromine atoms.

Visualized Workflows

The following diagrams illustrate the general workflows for NMR and MS data acquisition and analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Insert Sample into NMR Spectrometer B->C D Set Experimental Parameters C->D E Acquire 1H and 13C Spectra D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Reference Spectra G->H I Integrate & Assign Signals H->I

Caption: Workflow for NMR Data Acquisition and Analysis.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Prepare Dilute Solution B_ms Infuse into Mass Spectrometer A_ms->B_ms C_ms Acquire Full Scan MS Spectrum B_ms->C_ms D_ms Perform MS/MS on Molecular Ion C_ms->D_ms E_ms Determine Accurate Mass D_ms->E_ms G_ms Identify Fragment Ions D_ms->G_ms F_ms Analyze Isotopic Pattern E_ms->F_ms H_ms Elucidate Fragmentation Pathways G_ms->H_ms

Caption: Workflow for MS Data Acquisition and Analysis.

Conclusion

The structural characterization of novel compounds like this compound is a critical step in the drug discovery and development process. This technical guide provides a comprehensive overview of the expected NMR and MS spectral data for this compound, based on established spectroscopic principles and data from related structures. The detailed experimental protocols and workflows presented herein offer a practical framework for researchers to obtain and interpret high-quality spectral data, thereby facilitating the unambiguous identification and further investigation of this promising class of molecules.

References

  • Avallone, L., Caprariis, P. D., Galeone, A., & Rimoli, M. G. (1996). 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry, 34(5), 409–414. [Link]

  • Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against MMP-9. (2025). Journal of Molecular Structure, 1319, 138647. [Link]

  • Jadhav, S. B., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]

  • Karthikeyan, J., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36473-36483. [Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2021). Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • Jadhav, S. B., et al. (2018). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. Trade Science Inc.[Link]

  • PubChem. (n.d.). 6,8-Dibromoimidazo[1,2-a]pyrazine. Retrieved from [Link]

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The Versatile Scaffold: A Technical Guide to the Biological Activities of Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrazine Core - A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyrazine scaffold is a nitrogen-fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for substituent groups, allowing for diverse interactions with various biological targets. This structural versatility has led to the discovery of a wide range of biological activities, making it a "privileged scaffold" in drug discovery. Derivatives of this core have been investigated for their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2] This in-depth technical guide will explore the key biological activities of imidazo[1,2-a]pyrazine derivatives, delving into their mechanisms of action, providing quantitative data on their potency, and detailing the experimental protocols used to evaluate their efficacy.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Imidazo[1,2-a]pyrazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a broad spectrum of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression, such as cell division and signaling pathways.

Mechanism of Action: Disrupting the Cellular Machinery

A prominent mechanism of action for several potent imidazo[1,2-a]pyrazine anticancer derivatives is the inhibition of tubulin polymerization .[5][6] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine binding site on tubulin, these derivatives prevent the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

Another key target for this class of compounds is Cyclin-Dependent Kinase 9 (CDK9) .[7][8] CDK9 is a crucial enzyme involved in the regulation of transcription. Its inhibition by imidazo[1,2-a]pyrazine derivatives can lead to the downregulation of anti-apoptotic proteins and ultimately induce cancer cell death.[7]

The inhibitory effects of imidazo[1,2-a]pyrazines have also been noted against other kinases involved in cancer cell proliferation and survival, such as insulin-like growth factor-I receptor (IGF-IR), PI3K, and Aurora kinase.[9]

anticancer_mechanism cluster_drug Imidazo[1,2-a]pyrazine Derivative cluster_cell Cancer Cell drug Imidazo[1,2-a]pyrazine Derivative tubulin Tubulin drug->tubulin Inhibits cdk9 CDK9 drug->cdk9 Inhibits microtubules Microtubule Assembly tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis1 Apoptosis g2m_arrest->apoptosis1 transcription Transcription (Anti-apoptotic proteins) cdk9->transcription Activation apoptosis2 Apoptosis transcription->apoptosis2 Inhibition of

Anticancer Mechanisms of Imidazo[1,2-a]pyrazine Derivatives.
Quantitative Analysis of Anticancer Potency

The anticancer activity of imidazo[1,2-a]pyrazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for some representative compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
TB-25 HCT-116 (Colon)0.023[5][6]
Compound 12b Hep-2 (Laryngeal)11[4][10]
HepG2 (Hepatocellular)13[4][10]
MCF-7 (Breast)11[4][10]
A375 (Melanoma)11[4][10]
Compound 10b Hep-2 (Laryngeal)20[10]
HepG2 (Hepatocellular)18[10]
MCF-7 (Breast)21[10]
A375 (Melanoma)16[10]
Compound 3c (Average of 3 cell lines)6.66[7]
CDK9 Inhibitor 1d (CDK9 enzyme)0.18[8]
PD13 A549 (Lung)18.09[3]
H1975 (Lung)33.87[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Test imidazo[1,2-a]pyrazine derivatives

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity: Combating Viral Infections

The imidazo[1,2-a]pyrazine scaffold has also emerged as a promising framework for the development of antiviral agents, with notable activity against influenza viruses.[11][12]

Mechanism of Action: Targeting the Influenza Virus Nucleoprotein

A key target for the anti-influenza activity of imidazo[1,2-a]pyrazine derivatives is the viral nucleoprotein (NP) .[11][13] The NP is a multifunctional protein that is essential for the replication and transcription of the viral RNA genome. Certain imidazo[1,2-a]pyrazine derivatives have been shown to bind directly to the NP, inducing its clustering and preventing its nuclear accumulation.[11] This disruption of NP trafficking effectively halts the viral life cycle.[14] Some derivatives have also shown activity against oseltamivir-resistant strains of influenza, highlighting their potential to address the challenge of antiviral drug resistance.[11][12] Additionally, some compounds have demonstrated dual anti-HIV and anti-influenza activity.[11]

antiviral_workflow start Influenza Virus Infection viral_entry Viral Entry start->viral_entry vRNP_release vRNP Release into Cytoplasm viral_entry->vRNP_release np_import Nuclear Import of NP vRNP_release->np_import replication Viral RNA Replication & Transcription np_import->replication block Blocks Nuclear Import (NP Clustering) np_import->block np_export Nuclear Export of new vRNPs replication->np_export assembly Viral Assembly & Budding np_export->assembly end New Virus Particles assembly->end drug Imidazo[1,2-a]pyrazine Derivative drug->np_import Inhibits

Workflow of Influenza NP Inhibition.
Quantitative Analysis of Antiviral Potency

The antiviral efficacy of imidazo[1,2-a]pyrazine derivatives is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral replication.

Compound IDVirus StrainEC50 (µM)Reference
A4 Influenza A (PR8-PB2-Gluc)2.75[12]
HIV IIIB0.98
Nucleozin Influenza A/WSN/33 (H1N1)0.069[14]
Influenza H3N2 (clinical isolate)0.16[14]
Influenza Vietnam/1194/04 (H5N1)0.33[14]
Compound 41 Influenza A/PR/8/34(H1N1)0.29[15]
Compound 19 Influenza A/PR/8/34(H1N1)0.95[15]
Compound 3b Human Coronavirus 229E56.96
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral compound.

Materials:

  • Test imidazo[1,2-a]pyrazine derivatives

  • Susceptible host cells (e.g., MDCK cells for influenza)

  • Virus stock of known titer

  • Cell culture medium

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Remove the culture medium and infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour.

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add an overlay medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

Imidazo[1,2-a]pyrazine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens, offering a potential new avenue for the development of antimicrobial agents in an era of increasing drug resistance.[16][17][18]

Mechanism of Action: A Less Explored Territory

The precise mechanisms of action for the antimicrobial effects of imidazo[1,2-a]pyrazine derivatives are not as well-elucidated as their anticancer and antiviral activities. However, their structural similarity to purines suggests that they may interfere with nucleic acid synthesis or other essential metabolic pathways in microorganisms. Further research is needed to fully understand their molecular targets in bacteria and fungi.

Quantitative Analysis of Antimicrobial Potency

The antimicrobial activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism.[1][19][20]

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 4f, 4a, 5g, 6b, 6c Staphylococcus aureus100[17][18]
Compound 5h, 6b, 4f, 6c Candida albicans50[17][18]
Compound 5h, 6b, 4f, 6c Aspergillus niger50[17][18]
Various derivatives Gram-positive & Gram-negative bacteria, fungi50[16]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[1][20][21]

Materials:

  • Test imidazo[1,2-a]pyrazine derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Anti-inflammatory Activity: Modulating the Inflammatory Response

The anti-inflammatory potential of imidazo[1,2-a]pyrazine derivatives has also been reported, suggesting their utility in treating inflammatory conditions.[17][22]

Mechanism of Action: Potential Inhibition of Cyclooxygenase (COX) Enzymes

While the exact mechanisms are still under investigation, one plausible pathway for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes .[23][24] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes would lead to a reduction in prostaglandin production and a dampening of the inflammatory response.

anti_inflammatory_pathway inflammatory_stimulus Inflammatory Stimulus arachidonic_acid Arachidonic Acid inflammatory_stimulus->arachidonic_acid Release prostaglandins Prostaglandins arachidonic_acid->prostaglandins Conversion via cox_enzymes COX-1 / COX-2 inflammation Inflammation prostaglandins->inflammation Mediate drug Imidazo[1,2-a]pyrazine Derivative drug->cox_enzymes Inhibits

Potential Anti-inflammatory Mechanism via COX Inhibition.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Test imidazo[1,2-a]pyrazine derivatives

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer

  • ELISA kit for prostaglandin E2 (PGE2) detection

  • 96-well plates

Procedure:

  • Enzyme Incubation: In a 96-well plate, incubate the COX enzyme with the test compound or vehicle control for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: Stop the reaction after a defined period.

  • PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Conclusion: A Scaffold with a Bright Future

The imidazo[1,2-a]pyrazine scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, with significant potential in the fields of oncology, virology, microbiology, and inflammation. The continued exploration of the structure-activity relationships of this privileged core, coupled with a deeper understanding of its molecular mechanisms of action, will undoubtedly lead to the discovery of new and more effective drugs to address a range of human diseases. This guide provides a comprehensive overview of the current state of research and the methodologies employed to evaluate the biological potential of this promising class of compounds.

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  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (URL: [Link])

  • Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (URL: [Link])

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  • Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazo[1,2-a]pyrazine-linked 1,2,3-Triazole Derivatives via a Click Chemistry Approach. (URL: [Link])

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  • Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle. (URL: [Link])

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The Vanguard of Modern Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel Imidazo[1,2-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents.[1] Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to compounds with potent anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[2][3][4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core synthetic strategies for creating novel imidazo[1,2-a]pyrazine derivatives, protocols for their characterization, and the logic underpinning their optimization for therapeutic applications.

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Core

The fusion of an imidazole ring with a pyrazine ring creates a planar, nitrogen-rich heterocyclic system with unique electronic properties. This structure serves as a versatile template for designing inhibitors that can target key enzymes and receptors involved in disease pathways. Notably, derivatives have shown remarkable efficacy as inhibitors of crucial cellular regulators like Aurora kinases, PI3K, and tubulin, making them highly valuable in oncology research.[2][3][4] The core's drug-like properties and synthetic tractability have fueled extensive research, positioning it as a critical scaffold in the development of next-generation therapeutics.[1] For instance, specific derivatives have been identified as potent inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway, highlighting their potential in cancer immunotherapy.[6]

Core Synthetic Strategies: Building the Scaffold

The construction of the imidazo[1,2-a]pyrazine ring system can be achieved through several reliable synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. Two predominant strategies are the classical condensation reaction and the more modern multicomponent reaction approach.

Classical Condensation: A Foundational Approach

The traditional synthesis involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[7] This method is robust and allows for the introduction of substituents at the C2 and C3 positions of the imidazole ring.

  • Causality of Experimental Choice: The reaction hinges on the nucleophilicity of the endocyclic nitrogen of the aminopyrazine attacking the electrophilic carbonyl-adjacent carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system. The choice of a base is critical to neutralize the HBr or HCl generated, driving the reaction to completion.

Multicomponent Reactions (MCRs): Efficiency and Diversity

Modern synthetic chemistry increasingly favors multicomponent reactions for their efficiency and ability to generate complex molecules in a single step. For imidazo[1,2-a]pyrazines, the Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful tool.[8][9][10] This one-pot, three-component reaction combines an aminopyrazine, an aldehyde, and an isocyanide to rapidly assemble the 3-aminoimidazo[1,2-a]pyrazine scaffold.[10]

  • Expert Insight: The GBB reaction offers significant advantages in library synthesis for drug discovery. By simply varying the aldehyde and isocyanide inputs, a diverse range of compounds can be generated from a common aminopyrazine starting material. This diversity-oriented approach is paramount for exploring structure-activity relationships (SAR). The reaction is often catalyzed by a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., iodine, p-toluenesulfonic acid) to activate the aldehyde component towards imine formation, which is the first key step of the reaction cascade.[10][11][12]

Below is a diagram illustrating the general workflow for synthesizing a library of imidazo[1,2-a]pyrazine derivatives using the GBB reaction.

GBB_Workflow cluster_reactants Starting Materials cluster_process Synthetic Process cluster_output Output Aminopyrazine Aminopyrazine Reaction Groebke-Blackburn-Bienaymé (GBB) Reaction One-Pot Synthesis Aminopyrazine->Reaction Aldehyde Aldehyde Library (R1CHO) Aldehyde->Reaction Isocyanide Isocyanide Library (R2NC) Isocyanide->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Crude Product Library Imidazo[1,2-a]pyrazine Derivative Library Purification->Library Pure Compounds Characterization Structural Characterization (NMR, HRMS) Library->Characterization Screening Biological Screening Library->Screening SAR_Cycle Design Design Analogs (Vary R-groups) Synthesis Synthesize Analogs (e.g., GBB Reaction) Design->Synthesis Hypothesis Assay In Vitro Biological Assay (e.g., Kinase IC50) Synthesis->Assay New Compounds Data Analyze Data (Potency, Selectivity) Assay->Data Raw Data SAR_Model Develop SAR Model (Identify Key Interactions) Data->SAR_Model Trends SAR_Model->Design Refined Hypothesis

Sources

(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol: A Technical Guide to its Presumed Mechanism of Action as a Kinase Inhibitor in the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities.[1][2] This technical guide focuses on the putative mechanism of action of a novel derivative, (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol. While direct experimental data for this specific molecule is not yet publicly available, extensive research on structurally related compounds, particularly the potent pan-Akt inhibitor GSK690693, provides a strong foundation for postulating its biological function.[3][4][5] This document will therefore explore the likely role of this compound as an ATP-competitive kinase inhibitor within the critical PI3K/Akt signaling cascade, a pathway frequently dysregulated in human cancers.[6][7] We will delve into the rationale behind this hypothesis, propose detailed experimental protocols for its validation, and provide visual representations of the key molecular interactions and pathways.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold and Kinase Inhibition

The imidazo[1,2-a]pyrazine core is a recurring motif in the design of kinase inhibitors.[6][8][9] Its rigid, bicyclic structure provides a versatile framework for the strategic placement of substituents that can engage with the ATP-binding pocket of various kinases. This has led to the development of inhibitors targeting a range of kinases, including Aurora kinases, phosphoinositide 3-kinases (PI3Ks), and cyclin-dependent kinases (CDKs).[6][8][9][10]

A prominent example is GSK690693, a well-characterized imidazo[1,2-a]pyrazine derivative that acts as a potent, ATP-competitive inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[3][5] The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[4][7] Its constitutive activation is a hallmark of many cancers, making Akt a prime target for therapeutic intervention.[7]

Given the structural similarities, it is highly probable that this compound also functions by targeting one or more kinases in this pathway. The presence of the dibromo substituents on the imidazopyrazine ring and the methanol group at the 2-position are expected to modulate its potency, selectivity, and pharmacokinetic properties.

Hypothesized Mechanism of Action: ATP-Competitive Inhibition of Akt

We postulate that this compound acts as an ATP-competitive inhibitor of Akt kinases. This proposed mechanism is based on the well-documented action of the closely related compound, GSK690693.[3]

2.1. The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling node that integrates signals from growth factors and other extracellular cues to regulate fundamental cellular processes. Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.

Activated Akt then phosphorylates a plethora of downstream substrates, leading to:

  • Inhibition of Apoptosis: By phosphorylating and inactivating pro-apoptotic proteins such as Bad and Forkhead box protein O1 (FOXO1).

  • Promotion of Cell Cycle Progression: Through the phosphorylation and inhibition of glycogen synthase kinase 3β (GSK3β) and the cell cycle inhibitors p21 and p27.

  • Stimulation of Protein Synthesis and Cell Growth: Via the activation of the mTORC1 pathway.

2.2. ATP-Competitive Inhibition

Kinases catalyze the transfer of a phosphate group from ATP to their substrates. ATP-competitive inhibitors function by binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and blocking the phosphorylation of downstream targets. Crystallography and biochemical analyses have confirmed that GSK690693 is an ATP-competitive inhibitor of Akt.[3] We hypothesize that this compound will exhibit a similar mode of action.

Diagram: Hypothesized Mechanism of Action

Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation Substrate Akt Substrate (e.g., GSK3β, FOXO1) Akt->Substrate Phosphorylation PDK1 PDK1 PDK1->Akt Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Compound This compound Compound->Akt Inhibition ATP ATP ATP->Akt ADP ADP pSubstrate Phosphorylated Akt Substrate Substrate->pSubstrate Downstream Downstream Cellular Effects (Proliferation, Survival) pSubstrate->Downstream

Caption: Proposed ATP-competitive inhibition of Akt by this compound.

Experimental Validation Protocols

To validate the hypothesized mechanism of action, a series of biochemical and cell-based assays should be performed.

3.1. In Vitro Kinase Inhibition Assay

This assay will determine the direct inhibitory activity of this compound against Akt isoforms and a panel of other kinases to assess its selectivity.

Protocol:

  • Reagents: Recombinant human Akt1, Akt2, and Akt3 enzymes, a fluorescently labeled peptide substrate, ATP, and the test compound.

  • Procedure: a. Prepare a serial dilution of this compound. b. In a 384-well plate, incubate the kinase, peptide substrate, and varying concentrations of the compound for 15 minutes at room temperature. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate for 1 hour at room temperature. e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

3.2. Cellular Assay for Akt Pathway Inhibition

This experiment will assess the ability of the compound to inhibit the phosphorylation of a known Akt substrate, GSK3β, in a cellular context.

Protocol:

  • Cell Line: A human cancer cell line with a constitutively active PI3K/Akt pathway (e.g., BT474 breast cancer cells).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for 2 hours. c. Lyse the cells and perform an ELISA or Western blot to detect the levels of phosphorylated GSK3β (at Ser9) and total GSK3β.

  • Data Analysis: Determine the IC50 value for the inhibition of GSK3β phosphorylation.

3.3. Cell Proliferation Assay

This assay will determine the effect of the compound on the growth of cancer cells.

Protocol:

  • Cell Lines: A panel of cancer cell lines with known PI3K/Akt pathway status.

  • Procedure: a. Seed cells in a 96-well plate. b. Treat the cells with a serial dilution of this compound. c. Incubate for 72 hours. d. Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the GI50 value, the concentration of the compound that causes 50% growth inhibition.

Diagram: Experimental Workflow

Experimental_Workflow start Hypothesis: This compound is an Akt inhibitor kinase_assay In Vitro Kinase Assay (IC50 determination) start->kinase_assay cellular_assay Cellular Akt Pathway Assay (p-GSK3β inhibition) kinase_assay->cellular_assay Confirm target engagement proliferation_assay Cell Proliferation Assay (GI50 determination) cellular_assay->proliferation_assay Assess functional outcome conclusion Conclusion: Mechanism of Action Elucidated proliferation_assay->conclusion

Caption: A streamlined workflow for validating the mechanism of action.

Quantitative Data Summary

While specific data for this compound is not available, the following table presents representative data for the related compound GSK690693 to illustrate the expected outcomes of the proposed experiments.[3]

Assay Target GSK690693 IC50 (nM)
In Vitro Kinase AssayAkt12
Akt213
Akt39
Cellular Akt Pathway Assayp-GSK3β (BT474 cells)86
Cell Proliferation AssayBT474 cells86
LNCaP cells147

Conclusion and Future Directions

The structural analogy to potent kinase inhibitors, particularly GSK690693, strongly suggests that this compound is a promising candidate for targeting the PI3K/Akt signaling pathway. The proposed mechanism of action as an ATP-competitive inhibitor of Akt provides a solid framework for its further investigation.

Future research should focus on executing the outlined experimental protocols to confirm this hypothesis and to fully characterize the compound's potency, selectivity, and cellular activity. Furthermore, structure-activity relationship (SAR) studies could be undertaken to optimize the imidazo[1,2-a]pyrazine scaffold for improved efficacy and drug-like properties. The exploration of this compound and its analogs could lead to the development of novel therapeutics for the treatment of cancers and other diseases driven by aberrant PI3K/Akt signaling.

References

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Unlocking the Therapeutic Potential of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold represents a "privileged" heterocyclic core in modern medicinal chemistry, with derivatives demonstrating a remarkable breadth of pharmacological activities, including potent anticancer, antiviral, and anti-inflammatory effects.[1][2][3] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of a novel derivative, (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol. While direct biological data for this specific molecule is not yet publicly available, this document synthesizes extensive literature on analogous compounds to propose high-probability therapeutic targets and outlines a robust, multi-pronged strategy for their experimental validation. We will delve into the mechanistic rationale for prioritizing key cellular pathways and provide detailed, field-proven protocols for target identification, validation, and mechanism of action studies, with a primary focus on oncology.

Introduction: The Imidazo[1,2-a]pyrazine Core as a Versatile Pharmacophore

The nitrogen-bridged imidazo[1,2-a]pyrazine ring system is a cornerstone of numerous biologically active molecules.[1] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for designing inhibitors that can fit into the active sites of various enzymes and receptors. Derivatives have been successfully developed as inhibitors of critical cellular targets, including protein kinases, phosphodiesterases, and structural proteins, leading to their investigation in a multitude of disease contexts.[1][4][5]

Notably, the broader class of imidazo-fused heterocycles (including imidazo[1,2-a]pyridines) has yielded marketed drugs for diverse indications, underscoring the scaffold's therapeutic tractability.[3][6] The subject of this guide, this compound, incorporates key structural motifs—a dibrominated core that can influence binding affinity and selectivity, and a methanol group that may act as a hydrogen bond donor or acceptor—which warrant a systematic investigation into its therapeutic potential. This guide will focus on the most prominently documented activities for this scaffold: anticancer mechanisms.

Prioritized Target Classes and Mechanistic Hypotheses

Based on extensive evidence from structurally related compounds, we hypothesize that this compound is most likely to exert its biological effects through one of two primary mechanisms in cancer cells: disruption of the cytoskeleton via tubulin polymerization or modulation of key signaling pathways through kinase inhibition. A third, emerging possibility involves immunomodulation via the cGAS-STING pathway.

Hypothesis I: Cytoskeletal Disruption via Tubulin Polymerization Inhibition

A significant body of research has identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of tubulin polymerization.[7][8] These compounds often act as antimitotic agents by binding to the colchicine site on β-tubulin. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division. The consequence is cell cycle arrest, typically in the G2/M phase, followed by the induction of apoptosis.[7][8]

Causality of Investigation: The prevalence of this mechanism among analogous compounds makes it a primary and high-probability target. An initial cell-based screen for cytotoxic activity followed by cell cycle analysis provides a rapid and cost-effective method to determine if the compound induces the characteristic G2/M arrest associated with microtubule-targeting agents.

Hypothesis II: Oncogenic Signaling Abrogation via Kinase Inhibition

The imidazo[1,2-a]pyrazine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[9] The nitrogen atoms in the heterocyclic core can form critical hydrogen bonds with the kinase hinge region, a common anchoring point for ATP-competitive inhibitors. Several kinases, frequently dysregulated in cancer, have been identified as targets for this class of compounds.

  • Aurora Kinases (A/B): These are key regulators of mitosis. Their inhibition leads to defects in chromosome segregation and, ultimately, apoptosis. Several potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors have been developed.[5][10]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many cancers, making it a prime therapeutic target. Imidazo[1,2-a]pyrazines have been successfully designed as PI3K inhibitors.[4]

  • Cyclin-Dependent Kinase 9 (CDK9): As a key transcriptional regulator, CDK9 is crucial for the expression of short-lived anti-apoptotic proteins like Mcl-1. Its inhibition can selectively induce apoptosis in cancer cells dependent on this pathway. Imidazo[1,2-a]pyrazine derivatives have shown potent CDK9 inhibitory activity.[11]

  • Other Relevant Kinases: Additional kinases reported as targets for this scaffold include EphB4 and IGF-IR, which are involved in angiogenesis and cell growth signaling.[2]

Causality of Investigation: The structural similarity of this compound to known kinase inhibitors strongly supports this hypothesis. A broad-panel kinase screen is the logical first step to identify potential targets in an unbiased manner. This approach can quickly narrow down the field of potential targets for more detailed follow-up and validation.

Hypothesis III: Immuno-Oncology Modulation via ENPP1 Inhibition

A recent and exciting development is the discovery of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[12] ENPP1 is a negative regulator of the cGAS-STING innate immunity pathway. By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens anti-tumor immune responses. Inhibiting ENPP1 can therefore enhance STING signaling, leading to increased expression of type I interferons and other cytokines that promote an immune-active tumor microenvironment.[12]

Causality of Investigation: This represents a novel, high-impact therapeutic modality. If the compound shows modest cytotoxicity but potent in vivo efficacy, especially in combination with checkpoint inhibitors, an immunomodulatory mechanism should be suspected.[12] Investigating this hypothesis could position the compound as a next-generation cancer immunotherapy agent.

Experimental Framework for Target Validation

The following section details a sequential, logic-driven experimental workflow designed to systematically investigate the hypotheses outlined above.

Phase 1: Initial Phenotypic and Pathway-Level Screening

The first phase aims to rapidly assess the compound's primary biological effect at a cellular level.

Workflow Diagram: Phase 1 Screening

G cluster_0 Phase 1: Initial Cellular Screening A Compound Synthesis & QC B Multi-Panel Cancer Cell Line Viability Screen (e.g., NCI-60) A->B Test Compound C Determine IC50 Values B->C Analyze Dose-Response D Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) C->D Treat cells at 1x & 10x IC50 E Apoptosis Assay (Annexin V/7-AAD Staining) D->E Confirm cell death mechanism G cluster_1 Hypothesis-Driven Validation cluster_2 Unbiased Target Identification F G2/M Arrest Observed G In Vitro Tubulin Polymerization Assay F->G Test Hypothesis I H Immunofluorescence Microscopy (Microtubule Morphology) G->H Validate in cells I Colchicine Binding Site Competition Assay G->I Confirm binding site J No Clear Cell Cycle Effect K Broad-Panel Kinase Screen (e.g., 400+ kinases) J->K Test Hypothesis II L Biochemical IC50 Determination for top hits K->L Validate hits M Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) L->M Confirm in-cell activity

Caption: Parallel workflows for validating primary cellular targets.

Protocol 3: In Vitro Tubulin Polymerization Assay

  • Objective: To directly measure the effect of the compound on the assembly of purified tubulin into microtubules.

  • Methodology:

    • Use a commercially available kit containing purified bovine or porcine tubulin.

    • Initiate polymerization by adding GTP and warming the reaction to 37°C.

    • Monitor the increase in absorbance at 340 nm over time in the presence of various concentrations of the compound, a vehicle control, and positive (paclitaxel) and negative (nocodazole/colchicine) controls.

  • Interpretation: Inhibition of the polymerization rate in a dose-dependent manner is direct evidence of tubulin binding activity.

[7][8]Protocol 4: Kinase Inhibition Profiling

  • Objective: To identify specific protein kinases that are directly inhibited by the compound.

  • Methodology:

    • Utilize a fee-for-service platform (e.g., Eurofins DiscoverX, Reaction Biology) that offers large-panel kinase screening.

    • Screen the compound at a single high concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases. The assay typically measures the remaining kinase activity after incubation with the compound.

    • Follow up on primary "hits" (e.g., >80% inhibition) by performing 10-point dose-response curves to determine biochemical IC50 values.

  • Interpretation: This screen provides an unbiased view of the compound's kinome selectivity. Potent IC50 values (<100 nM) against specific kinases, particularly those known to be cancer drivers, identify them as high-confidence targets.

[4][5][11]Protocol 5: Cellular Target Engagement Assay (for Kinase Hits)

  • Objective: To confirm that the compound binds to its putative kinase target within the complex environment of a living cell.

  • Methodology (NanoBRET™ Example):

    • Genetically modify a relevant cell line to express the target kinase as a fusion protein with NanoLuc® luciferase.

    • Add a cell-permeable fluorescent tracer that binds to the active site of the kinase.

    • In the absence of a competing inhibitor, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer.

    • Treat cells with the test compound. If it enters the cell and binds to the target kinase, it will displace the tracer, leading to a dose-dependent decrease in the BRET signal.

  • Interpretation: A potent IC50 value in a cellular target engagement assay validates that the compound reaches its target in a physiological context and binds with high affinity, bridging the gap between biochemical activity and cellular effects.

Quantitative Data Summary and Future Directions

As experimental data is generated, it should be meticulously organized to facilitate analysis and decision-making.

Table 1: Proposed Data Summary for this compound

ParameterAssayEndpointTarget Value/Result
Cellular Potency 72h Viability Screen (MCF-7)IC50< 1 µM
72h Viability Screen (HCT116)IC50< 1 µM
Mechanism of Action Cell Cycle Analysis (24h)% G2/M Arrest (at 10x IC50)> 50%
Annexin V/7-AAD Assay% Apoptotic CellsDose-dependent increase
Biochemical Potency In Vitro Tubulin PolymerizationIC50< 5 µM
Kinase Panel (e.g., Aurora A)Biochemical IC50< 100 nM
Cellular Target Cellular Target EngagementCellular IC50< 500 nM
Engagement (e.g., Aurora A NanoBRET™)

Upon successful validation of a primary molecular target, subsequent research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, detailed downstream signaling pathway analysis via Western blotting or phosphoproteomics, and ultimately, evaluation of the compound's efficacy and tolerability in preclinical animal models of cancer.

Conclusion

This compound belongs to a chemical class with a proven track record in targeting fundamental cancer pathways. The strategic, hypothesis-driven framework presented in this guide provides a clear and efficient path to elucidate its mechanism of action and identify its primary therapeutic targets. By systematically progressing from broad phenotypic screens to specific, direct target-binding assays, research and development teams can rapidly determine the compound's therapeutic potential and build a robust data package for further preclinical and clinical development.

References

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). PubMed. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. Retrieved from [Link]

  • Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. (2024). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2022). ResearchGate. Retrieved from [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Retrieved from [Link]

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. (2012). PubMed. Retrieved from [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (2010). PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). National Institutes of Health. Retrieved from [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Retrieved from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024). PubMed. Retrieved from [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010). PubMed. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Retrieved from [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. Retrieved from [Link]

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The Strategic Placement of Dual Bromines: A Technical Guide to Dibromo-Substituted Imidazopyrazines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery and development, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, owing to its versatile biological activities. The strategic introduction of bromine atoms onto this core has been a key strategy for modulating potency, selectivity, and pharmacokinetic properties. This in-depth technical guide provides a comprehensive literature review of dibromo-substituted imidazopyrazines, offering researchers, scientists, and drug development professionals a critical resource on their synthesis, characterization, and burgeoning applications in medicinal chemistry.

Introduction: The Imidazopyrazine Core and the Significance of Dibromination

The imidazo[1,2-a]pyrazine ring system, a fused bicyclic heterocycle, is a common motif in a variety of biologically active molecules. Its structural rigidity and ability to participate in various intermolecular interactions make it an attractive scaffold for the design of therapeutic agents. The introduction of two bromine atoms to this core, creating dibromo-substituted imidazopyrazines, offers several advantages in drug design. The lipophilicity and electronic properties imparted by the bromine atoms can significantly influence a molecule's ability to cross cellular membranes and interact with biological targets. Furthermore, the bromine atoms serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions, enabling the exploration of a vast chemical space.

Synthetic Methodologies: Crafting the Dibromo-Imidazopyrazine Scaffold

The synthesis of dibromo-substituted imidazopyrazines primarily relies on the electrophilic bromination of the parent imidazo[1,2-a]pyrazine core or its precursors. The regioselectivity of the bromination is highly dependent on the reaction conditions and the nature of the substituents already present on the ring system.

Synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine

A common and crucial intermediate is 6,8-dibromoimidazo[1,2-a]pyrazine. The synthesis typically involves the bromination of an imidazopyrazine precursor under controlled conditions.[1] Reagents such as molecular bromine or N-bromosuccinimide (NBS) in an inert solvent are commonly employed.[1]

Experimental Protocol: Synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine

A general procedure for the synthesis of 6,8-dibromoimidazo[1,2-a]pyrazine involves the following steps:

  • Starting Material: Imidazo[1,2-a]pyrazine.

  • Brominating Agent: N-bromosuccinimide (NBS) or molecular bromine.

  • Solvent: An inert solvent such as chloroform or acetic acid.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up and Purification: The reaction mixture is quenched, and the crude product is purified by recrystallization or column chromatography to yield the desired 6,8-dibromoimidazo[1,2-a]pyrazine.

The following diagram illustrates the general synthetic workflow for accessing substituted imidazopyrazines, including brominated derivatives.

SynthesisWorkflow cluster_start Starting Materials cluster_core_formation Core Synthesis cluster_functionalization Functionalization Aminopyrazine 2-Aminopyrazine Condensation Cyclocondensation Aminopyrazine->Condensation AlphaHaloKetone α-Haloketone AlphaHaloKetone->Condensation Imidazopyrazine Imidazo[1,2-a]pyrazine Core Condensation->Imidazopyrazine Bromination Bromination (e.g., NBS) Imidazopyrazine->Bromination DibromoImidazopyrazine Dibromo-Substituted Imidazopyrazine Bromination->DibromoImidazopyrazine CrossCoupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) DibromoImidazopyrazine->CrossCoupling FinalProduct Diverse Biologically Active Derivatives CrossCoupling->FinalProduct

Caption: General synthetic workflow for dibromo-substituted imidazopyrazines.

Synthesis of Other Dibromo-Isomers

The synthesis of other dibromo-isomers, such as 3,6-dibromo or 3,8-dibromoimidazo[1,2-a]pyrazines, can be achieved by modifying the starting materials and reaction conditions. For instance, starting with a pre-brominated aminopyrazine can direct the position of the second bromine atom. Regioselective bromination can also be achieved by careful control of stoichiometry and temperature.[2]

Characterization of Dibromo-Substituted Imidazopyrazines

The unambiguous identification and characterization of dibromo-substituted imidazopyrazines are crucial for their use in further synthetic transformations and biological studies. A combination of spectroscopic techniques is employed for this purpose.

Table 1: Spectroscopic Characterization Data for Representative Bromo-Substituted Imidazopyrazines

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spectrometry (m/z)Reference
3-Bromoimidazo[1,2-a]pyrazine Signals in the aromatic region consistent with the structure.Signals corresponding to the carbon atoms of the bicyclic core.Expected molecular ion peak.[3]
6,8-Dibromoimidazo[1,2-a]pyrazine Characteristic signals for the protons on the imidazopyrazine ring.Characteristic signals for the carbon atoms, including those bearing bromine.M+ peak at ~277, with isotopic pattern for two bromine atoms.[4]

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented here is a general representation.

Applications in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

The dibromo-substituted imidazopyrazine scaffold serves as a key building block in the synthesis of a wide array of biologically active molecules. The two bromine atoms provide reactive sites for the introduction of various functional groups through transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This synthetic versatility allows for the systematic exploration of structure-activity relationships (SAR).

Anticancer Activity

Several studies have explored the potential of imidazopyrazine derivatives as anticancer agents. While specific data for dibromo-substituted analogs is emerging, related bromo-substituted compounds have shown promising activity. For instance, certain imidazopyridine derivatives have demonstrated anticancer effects by inhibiting Wnt/β-catenin signaling.[5] The general class of imidazo[1,2-a]pyrazines has been investigated for its anticancer properties, with some derivatives showing low micromolar IC50 values against various cancer cell lines.[6][7]

Antiviral Activity

Imidazopyrazine derivatives have also been investigated for their antiviral properties. One study identified an imidazo[1,2-a]pyrazine derivative, A4, as a potential inhibitor of the influenza virus nucleoprotein.[8] This compound exhibited potent and broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains.[8] Another study reported on imidazo[1,2-a]pyrazine derivatives with anti-coronaviral activity, with one compound showing an IC50 of 56.96 µM against human coronavirus 229E.[9]

The following diagram illustrates a potential mechanism of action for antiviral imidazopyrazine derivatives targeting the influenza virus nucleoprotein.

AntiviralMechanism cluster_virus Influenza Virus cluster_drug Therapeutic Intervention cluster_inhibition Mechanism of Action Virus Influenza A Virus NP Nucleoprotein (NP) Virus->NP Binding Binding to NP NP->Binding DibromoImidazopyrazine Dibromo-Imidazopyrazine Derivative (e.g., A4) DibromoImidazopyrazine->Binding targets Inhibition Inhibition of NP Nuclear Import and vRNP Assembly Binding->Inhibition ReplicationBlock Blocked Viral Replication Inhibition->ReplicationBlock

Caption: Proposed mechanism of antiviral action via nucleoprotein inhibition.

Antioxidant and Antimicrobial Activities

Studies on substituted imidazopyrazines have also revealed their potential as antioxidant and antimicrobial agents. The introduction of a bromine atom has been shown to influence these activities. For example, a study on novel imidazo[1,2-a]pyrazine derivatives demonstrated that bromination can impact their free radical scavenging and antimicrobial properties.[2]

Table 2: Representative Biological Activities of Bromo-Substituted Imidazopyrazine Derivatives

Compound ClassBiological ActivityTarget/Mechanism of ActionIC50/EC50 ValuesReference
Imidazo[1,2-a]pyrazine Derivative (A4)Anti-influenza virusNucleoprotein (NP) inhibitorEC50 = 2.75 µM (PR8-PB2-Gluc)[8]
Imidazo[1,2-a]pyrazine DerivativeAnti-coronavirusNot specifiedIC50 = 56.96 µM (HCoV-229E)[9]
Imidazopyridine Derivative (C188)Anticancer (Breast Cancer)Wnt/β-catenin signaling inhibitorIC50 = 23-24.4 µM[5]

Note: The table provides examples of biological activities for bromo-substituted imidazo-fused heterocycles to illustrate the potential of the dibromo-substituted subclass.

Future Perspectives and Conclusion

Dibromo-substituted imidazopyrazines represent a valuable and versatile class of compounds for medicinal chemistry and drug discovery. Their synthetic accessibility and the reactivity of the bromine atoms make them ideal scaffolds for the generation of diverse chemical libraries. While research into the specific biological activities of dibromo-substituted analogs is still expanding, the promising anticancer, antiviral, and antioxidant properties observed in the broader class of bromo-substituted imidazopyrazines highlight the significant potential of these molecules. Future research should focus on the systematic synthesis and biological evaluation of a wide range of dibromo-substituted imidazopyrazine derivatives to fully elucidate their therapeutic potential and to develop novel drug candidates for a variety of diseases. The continued exploration of their structure-activity relationships will undoubtedly pave the way for the next generation of imidazopyrazine-based therapeutics.

References

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Methodological & Application

synthesis of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

Authored by a Senior Application Scientist

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1] These derivatives have shown promise as antibacterial, anti-inflammatory, and anticancer agents.[2][3][4] The functionalization of the imidazo[1,2-a]pyrazine core, particularly through halogenation and the introduction of various substituents, allows for the fine-tuning of its biological activity. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutics.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is achieved through a robust two-step process. The strategy involves the initial construction of the dibrominated imidazo[1,2-a]pyrazine core bearing an ester group at the 2-position, followed by the selective reduction of the ester to the desired primary alcohol. This approach ensures high yields and purity of the final product.

Synthetic Workflow A 2-Amino-3,5-dibromopyrazine + Ethyl bromopyruvate B Step 1: Cyclocondensation A->B Reflux in Ethanol C Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate B->C D Step 2: Reduction with LiAlH4 C->D THF, -30 °C to rt E This compound D->E

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate

This initial step involves the construction of the core heterocyclic system through a cyclocondensation reaction. The use of 2-amino-3,5-dibromopyrazine as the starting material directly incorporates the desired bromine atoms at the 6 and 8 positions.[5]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
2-Amino-3,5-dibromopyrazineC4H3Br2N3252.8910 mmol, 2.53 g
Ethyl bromopyruvateC5H7BrO3195.0112 mmol, 2.34 gHandle with care, lachrymator
Sodium bicarbonateNaHCO384.0120 mmol, 1.68 g
Ethanol (anhydrous)C2H5OH46.07100 mL
Ethyl acetateC4H8O288.11As neededFor extraction
BrineNaCl(aq)-As neededFor washing
Anhydrous sodium sulfateNa2SO4142.04As neededFor drying
Procedure
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3,5-dibromopyrazine (10 mmol, 2.53 g) and anhydrous ethanol (100 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add sodium bicarbonate (20 mmol, 1.68 g) to the solution.

  • Slowly add ethyl bromopyruvate (12 mmol, 2.34 g) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer, and wash it with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate as a solid.

Part 2: Synthesis of this compound

The final step is the reduction of the ester functional group to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH4).[6]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylateC9H7Br2N3O2364.985 mmol, 1.82 gFrom Part 1
Lithium aluminum hydride (LiAlH4)LiAlH437.9510 mmol, 0.38 gHighly reactive with water, handle under inert atmosphere
Tetrahydrofuran (THF), anhydrousC4H8O72.1150 mL
Ethyl acetateC4H8O288.11As neededFor quenching and extraction
Saturated aqueous sodium sulfateNa2SO4(aq)-As neededFor workup
Anhydrous sodium sulfateNa2SO4142.04As neededFor drying
Procedure
  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (50 mL).

  • Cool the flask to -30 °C in a dry ice/acetone bath.

  • Carefully add lithium aluminum hydride (10 mmol, 0.38 g) in portions to the cold THF.

  • In a separate flask, dissolve Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (5 mmol, 1.82 g) in anhydrous THF (20 mL).

  • Slowly add the solution of the ester to the LiAlH4 suspension at -30 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and then water (1.2 mL).

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the precipitate through a pad of Celite and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washes, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain this compound as a solid.

Reaction Mechanism

The synthesis proceeds through two key mechanistic steps:

  • Imidazo[1,2-a]pyrazine Formation: The reaction begins with the nucleophilic attack of the exocyclic nitrogen of 2-amino-3,5-dibromopyrazine on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system.

  • Ester Reduction: The hydride (H⁻) from LiAlH4 acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde to yield the primary alcohol upon workup.

Characterization

The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Ethyl bromopyruvate is a lachrymator and should be handled with care.

  • Lithium aluminum hydride (LiAlH4) is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere, and appropriate quenching procedures must be followed.

References

  • TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available at: [Link].

  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link].

  • UCL Discovery. The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Available at: [Link].

  • PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link].

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link].

  • NIH. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Available at: [Link].

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link].

  • ResearchGate. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available at: [https://www.researchgate.net/publication/305380530_Medicinal_Attributes_of_Imidazo12-a]pyridine_Derivatives_An_Update]([Link]).

  • ACS Publications. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Available at: [Link].

  • ResearchGate. Bromination of imidazo[1,2-a]pyridines. Available at: [Link].

  • PubMed. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Available at: [Link].

  • Chemistry Stack Exchange. Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Available at: [Link].

  • Reddit. Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Available at: [Link].

  • ResearchGate. (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Available at: [Link].

  • Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • ResearchGate. (PDF) Imidazo[1,2-a]pyrazines. Available at: [Link].

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Application Notes and Protocols for the Purification of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class. This scaffold is of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities, including potential applications as Gαq/11 inhibitors and compounds with theophylline-like properties.[1][2] The presence of two bromine atoms on the pyrazine ring and a hydroxymethyl group on the imidazole portion of the molecule imparts specific physicochemical properties that must be considered for its effective purification.

The synthesis of such substituted imidazo[1,2-a]pyrazines can yield a crude product containing unreacted starting materials, reagents, and side-products.[3][4] Therefore, robust purification techniques are essential to obtain the compound at a high purity level suitable for downstream applications such as biological screening, structural analysis, and further chemical modifications. This guide provides a detailed overview of the recommended purification strategies for this compound, grounded in the principles of organic chemistry and informed by established methods for related brominated heterocyclic compounds.[5][6]

Physicochemical Properties and Impurity Profile

A successful purification strategy begins with an understanding of the target molecule's properties and potential impurities.

Properties of this compound:

  • Structure: The molecule consists of a rigid, planar imidazo[1,2-a]pyrazine bicyclic system.

  • Polarity: The presence of the hydroxymethyl group (-CH₂OH) and the nitrogen atoms in the heterocyclic core makes the molecule polar. The two bromine atoms also contribute to its overall electronic properties.

  • Solubility: It is expected to have limited solubility in non-polar solvents like hexanes and better solubility in moderately polar to polar solvents such as ethyl acetate, dichloromethane, methanol, and acetone. Its solubility in water is likely to be low.[7]

  • Stability: The imidazo[1,2-a]pyrazine core is generally stable, but care should be taken to avoid strongly acidic or basic conditions that could potentially lead to degradation.

Common Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include a substituted 2-aminopyrazine and a brominated α-haloketone or its equivalent.

  • Over-brominated or Under-brominated Species: Incomplete or excessive bromination during the synthesis of precursors can lead to related impurities.[1]

  • By-products from Side Reactions: Polymerization or rearrangement products can sometimes form under the reaction conditions.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis may be present.[8]

Purification Workflow

A multi-step approach is typically required to achieve high purity. The general workflow involves an initial work-up and extraction, followed by chromatographic purification and a final polishing step, such as crystallization.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Work-up & Extraction Crude->Workup Quench & Dilute Chromatography Silica Gel Column Chromatography Workup->Chromatography Crude Extract Crystallization Recrystallization Chromatography->Crystallization Partially Pure Fractions Pure Pure Compound (>98%) Crystallization->Pure High Purity Crystals

Caption: General purification workflow for this compound.

Part 1: Post-Reaction Work-up and Extraction

Rationale: The initial work-up aims to remove inorganic salts, water-soluble reagents, and highly polar impurities from the crude reaction mixture. This is typically achieved by quenching the reaction and performing a liquid-liquid extraction.

Protocol:

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted under acidic or basic conditions, carefully neutralize it. For instance, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be used to neutralize acidic mixtures.

  • Dilution: Dilute the quenched mixture with a suitable organic solvent for extraction. Ethyl acetate is a common and effective choice for compounds of moderate polarity.[6][9]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.

    • Collect the organic layer.

    • Extract the aqueous layer two more times with fresh portions of the organic solvent to maximize the recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with:

    • Deionized water to remove residual water-soluble impurities.

    • Saturated aqueous sodium chloride (brine) to facilitate the removal of dissolved water from the organic phase.[6]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid or oil.

Part 2: Purification by Flash Column Chromatography

Rationale: Flash column chromatography is the primary method for separating the target compound from closely related impurities based on differences in their affinity for the stationary phase (silica gel) and solubility in the mobile phase.[6] The polarity of the hydroxymethyl group suggests that a moderately polar mobile phase will be required for elution.

Protocol:

  • Stationary Phase: Use standard silica gel (40-63 µm particle size) as the stationary phase.

  • Sample Preparation:

    • Dissolve the crude product from the extraction step in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of dichloromethane/methanol).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.

  • Mobile Phase (Eluent) Selection:

    • Use Thin Layer Chromatography (TLC) to determine an optimal solvent system.[6] The goal is to find a system that gives the target compound a retention factor (Rf) of approximately 0.2-0.4.

    • A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity.

Solvent System (Mobile Phase) Typical Starting Ratio Typical Final Ratio Comments
Hexane / Ethyl Acetate9:11:1 or higher EtOAcGood for separating less polar impurities. The target compound will likely require a high percentage of ethyl acetate.
Dichloromethane / Methanol99:195:5 or higher MeOHAn excellent general-purpose system for polar compounds. The methanol concentration will likely be key.
  • Column Packing and Elution:

    • Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.

    • Carefully load the sample onto the top of the silica bed.

    • Begin elution with the mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor their composition by TLC. Use a visualization technique such as UV light (as the imidazo[1,2-a]pyrazine core is UV-active) or a chemical stain if necessary.[10]

  • Fraction Pooling and Concentration:

    • Combine the fractions containing the pure product as determined by TLC analysis.

    • Concentrate the pooled fractions under reduced pressure to yield the partially purified compound.

Chromatography cluster_0 TLC Optimization cluster_1 Column Chromatography TLC Select Solvent System (Target Rf ~0.3) Pack Pack Silica Column TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect Pool Pool Pure Fractions Collect->Pool Analyze by TLC Concentrate Partially Purified Product Pool->Concentrate Evaporate Solvent

Caption: Workflow for purification by flash column chromatography.

Part 3: Purification by Crystallization

Rationale: Crystallization is an excellent final purification step to remove trace impurities and obtain a highly ordered, crystalline solid. The principle is based on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

Protocol:

  • Solvent Selection: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Test small amounts of the compound in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone) to find a suitable candidate.

    • A two-solvent system (e.g., methanol/water, ethyl acetate/hexane) can also be effective. In this case, dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is insoluble) until turbidity persists.

Solvent/System Type Rationale
Methanol or EthanolSingle SolventThe hydroxymethyl group should provide good solubility at elevated temperatures.
Ethyl AcetateSingle SolventA moderately polar solvent that may provide the required solubility profile.
Dichloromethane/HexaneTwo-SolventDissolve in minimal DCM (good solvent) and add hexane (poor solvent) to induce crystallization.
Acetone/WaterTwo-SolventDissolve in minimal acetone (good solvent) and add water (poor solvent).
  • Dissolution:

    • Place the compound from the chromatography step into an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or the "good" solvent of a two-solvent system) until the solid just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of the crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]

  • Melting Point Analysis: A sharp melting point range is characteristic of a pure crystalline compound.

Conclusion

The purification of this compound can be effectively achieved through a systematic approach involving liquid-liquid extraction, followed by flash column chromatography on silica gel, and a final crystallization step. The choice of solvents for each stage is critical and should be guided by small-scale preliminary tests. By following these protocols, researchers can obtain this valuable compound with a high degree of purity, ensuring reliable results in subsequent scientific investigations.

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Application Note & Protocols: Strategic Implementation of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol for High-Throughput Screening in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent kinase inhibition.[1][2] This application note provides a comprehensive guide for the utilization of a specific derivative, (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol, in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of protein kinases. We present a strategic, multi-stage screening cascade designed to maximize the identification of high-quality, validated hits while systematically eliminating common sources of assay artifacts and false positives.[3][4] This document furnishes detailed, field-proven protocols for primary biochemical screening, robust data analysis, and a rigorous hit validation workflow, including orthogonal and counter-screening assays. The methodologies and insights herein are tailored for researchers, scientists, and drug development professionals seeking to effectively integrate this promising chemical entity into their discovery pipelines.

Introduction: The Scientific Rationale

The pursuit of novel therapeutics, particularly in oncology and immunology, is heavily focused on the modulation of protein kinase activity.[5] Kinases represent one of the most critical and "druggable" target classes in the human genome.[5] The imidazo[1,2-a]pyrazine core, a nitrogen-bridged heterocyclic system, is frequently identified in potent kinase inhibitors, including those targeting Aurora kinases and ENPP1.[1][6]

This compound is an exemplar of this scaffold, engineered with distinct structural features to enhance target interaction:

  • Imidazo[1,2-a]pyrazine Core: Provides a rigid, bicyclic framework that can effectively orient substituents to fit into the ATP-binding pocket of many kinases.

  • Dibromo Substituents (Positions 6 and 8): The bulky, electron-withdrawing bromine atoms can form halogen bonds with backbone carbonyls in the kinase hinge region, a key interaction for many type I kinase inhibitors. They also serve to modulate the compound's electronic properties and metabolic stability.

  • Methanol Moiety (Position 2): The primary alcohol group (-CH2OH) can act as both a hydrogen bond donor and acceptor, potentially forming critical interactions with solvent-exposed regions or specific residues within the target's active site, thereby enhancing binding affinity and selectivity.

This guide establishes a robust framework for leveraging these molecular features in a high-throughput screening context to identify and validate novel kinase inhibitors.

Compound Profile and Handling

Proper handling and solubilization are paramount for generating reproducible HTS data.

PropertyValueSource/Note
Chemical Name This compound-
Molecular Formula C₇H₅Br₂N₃O-
Molecular Weight 322.94 g/mol -
Recommended Solvent Dimethyl Sulfoxide (DMSO)HTS Standard
Storage Store stock solutions at -20°C or -80°C in desiccated conditions.Avoid freeze-thaw cycles.
Purity ≥95% recommended for HTS campaigns.Verify with vendor.

Protocol 2.1: Preparation of Master Stock Solution

  • Accurately weigh the required amount of this compound powder.

  • Add high-purity, low-water content DMSO to achieve a final concentration of 10 mM. This will serve as the master stock.

  • Vortex thoroughly for 5-10 minutes to ensure complete dissolution. A brief sonication may be used if necessary.

  • Aliquot the master stock into single-use volumes to prevent degradation from repeated freeze-thaw cycles and store at -20°C.

The High-Throughput Screening Cascade: A Validating Workflow

A successful HTS campaign is not a single experiment but a multi-step process designed to systematically reduce a large library to a few, well-characterized hits.[4] Our proposed cascade ensures that resources are focused on the most promising molecules.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation Primary Primary HTS (e.g., FP-based Kinase Assay) Screen at single concentration (e.g., 10 µM) Hit_ID Primary Hit Identification (Z-score > 3) Primary->Hit_ID Dose_Response Dose-Response Confirmation (Generate IC50 values) Hit_ID->Dose_Response Confirmed Hits Counter_Screen Counter-Screening (Assay Interference) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Counter_Screen->Orthogonal_Assay No Interference SAR SAR by Analogue (Test structurally related compounds) Orthogonal_Assay->SAR Activity Confirmed Selectivity Selectivity Profiling (Screen against kinase panel) SAR->Selectivity Validated_Hit Validated Hit Series Selectivity->Validated_Hit FP_Assay_Principle cluster_0 No Inhibition (High FP Signal) cluster_1 Inhibition (Low FP Signal) Kinase_A Active Kinase Complex_A [Antibody-P-Tracer] Large Complex -> Slow Rotation -> HIGH POLARIZATION Kinase_A->Complex_A Tracer_A Fluorescent Tracer Tracer_A->Complex_A ATP_A ATP ATP_A->Complex_A Antibody_A P-Specific Antibody Antibody_A->Complex_A Kinase_B Inactive Kinase Tracer_B Fluorescent Tracer Result_B Unbound Tracer Small Molecule -> Fast Rotation -> LOW POLARIZATION Tracer_B->Result_B ATP_B ATP Inhibitor (6,8-Dibromo...) Inhibitor Inhibitor->Kinase_B

Figure 2: Principle of the Fluorescence Polarization (FP) kinase inhibition assay.

Protocol 4.1: FP-Based Kinase Assay in 384-Well Format

Reagents & Materials
Target Kinase X (recombinant)
Fluorescently-labeled peptide substrate (Tracer)
Phosphospecific binding partner (e.g., Antibody)
Adenosine Triphosphate (ATP)
This compound library plates
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Staurosporine (Positive Control Inhibitor)
DMSO (Negative Control)
Black, low-volume 384-well assay plates
Plate reader capable of FP measurements

Experimental Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of compounds from the library plates into the 384-well assay plates. This includes 50 nL of this compound, positive control (Staurosporine), and negative control (DMSO).

  • Kinase Addition: Add 10 µL of Target Kinase X solution (prepared in assay buffer to 2X final concentration) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 10 µL of a substrate/ATP master mix (prepared in assay buffer to 2X final concentration). The final ATP concentration should be at or near its Km for the kinase to facilitate the detection of competitive inhibitors.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • Detection: Add 10 µL of the phosphospecific antibody solution (prepared in termination buffer containing EDTA to stop the reaction).

  • Final Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody-tracer binding to reach equilibrium.

  • Measurement: Read the plate on an FP-capable plate reader using appropriate excitation and emission filters. The output is typically in millipolarization (mP) units. [7]

Data Analysis and Hit Identification

Robust statistical analysis is essential to confidently identify true hits from the noise inherent in HTS. [8] 5.1. Assay Quality Control Before analyzing compound activity, each plate must pass quality control checks. The Z'-factor is a standard measure of assay robustness. [9]

  • Z'-Factor Calculation:

    
    
    
    • Where

      
       is the standard deviation and 
      
      
      
      is the mean of the positive (inhibited) and negative (uninhibited) controls.
ParameterAcceptance CriterionRationale
Z'-Factor ≥ 0.5Indicates a large separation between control signals, ensuring a robust screening window. [9]
S/B Ratio ≥ 3Signal-to-background ratio should be sufficient for clear hit discrimination.

5.2. Hit Selection A common method for hit selection is the Z-score, which normalizes the data based on the plate's overall distribution. [10]

  • Z-Score Calculation:

    
    
    
    • Where

      
       is the raw value for the compound well, and 
      
      
      
      and
      
      
      are the mean and standard deviation of all sample wells on the plate, respectively.
  • Hit Threshold: A compound is typically considered a primary "hit" if its Z-score is ≤ -3 (for an inhibition assay), indicating its signal is at least 3 standard deviations below the plate mean.

Hit Validation and Counter-Screening

Primary hits must undergo a rigorous validation process to eliminate false positives and artifacts. [11][12]This step is the cornerstone of a trustworthy screening campaign.

Hit_Validation_Logic Start Primary Hit (Z-score ≤ -3) Dose_Response Confirm with IC50 Start->Dose_Response Counter_Screen Test for Assay Interference (e.g., Autofluorescence) Dose_Response->Counter_Screen Yes False_Positive1 False Positive (No Dose Response) Dose_Response->False_Positive1 No Orthogonal_Assay Confirm in Orthogonal Assay (e.g., TR-FRET) Counter_Screen->Orthogonal_Assay No False_Positive2 False Positive (Assay Interference) Counter_Screen->False_Positive2 Yes Validated Validated Hit Orthogonal_Assay->Validated Yes False_Positive3 False Positive (Technology Specific) Orthogonal_Assay->False_Positive3 No

Figure 3: Decision-making workflow for hit validation and triage.

Protocol 6.1: Orthogonal Assay - TR-FRET Kinase Activity An orthogonal assay uses a different detection technology to confirm activity, ensuring the hit is not an artifact of the primary assay format (e.g., compound autofluorescence interfering with FP). [13]Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays like LanthaScreen® are an excellent choice. [13] Principle: A terbium-labeled antibody (donor) binds to a phosphorylated, GFP-labeled substrate (acceptor). When the donor is excited, it transfers energy to the acceptor only when they are in close proximity (i.e., when the substrate is phosphorylated), resulting in a high TR-FRET signal. An inhibitor prevents this, leading to a low signal.

  • Procedure: The assay is run similarly to the FP assay, but detection is performed on a TR-FRET capable plate reader, measuring the emission ratio at two different wavelengths. Confirmed activity in this assay provides high confidence that the compound is a true inhibitor of the kinase.

Protocol 6.2: Counter-Screen for FP Assay Interference This protocol is critical to identify and eliminate compounds that interfere with the FP readout itself. [11]

  • Procedure:

    • Set up the assay as described in Protocol 4.1, but omit the kinase enzyme .

    • Add the test compound, tracer, ATP, and the phosphospecific antibody (pre-mixed with a maximally phosphorylated tracer to simulate the "high FP" signal).

    • A compound that quenches fluorescence or otherwise disrupts the antibody-tracer interaction will cause a drop in the mP signal, mimicking inhibition.

    • Any compound showing activity in this counter-screen should be flagged as a false positive and deprioritized. [14]

Conclusion

This compound represents a promising chemical scaffold for the discovery of novel kinase inhibitors. However, its potential can only be realized through a meticulously planned and executed HTS campaign. The integrated workflow presented in this application note—from primary screening with robust technologies like FP to a stringent, multi-faceted validation cascade—provides a reliable pathway to identify potent, selective, and mechanistically validated hits. By embracing this self-validating system, researchers can minimize wasted resources on misleading false positives and accelerate the progression of genuine lead compounds into the drug development pipeline.

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  • Ng, C. H. et al. (2018). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. IUCrData, 3(8), x181165. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for the Cellular Characterization of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Imidazo[1,2-a]pyrazine Derivative

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of this class have been extensively investigated as potent inhibitors of key cellular signaling nodes, including Aurora kinases, PI3K, and cyclin-dependent kinases (CDKs), demonstrating notable anti-proliferative and anticancer activities.[3][4][5][6] The subject of this guide, (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol, is a novel derivative whose biological activity remains to be characterized.

This document provides a comprehensive, hypothesis-driven framework for the systematic evaluation of this compound in cell culture. Our approach is designed not merely to determine its cytotoxicity, but to dissect its mechanism of action, identify its potential molecular targets, and characterize its impact on fundamental cellular processes. The protocols herein are designed as a self-validating system, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure the generation of robust, reproducible, and meaningful data. This guide is intended for researchers, scientists, and drug development professionals seeking to conduct a thorough preclinical evaluation of novel small-molecule entities.

Guiding Hypothesis and Strategic Workflow

Based on the established activities of the imidazo[1,2-a]pyrazine chemical class, we hypothesize that this compound functions as an inhibitor of a protein kinase critical for cell cycle progression. This inhibition is predicted to induce cytostatic and/or cytotoxic effects through the induction of cell cycle arrest and apoptosis.

Our experimental strategy is therefore organized into a multi-phase workflow, moving from broad phenotypic screening to specific mechanistic inquiries.

G cluster_0 Phase I: Phenotypic & Cytotoxicity Screening cluster_1 Phase II: Mechanistic Elucidation cluster_2 Phase III: Target Pathway Interrogation a Compound Preparation & Cell Line Selection b Dose-Response Cytotoxicity Assay (e.g., MTT / XTT) a->b c Determine IC50 Value (50% Inhibitory Concentration) b->c d Cell Cycle Analysis (Flow Cytometry) c->d Treat cells at IC50 & sub-IC50 concentrations e Apoptosis Assay (Annexin V / PI Staining) c->e Treat cells at IC50 & sub-IC50 concentrations f Pathway Protein Analysis (Western Blot) d->f Correlate phenotype with molecular signals e->f Correlate phenotype with molecular signals g Protein Localization (Immunofluorescence) f->g Visualize pathway component localization h Target Engagement Assay (e.g., CETSA, Optional) f->h Confirm direct binding to target

Figure 1: A multi-phase workflow for compound characterization.

Pre-Analytical Phase: Foundational Steps for Success

Robust experimental design begins before the first assay is run.[7] Careful preparation of the compound and thoughtful selection of cellular models are critical for obtaining reliable data.

Compound Handling and Stock Preparation
  • Solubility Testing: Determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for small molecules, but its final concentration in cell culture media should not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. Aliquot into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium. Ensure thorough mixing.

Cell Line Selection

The choice of cell line dramatically influences experimental outcomes.[8][9] We recommend starting with a small panel of well-characterized cancer cell lines from different tissue origins, against which other imidazo[1,2-a]pyrazine derivatives have shown activity.[10][11]

Cell LineCancer TypeKey Characteristics & Rationale
HCT-116 Colorectal CarcinomaWild-type p53; commonly used in cell cycle and apoptosis studies.
A375 Malignant MelanomaBRAF V600E mutation; sensitive to kinase inhibitors. Imidazo[1,2-a]pyrazines have shown high potency in melanoma models.[1][2]
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive; represents a common subtype of breast cancer.
A549 Lung CarcinomaKRAS mutation; often used for screening novel anticancer agents.
Vero Normal Kidney (Monkey)A non-cancerous cell line to assess selective cytotoxicity against malignant cells.[11]

All cell lines should be maintained in their recommended media and cultured according to standard aseptic techniques.[12]

Phase I: Determining Cytotoxicity and Effective Dose Range

The initial goal is to quantify the compound's effect on cell viability and establish its half-maximal inhibitory concentration (IC50). This value is essential for designing subsequent mechanistic experiments at biologically relevant concentrations.[8] The MTT and XTT assays are reliable, colorimetric methods for this purpose, measuring the metabolic activity of living cells.[13]

Causality: The reduction of tetrazolium salts (MTT or XTT) to a colored formazan product is accomplished by mitochondrial dehydrogenases in metabolically active cells. A decrease in color formation is directly proportional to a reduction in cell viability, either through cytostatic (growth inhibition) or cytotoxic (cell death) mechanisms. The XTT assay's formazan product is water-soluble, simplifying the protocol by removing the solubilization step required for MTT.

Protocol 1: XTT Cell Viability Assay

A detailed, step-by-step version is available in Section 8.1.

  • Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a wide range of compound concentrations (e.g., 0.01 µM to 100 µM) in a serial dilution. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.

  • Incubation: Incubate for a relevant period, typically 48 or 72 hours, to allow for effects on cell proliferation.

  • XTT Reagent Addition: Add the XTT labeling mixture to each well.

  • Incubation & Measurement: Incubate for 2-4 hours and measure the absorbance at 450-500 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control, plot the dose-response curve, and calculate the IC50 value using non-linear regression.

Phase II: Uncovering the Cellular Mechanism of Action

With the IC50 value established, we can now investigate how the compound affects the cells. Based on our guiding hypothesis, the primary endpoints to investigate are cell cycle progression and apoptosis. Cells should be treated at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for these assays.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry using a DNA-binding dye like propidium iodide (PI) allows for the rapid quantification of DNA content in individual cells, revealing the proportion of the population in each phase of the cell cycle (G0/G1, S, G2/M).[14]

Causality: Many kinase inhibitors, particularly those targeting Aurora or cyclin-dependent kinases, disrupt the molecular machinery that governs cell cycle checkpoints.[3][5][6] This disruption prevents cells from progressing to the next phase, causing them to accumulate at a specific checkpoint (e.g., G2/M arrest). This arrest is a hallmark of an anti-proliferative effect.[1][15]

Protocol 2: Cell Cycle Analysis with Propidium Iodide

A detailed, step-by-step version is available in Section 8.2.

  • Cell Treatment: Culture and treat cells with the compound for 24-48 hours.

  • Harvest & Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.[16][17]

  • Staining: Treat cells with RNase A to remove RNA (as PI also binds to double-stranded RNA) and then stain with a PI solution.[14]

  • Flow Cytometry: Acquire data on a flow cytometer, measuring the fluorescence intensity of the PI signal on a linear scale.

  • Data Analysis: Gate on single cells to exclude doublets and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control.

Apoptosis Detection

Apoptosis, or programmed cell death, is a common outcome for cells that cannot resolve a cell cycle arrest.[18] We will use Annexin V and PI co-staining to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[19]

Causality: A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[20] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore, can identify these early apoptotic cells. PI is a membrane-impermeant DNA dye that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[19]

Protocol 3: Annexin V / PI Apoptosis Assay

A detailed, step-by-step version is available in Section 8.3.

  • Cell Treatment: Culture and treat cells with the compound for a relevant time course (e.g., 24, 48 hours).

  • Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with fluorophore-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the samples promptly by flow cytometry, detecting the fluorescence from both Annexin V and PI.

  • Data Analysis: Generate a dot plot to differentiate the cell populations:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells (or cells with damaged membranes)

Phase III: Molecular Target and Pathway Validation

After identifying the cellular phenotype (e.g., G2/M arrest and apoptosis), the next logical step is to investigate the underlying molecular signaling pathways.

G cluster_0 Hypothetical Kinase Pathway cluster_1 Cell Cycle Progression cluster_2 Apoptosis Regulation Compound This compound Kinase Target Kinase (e.g., Aurora, PI3K, CDK) Compound->Kinase Inhibition Cyc_Proteins Cyclins / CDKs Kinase->Cyc_Proteins Ap_Proteins Pro/Anti-Apoptotic Proteins (Bcl-2, Bax) Kinase->Ap_Proteins G2M G2/M Transition Cyc_Proteins->G2M Proliferation Proliferation G2M->Proliferation Caspase Caspase Cascade Ap_Proteins->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Hypothetical signaling pathway affected by the compound.

Western Blotting for Pathway Analysis

Western blotting is a powerful technique to measure changes in the expression levels and post-translational modifications (e.g., phosphorylation) of specific proteins.[21][22] This provides a direct readout of signaling pathway activity.

Causality: If the compound inhibits a kinase, the phosphorylation of its downstream substrates will decrease. Conversely, markers for cellular stress and apoptosis will increase. By probing for a curated set of proteins, we can build a molecular snapshot of the compound's effect.

Key Protein Targets for Western Blot Analysis:

PathwayProtein TargetRationale for Analysis
Cell Cycle Phospho-Histone H3 (Ser10)A marker for cells in mitosis. An increase confirms a G2/M arrest.
Cyclin B1A key regulator of the G2/M transition; levels fluctuate during the cell cycle.
Apoptosis Cleaved Caspase-3A central executioner caspase; its cleavage indicates activation of the apoptotic cascade.[19]
Cleaved PARPA substrate of cleaved caspase-3; its cleavage is a hallmark of apoptosis.[23]
Kinase Pathways Phospho-Akt (Ser473) / Total AktKey node in the PI3K survival pathway. A decrease in phosphorylation suggests PI3K/Akt inhibition.[4]
Loading Control β-Actin or GAPDH
Protocol 4: Western Blotting

A detailed, step-by-step version is available in Section 8.4.

  • Cell Lysis: Treat cells with the compound, then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate proteins by size using polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific to the target proteins, followed by enzyme-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

Immunofluorescence for Protein Localization

Immunofluorescence (IF) microscopy allows for the visualization of a protein's subcellular location.[24][25] This is particularly useful for assessing processes like nuclear translocation of transcription factors or cytoskeletal disruption.

Causality: Some imidazo[1,2-a]pyrazine derivatives are known to inhibit tubulin polymerization.[15] If this is the compound's mechanism, IF staining for α-tubulin would reveal a disruption of the microtubule network, which would also explain a G2/M arrest.

Protocol 5: Immunofluorescence Staining

A detailed, step-by-step version is available in Section 8.5.

  • Cell Culture: Grow and treat cells on glass coverslips.

  • Fixation & Permeabilization: Fix the cells to preserve their structure and permeabilize them to allow antibody entry.

  • Immunostaining: Incubate with a primary antibody (e.g., anti-α-tubulin), followed by a fluorescently-labeled secondary antibody.

  • Counterstaining & Mounting: Stain the nuclei with DAPI or Hoechst and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Data Synthesis and Concluding Remarks

The successful execution of this multi-phase workflow will yield a comprehensive dataset on the cellular effects of this compound. By integrating the results—from the initial IC50 value to the specific cell cycle checkpoint and the molecular pathway markers—researchers can construct a robust model of the compound's mechanism of action. For example, a finding of G2/M arrest (Phase II) coupled with increased phospho-histone H3 and disrupted microtubule spindles (Phase III) would strongly support a mechanism of tubulin inhibition. This integrated approach provides the critical data necessary for informed decision-making in the drug development pipeline.

Detailed Experimental Protocols

Protocol: XTT Cell Viability Assay
  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well flat-bottom plate. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 2X final concentrations of the compound by serial dilution in complete medium.

  • Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., medium with 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., from a commercial kit).

  • Assay: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. Protect the plate from light.

  • Measurement: Shake the plate gently and measure the absorbance at 490 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Analysis: Subtract the background absorbance. Calculate percent viability relative to the vehicle control wells and plot against compound concentration to determine the IC50.

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding & Treatment: Seed 0.5 x 10⁶ cells in a 6-well plate and allow to adhere overnight. Treat with the desired concentrations of the compound for 24 hours.

  • Harvest: Collect both floating and adherent cells. To detach adherent cells, wash with PBS and add trypsin. Neutralize with medium containing serum and combine with the floating cells from the initial supernatant.

  • Wash: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.

  • Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16]

  • Incubation: Incubate at 4°C for at least 2 hours (or up to several days at -20°C).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel. Collect at least 10,000 events per sample.

  • Analysis: Use analysis software to gate on single cells and model the cell cycle distribution from the DNA content histogram.

Protocol: Annexin V / PI Apoptosis Assay
  • Cell Seeding & Treatment: Seed cells in 6-well plates and treat with the compound for the desired time (e.g., 24 or 48 hours).

  • Harvest: Collect all cells, including the supernatant (which contains floating apoptotic cells) and trypsinized adherent cells.

  • Wash: Wash the cells once with cold PBS.

  • Staining: Centrifuge cells and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol: Western Blotting
  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[26]

  • SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22]

  • Washing: Wash the membrane three times for 5-10 minutes each in TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

Protocol: Immunofluorescence
  • Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere. Treat with the compound as required.

  • Fixation: Wash with PBS, then fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS. Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash three times with PBST.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining: Wash three times with PBST. Incubate with DAPI or Hoechst stain for 5 minutes to label the nuclei.

  • Mounting: Wash a final time with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence microscope with the appropriate filters.

References

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010). PubMed. Retrieved from [Link]

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. (2012). PubMed. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. Retrieved from [Link]

  • Overview of Cell Apoptosis Assays. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Immunofluorescence Staining. (n.d.). PMC - NIH. Retrieved from [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010). PubMed. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. Retrieved from [Link]

  • Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2011). Europe PMC. Retrieved from [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). PubMed. Retrieved from [Link]

  • Target Engagement Assays. (n.d.). DiscoverX. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. Retrieved from [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (2016). PubMed. Retrieved from [Link]

  • Determining target engagement in living systems. (n.d.). PMC - NIH. Retrieved from [Link]

  • Proliferation & Cell Cycle - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Cell Cycle Analysis. (n.d.). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

  • Apoptosis – what assay should I use? (2025). BMG Labtech. Retrieved from [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. Retrieved from [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2025). ResearchGate. Retrieved from [Link]

  • Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). NIH. Retrieved from [Link]

  • Immunofluorescence microscopy for localization of Arabidopsis chloroplast proteins. (n.d.). PubMed. Retrieved from [Link]

  • Immunofluorescence analysis of protein localization. (n.d.). Bio-protocol. Retrieved from [Link]

  • Model Selection and Experimental Design for Screening Experiments. (2025). KCAS Bio. Retrieved from [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH. Retrieved from [Link]

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In Vivo Application Notes and Protocols for Imidazo[1,2-a]pyrazine Derivatives: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyrazine Scaffolds

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. Derivatives of this scaffold have demonstrated promising therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] Their efficacy stems from the ability to interact with a variety of biological targets, modulating key signaling pathways implicated in disease pathogenesis.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the in vivo evaluation of imidazo[1,2-a]pyrazine derivatives. The content herein is structured to provide not only step-by-step methodologies but also the scientific rationale behind the experimental designs, ensuring a robust and reproducible approach to preclinical studies.

Part 1: Preclinical Study Design: Foundational Principles for In Vivo Success

A well-designed in vivo study is paramount for the successful translation of a promising compound from the bench to the clinic. This section outlines the critical considerations for designing preclinical studies involving imidazo[1,2-a]pyrazine derivatives.

Animal Model Selection: A Causal Approach

The choice of animal model is dictated by the therapeutic indication and the specific biological question being addressed.

  • Oncology: For anticancer studies, xenograft models are a common choice.[2] The human colorectal carcinoma cell line HCT-116 is a well-characterized model for subcutaneous xenografts in immunocompromised mice (e.g., athymic nude or NOD/SCID).[3][4] When a specific imidazo[1,2-a]pyrazine derivative is designed to modulate the immune system, such as an ENPP1 inhibitor that activates the STING pathway, a syngeneic tumor model in immunocompetent mice is more appropriate to assess the interplay between the compound and the host immune system.[5]

  • Neurodegenerative Diseases (Alzheimer's Disease): To evaluate compounds targeting Alzheimer's disease, transgenic mouse models that recapitulate key aspects of the pathology are essential. The 5XFAD mouse model , which overexpresses mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), is a widely used model that develops amyloid plaques and cognitive deficits.[6][7]

  • Inflammation: The carrageenan-induced paw edema model in rats or mice is a classic and reproducible acute inflammatory model. It is particularly useful for the initial screening of compounds with potential anti-inflammatory activity.[8]

Pharmacokinetic and Toxicological Profiling: A Prerequisite for Efficacy Studies

Prior to embarking on efficacy studies, it is crucial to understand the pharmacokinetic (PK) and toxicological profile of the imidazo[1,2-a]pyrazine derivative.

  • Pharmacokinetics: PK studies in rodents determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and oral bioavailability.[9] This information is vital for selecting the appropriate dose, route of administration, and dosing frequency for efficacy studies. For instance, some imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors initially showed poor oral bioavailability, which was improved through chemical modifications like fluorination and deuteration.[10]

  • Toxicology: Acute toxicity studies, often following OECD guidelines, are necessary to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[11][12] Studies on some imidazo-based heterocyclic derivatives have shown significant toxicity at higher doses (≥ 1000 mg/kg), including hepatic damage.[11][13]

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).

Part 2: In Vivo Protocols: A Step-by-Step Guide

This section provides detailed protocols for evaluating imidazo[1,2-a]pyrazine derivatives in various disease models.

Anticancer Efficacy in a Human Colorectal Cancer Xenograft Model (HCT-116)

Objective: To evaluate the in vivo antitumor efficacy of an imidazo[1,2-a]pyrazine derivative.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Endpoint Analysis A HCT-116 Cell Culture C Subcutaneous Injection of 1x10^6 HCT-116 cells A->C B Animal Acclimatization (Athymic Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Groups (Tumor Volume ~100-150 mm³) D->E F Treatment Initiation (Vehicle, Test Compound, Positive Control) E->F G Tumor Volume & Body Weight Measurement F->G H Euthanasia & Tumor Excision G->H I Pharmacodynamic & Histological Analysis H->I

Caption: Workflow for HCT-116 xenograft study.

Protocol:

  • Cell Culture: Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) to ~80% confluency.

  • Animal Acclimatization: Acclimatize 6-8 week old female athymic nude mice for at least one week.

  • Tumor Implantation: Harvest HCT-116 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.[3]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).[4]

  • Drug Administration: Administer the imidazo[1,2-a]pyrazine derivative and controls via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Endpoint Analysis: Continue treatment for the specified duration. Monitor tumor volume and body weight regularly. At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Pharmacodynamic and Histological Analysis: A portion of the tumor can be flash-frozen for western blot analysis of target engagement (e.g., phosphorylation status of PI3K/mTOR pathway proteins), while the remainder can be fixed in formalin for histological analysis.[14]

Evaluation in an Alzheimer's Disease Mouse Model (5XFAD)

Objective: To assess the ability of an imidazo[1,2-a]pyrazine derivative to reduce amyloid pathology and improve cognitive function.

Protocol:

  • Animal Model: Use 4-6 month old 5XFAD transgenic mice and wild-type littermates.[6]

  • Drug Administration: Administer the test compound (e.g., YIAD-0205 at 50 mg/kg) or vehicle via oral gavage, for example, three times a week for a specified duration.[6]

  • Behavioral Testing: After the treatment period, conduct behavioral tests to assess cognitive function. The Morris water maze is a common test for spatial learning and memory.

  • Tissue Collection and Analysis: Following behavioral testing, euthanize the mice and perfuse with saline. Collect brain tissue for biochemical and histological analysis.

  • Biochemical Analysis: Homogenize one hemisphere of the brain to measure levels of soluble and insoluble amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) by ELISA.

  • Histological Analysis: Fix the other hemisphere in formalin and embed in paraffin. Section the brain and perform immunohistochemistry using antibodies against Aβ (e.g., 6E10) to visualize and quantify amyloid plaques.[6]

Anti-Inflammatory Activity in the Carrageenan-Induced Paw Edema Model

Objective: To determine the acute anti-inflammatory activity of an imidazo[1,2-a]pyrazine derivative.

Protocol:

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Drug Administration: Administer the test compound or vehicle orally or intraperitoneally. A positive control, such as indomethacin (10 mg/kg), should be included.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[15]

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Part 3: Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for rational drug development. Imidazo[1,2-a]pyrazine derivatives have been shown to target several key signaling pathways.

ENPP1-STING Pathway in Cancer Immunotherapy

Certain imidazo[1,2-a]pyrazine derivatives act as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[16] ENPP1 is a negative regulator of the cGAS-STING pathway, which is a critical component of the innate immune response to cancer.[17] By inhibiting ENPP1, these compounds prevent the degradation of cyclic GMP-AMP (cGAMP), leading to the activation of STING and a subsequent anti-tumor immune response.[18]

G cluster_0 Tumor Microenvironment cluster_1 Immune Cell DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING cGAMP->STING ENPP1 ENPP1 ENPP1->cGAMP Hydrolysis Imidazo_Derivative Imidazo[1,2-a]pyrazine Derivative Imidazo_Derivative->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Immune_Response Anti-tumor Immune Response IFN->Immune_Response

Caption: ENPP1-STING signaling pathway.

PI3K/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[19] Several imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[20][21]

G cluster_0 Upstream Signaling cluster_1 Downstream Effectors RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 Imidazo_Derivative Imidazo[1,2-a]pyrazine Derivative Imidazo_Derivative->PI3K Inhibition mTOR mTOR Imidazo_Derivative->mTOR Inhibition PIP2 PIP2 Akt Akt PIP3->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3K/mTOR signaling pathway.[16][22][23]

Aurora Kinase Inhibition in Cancer

Aurora kinases are essential for regulating mitosis, and their overexpression is common in many cancers.[24][25] Imidazo[1,2-a]pyrazine-based inhibitors of Aurora kinases can disrupt mitotic progression, leading to cell cycle arrest and apoptosis.[26]

G cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Regulation G2 G2 Phase M Mitosis G2->M Cytokinesis Cytokinesis M->Cytokinesis AuroraA Aurora A AuroraA->M Centrosome Maturation & Spindle Assembly AuroraB Aurora B AuroraB->M Chromosome Segregation AuroraB->Cytokinesis Imidazo_Derivative Imidazo[1,2-a]pyrazine Derivative Imidazo_Derivative->AuroraA Inhibition Imidazo_Derivative->AuroraB Inhibition

Caption: Aurora kinase signaling in the cell cycle.[27]

Tubulin Polymerization Inhibition in Cancer

Microtubules are dynamic polymers of tubulin that are essential for cell division, and they are a validated target for anticancer drugs.[28] Some imidazo[1,2-a]pyrazine derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[29]

G cluster_0 Microtubule Dynamics cluster_1 Drug Action Tubulin Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Mitotic_Arrest Mitotic Arrest & Apoptosis Tubulin->Mitotic_Arrest Microtubule->Tubulin Depolymerization Imidazo_Derivative Imidazo[1,2-a]pyrazine Derivative Imidazo_Derivative->Tubulin Inhibition of Polymerization

Caption: Tubulin polymerization and microtubule dynamics.[30][31][32]

Part 4: Data Presentation and Interpretation

Quantitative data from in vivo studies should be presented clearly and concisely.

Table 1: Example Data Summary for an Anticancer Efficacy Study

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
Imidazo[1,2-a]pyrazine X50 mg/kg, qd, p.o.750 ± 8050
Positive Control-500 ± 6067

Table 2: Example Data Summary for an Alzheimer's Disease Study

Treatment GroupAβ42 Levels (pg/mg brain tissue) ± SEMPlaque Burden (%) ± SEM
Wild-Type + Vehicle100 ± 100.1 ± 0.05
5XFAD + Vehicle1000 ± 12010 ± 1.5
5XFAD + Imidazo[1,2-a]pyrazine Y500 ± 705 ± 0.8

Conclusion: Advancing Imidazo[1,2-a]pyrazine Derivatives Towards the Clinic

The imidazo[1,2-a]pyrazine scaffold represents a promising starting point for the development of novel therapeutics. The successful preclinical evaluation of these derivatives requires a rigorous and well-designed in vivo testing strategy. By carefully selecting appropriate animal models, thoroughly characterizing the pharmacokinetic and toxicological properties of the compounds, and employing robust experimental protocols, researchers can generate high-quality data to support the advancement of these promising molecules into clinical development. This guide provides a framework for such studies, emphasizing the importance of scientific rationale and meticulous execution in the pursuit of new medicines.

References

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  • Jouan, L. G., et al. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology, 220(8), e202106037.
  • Li, T., et al. (2022). ENPP1 intersects with the STING pathway. ResearchGate. Retrieved from [Link]

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  • Manka, S. W., & Moores, C. A. (2018). Microtubule dynamics: an interplay of politics, proclamation, and post-translational modifications. Current Opinion in Cell Biology, 55, 53–61.
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  • Panda, D., et al. (2025). An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin. Bioorganic & Medicinal Chemistry, 128, 118242.
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  • Sheng, C., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry.
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  • Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872.
  • Kumar, S., et al. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. Retrieved from [Link]

  • Li, L., et al. (2018). Development of Enpp1 Inhibitors as a Strategy to Activate Stimulator of Interfere on Genes (STING) in Cancers and Other Diseases. Juniper Publishers. Retrieved from [Link]

  • Pastor, J., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters, 27(11), 2415–2421.
  • Suraweera, A., et al. (2022). Combined anticancer therapy with imidazoacridinone analogue C‐1305 and paclitaxel in human lung and colon cancer xenografts—Modulation of tumour angiogenesis. Journal of Cellular and Molecular Medicine, 26(14), 4005–4017.
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  • Gelin, M., et al. (2000). Antiproliferative, differentiating and apoptotic effects elicited by imidazo[1,2-a]pyrazine derivatives. General Pharmacology: The Vascular System, 34(3), 187–196.
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Application Notes and Protocols for Kinase Inhibitor Assays: Characterizing Novel Imidazo[1,2-A]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Kinase Inhibitor Motif

The imidazo[1,2-a]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a variety of biological targets, most notably protein kinases. Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Derivatives of the imidazo[1,2-a]pyrazine scaffold have been successfully developed as potent inhibitors of various kinases, including Aurora kinases, phosphoinositide 3-kinases (PI3Ks), and cyclin-dependent kinases (CDKs).

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines detailed protocols for the characterization of novel imidazo[1,2-a]pyrazine-based compounds as potential kinase inhibitors. For the purpose of this guide, we will use the hypothetical novel compound, (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol , as a representative example to illustrate the experimental workflows. The methodologies described herein are designed to establish the compound's inhibitory activity, selectivity, and mechanism of action in both biochemical and cellular contexts.

Part 1: Foundational Biochemical Assays for Inhibitor Potency

The initial characterization of a potential kinase inhibitor involves determining its potency against purified enzymes in a controlled, in vitro environment. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. We will detail three robust, high-throughput compatible assay platforms.

Luminescence-Based ATP Depletion Assay: The Kinase-Glo® Platform

Principle of the Assay: The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method that quantifies kinase activity by measuring the amount of ATP remaining in the reaction solution. All active kinases utilize ATP as a phosphate donor. As the kinase phosphorylates its substrate, ATP is consumed. The Kinase-Glo® reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The resulting luminescent signal is directly proportional to the ATP concentration and, therefore, inversely proportional to kinase activity. This assay is universal for any kinase/substrate pair.

Experimental Workflow: Kinase-Glo® Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions plate Dispense Kinase, Substrate, and Inhibitor to 384-well plate reagents->plate start_rxn Initiate reaction with ATP Incubate at RT (e.g., 60 min) plate->start_rxn Pre-incubation add_reagent Add Kinase-Glo® Reagent start_rxn->add_reagent incubate_detect Incubate at RT (10 min) add_reagent->incubate_detect read_lum Read Luminescence incubate_detect->read_lum

Caption: Workflow for IC50 determination using the Kinase-Glo® assay.

Detailed Protocol: IC50 Determination of this compound against TBK1

  • Rationale for Target Selection: TANK-binding kinase 1 (TBK1) and its homolog IKKε are non-canonical IκB kinases that are critical regulators of the innate immune response and have emerged as targets in oncology and inflammatory diseases. Given the prevalence of imidazopyrazine scaffolds in kinase inhibitor design, evaluating our test compound against TBK1 is a scientifically relevant starting point.

  • Reagent Preparation:

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 10 mM stock. The final top concentration in the assay will be 100 µM.

    • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Enzyme & Substrate: Dilute recombinant human TBK1 enzyme and a suitable substrate (e.g., a generic peptide substrate like IRFtide) in 1X kinase buffer to a 2X working concentration. The optimal enzyme concentration should be determined empirically to achieve ~50-80% ATP consumption in the reaction.

    • ATP Solution: Prepare a 2X ATP solution in 1X kinase buffer. The concentration should be at the apparent ATP Km for TBK1 to ensure sensitive detection of ATP-competitive inhibitors.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of 2X TBK1 enzyme/substrate mix to all wells.

    • Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of 2X ATP solution.

    • Incubate the plate for 60 minutes at room temperature.

    • Equilibrate the Kinase-Glo® Reagent to room temperature. Add 5 µL of the reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Fluorescence Resonance Energy Transfer (FRET) Assay: The Z'-LYTE™ Platform

Principle of the Assay: The Z'-LYTE™ assay is a FRET-based method that measures kinase-dependent peptide phosphorylation. The assay utilizes a synthetic peptide substrate labeled with two fluorophores, a donor (Coumarin) and an acceptor (Fluorescein), which form a FRET pair. In its unphosphorylated state, the peptide is susceptible to cleavage by a site-specific protease included in the "Development Reagent". Cleavage separates the two fluorophores, disrupting FRET. However, when the kinase phosphorylates the peptide, it becomes resistant to the protease. Therefore, high kinase activity results in a high FRET signal (low cleavage), while inhibition of the kinase leads to a low FRET signal (high cleavage).

Experimental Workflow: Z'-LYTE™ Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Development & Detection reagents Prepare Kinase, FRET-Peptide, ATP, and Inhibitor Solutions plate Dispense reagents to 384-well plate reagents->plate start_rxn Incubate at RT (60 min) Kinase phosphorylates peptide plate->start_rxn add_dev Add Development Reagent start_rxn->add_dev incubate_dev Incubate at RT (60 min) Protease cleaves un-phos'd peptide add_dev->incubate_dev read_fret Read FRET Signal (Coumarin & Fluorescein) incubate_dev->read_fret

Caption: Workflow for inhibitor profiling using the Z'-LYTE™ FRET-based assay.

Detailed Protocol: Profiling this compound

  • Reagent Preparation:

    • Follow the compound dilution strategy as described in section 1.1.

    • Prepare 4X solutions of the test kinase, the appropriate Z'-LYTE™ peptide substrate (selected based on the kinase of interest), and ATP in the kinase buffer provided in the kit.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of kinase buffer to the background wells.

    • Add 2.5 µL of the 4X kinase solution to the test wells.

    • Add 2.5 µL of the diluted compound or DMSO control.

    • Add 2.5 µL of the 4X peptide/ATP mixture to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of the Development Reagent to all wells.

    • Incubate for another 60 minutes at room temperature.

    • Measure the fluorescence emission of both Coumarin (445 nm) and Fluorescein (520 nm) using an excitation wavelength of 400 nm.

  • Data Analysis:

    • Calculate the emission ratio (Coumarin/Fluorescein).

    • Determine the percent phosphorylation based on controls provided in the kit protocol.

    • Calculate the percent inhibition from the percent phosphorylation values.

    • Generate an IC50 curve as described previously.

Time-Resolved FRET (TR-FRET) Kinase Binding Assay: The LanthaScreen™ Platform

Principle of the Assay: The LanthaScreen™ Eu Kinase Binding Assay directly measures the binding of an inhibitor to the kinase active site. It is a competitive binding assay. The kinase is tagged (e.g., with 6xHis or GST), and a europium (Eu)-labeled anti-tag antibody is used to label the kinase. A fluorescently labeled, ATP-competitive small molecule, known as the "tracer," binds to the kinase's ATP pocket. When both the Eu-labeled antibody and the tracer are bound to the kinase, they are in close proximity, resulting in a high TR-FRET signal. A test compound that also binds to the ATP pocket will displace the tracer, leading to a decrease in the TR-FRET signal. This assay is particularly useful for confirming that an inhibitor is ATP-competitive.

Detailed Protocol: Determining Binding Affinity of this compound

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a 4X solution of the His-tagged kinase (e.g., His-TBK1).

    • Prepare a 4X solution of the LanthaScreen™ Eu-anti-His Antibody.

    • Prepare a 4X solution of the appropriate Alexa Fluor™-labeled Kinase Tracer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the serially diluted compound or DMSO control.

    • Add 2.5 µL of the 4X kinase solution.

    • Add 5 µL of the 4X Eu-antibody/tracer mixture.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (615 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (Acceptor/Donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to obtain the IC50.

    • The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, provided the Kd of the tracer is known.

Part 2: Cellular Assays for Target Engagement and Pathway Inhibition

Demonstrating that a compound can inhibit its target kinase within a living cell and modulate the downstream signaling pathway is a critical step in its validation.

The TBK1/IKKε Signaling Pathway

TBK1 and IKKε are key kinases in the signaling cascade downstream of pattern recognition receptors, such as Toll-like receptors (TLRs). Upon activation, these kinases phosphorylate the transcription factor IRF3 (Interferon Regulatory Factor 3), leading to its dimerization and translocation to the nucleus. In the nucleus, IRF3 drives the transcription of Type I interferons (e.g., IFN-β) and other inflammatory genes. Therefore, a potent inhibitor of TBK1 should block the phosphorylation of IRF3 and the subsequent expression of its target genes.

TBK1/IKKε Signaling Pathway Diagram

cluster_cytoplasm Cytoplasm LPS LPS / dsRNA TLR TLR3/4 LPS->TLR Binds TBK1 TBK1 / IKKε TLR->TBK1 Activates IRF3_i IRF3 (inactive) TBK1->IRF3_i Phosphorylates IRF3_p p-IRF3 (active dimer) IRF3_i->IRF3_p Nucleus Nucleus IRF3_p->Nucleus Translocates IFNb IFN-β Gene Transcription Nucleus->IFNb Induces Inhibitor (6,8-Dibromoimidazo [1,2-A]pyrazin-2-YL)methanol Inhibitor->TBK1 Inhibits

Caption: Simplified signaling pathway showing TBK1-mediated IRF3 activation.

Phospho-protein Western Blotting

Principle: This classic technique measures the change in the phosphorylation state of a specific protein in response to a stimulus and/or inhibitor treatment. By using an antibody that specifically recognizes the phosphorylated form of a target protein (e.g., phospho-IRF3 at Ser396), we can directly assess the activity of the upstream kinase (TBK1) in a cellular context.

Detailed Protocol: Assessing Inhibition of IRF3 Phosphorylation

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells expressing TLR3) in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.

    • Stimulate the cells with a TBK1 activator, such as poly(I:C) (a dsRNA mimic that activates TLR3) or LPS (lipopolysaccharide), for 30-60 minutes.

  • Lysate Preparation and Western Blotting:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-IRF3 (Ser396).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total IRF3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-IRF3 and total IRF3.

    • Normalize the phospho-IRF3 signal to the total IRF3 signal for each sample.

    • A dose-dependent decrease in the normalized phospho-IRF3 signal in the compound-treated, stimulated samples compared to the DMSO-treated, stimulated sample indicates cellular target engagement and inhibition.

Data Presentation and Interpretation

To effectively communicate the results, all quantitative data should be summarized in a clear and structured format. Below is a hypothetical data summary for our test compound.

Assay PlatformTarget KinaseSubstrate/TracerATP Conc.Result (IC50 / Kᵢ)Notes
Kinase-Glo® TBK1IRFtide10 µM (Km)150 nMIndicates potent biochemical inhibition.
Z'-LYTE™ TBK1Ser/Thr 17 Peptide10 µM185 nMConfirms inhibition via phosphorylation measurement.
LanthaScreen™ TBK1Tracer-236N/A120 nMConfirms direct, ATP-competitive binding to the kinase.
Western Blot Endogenous TBK1Endogenous IRF3N/A~500 nM (EC50)Demonstrates target inhibition in a cellular context.

Conclusion

This application note provides a comprehensive framework for the initial characterization of novel imidazo[1,2-a]pyrazine derivatives as kinase inhibitors, using this compound as a working example. By employing a multi-faceted approach that combines robust biochemical assays (Kinase-Glo®, Z'-LYTE™, LanthaScreen™) with targeted cell-based validation (Western blotting), researchers can confidently determine a compound's potency, mechanism of action, and cellular efficacy. This systematic workflow ensures the generation of high-quality, reproducible data essential for advancing promising compounds in the drug discovery pipeline.

References

  • Fitzgerald, K. A., McWhirter, S. M., Faia, K. L., Rowe, D. C., Latz, E., Golenbock, D. T., Coyle, A. J., Liao, S. M., & Maniatis, T. (2003). IKKε and TBK1 are essential components of the IRF3 signaling pathway. Nature Immunology, 4(5), 491-496. [Link]

  • Biocompare. (n.d.). Kinase-Glo Max Luminescent Kinase Assay V6071 from Promega. [Link]

  • Barbie, D. A., Tamayo, P., Boehm, J. S., Kim, S. Y., Moody, S. E., Dunn, I. F., Schinzel, A. C., Sandy, P., Meylan, E., Scholl, C., Fröhling, S., Chan, E. M., Sos, M. L., Michel, K., Mermel, C., Silver, S. J., Weir, B. A., Reiling, J. H., Sheng, Q., ... Hahn, W. C. (2009).

A Validated Protocol for Assessing the Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist:

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. In recent years, derivatives of this scaffold have emerged as a promising class of anticancer agents. Their mechanism of action is often tied to the inhibition of critical cellular signaling pathways, including those regulated by protein kinases, which are frequently dysregulated in cancer. The structural versatility of the imidazo[1,2-a]pyrazine core allows for extensive chemical modification, enabling the development of potent and selective inhibitors targeting various cancer-specific vulnerabilities.

This document provides a comprehensive, field-tested protocol for the systematic evaluation of novel imidazo[1,2-a]pyrazine derivatives for their anticancer potential. The workflow is designed to progress from broad cytotoxicity screening to more detailed mechanistic studies, ensuring a robust and logical assessment of a compound's therapeutic promise. The protocols herein are built upon established methodologies and are designed to be self-validating through the inclusion of appropriate controls and orthogonal assays.

Part 1: Overall Experimental Workflow

A successful anticancer drug discovery campaign requires a multi-stage assessment. The initial phase involves a broad screening to identify cytotoxic "hits" against a panel of cancer cell lines. Promising candidates are then advanced to secondary assays to elucidate their mechanism of action, such as their ability to induce programmed cell death (apoptosis) or disrupt the cell division cycle. This tiered approach, illustrated below, ensures that resources are focused on compounds with the most promising pharmacological profiles.

experimental_workflow cluster_screening Phase 1: Primary Screening cluster_mechanistic Phase 2: Mechanistic Elucidation start Compound Synthesis & Purity Analysis (LC-MS/NMR) cell_prep Select & Culture Cancer Cell Line Panel (e.g., NCI-60) start->cell_prep mtt_assay In Vitro Cytotoxicity Assay (e.g., MTT, SRB) cell_prep->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Hit Compound (IC50 < 10 µM) cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle moa Target Identification (e.g., Kinase Profiling, Western Blot) apoptosis->moa cell_cycle->moa end_node Lead Candidate Prioritization moa->end_node

Figure 1: High-Level Experimental Workflow. This diagram illustrates the logical progression from initial compound screening for cytotoxicity to in-depth mechanistic studies for promising hit compounds.

Part 2: Primary Screening - In Vitro Cytotoxicity Assessment

The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability. It relies on the enzymatic activity of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol: MTT Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of an imidazo[1,2-a]pyrazine derivative.

Materials:

  • Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Imidazo[1,2-a]pyrazine compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture flask.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Expert Insight: The optimal seeding density is critical and should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase at the time of assay termination.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyrazine compound in complete medium. A typical final concentration range is 0.1 to 100 µM.

    • Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "positive control" (e.g., Doxorubicin).

    • Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

    • Trustworthiness Check: Visually inspect the wells under a microscope. Healthy, untreated cells should show significant purple precipitate, while dead cells will not.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Data Presentation: Representative Cytotoxicity Data
CompoundCell LineIC50 (µM)
Derivative AA549 (Lung)2.5
Derivative AMCF-7 (Breast)5.1
Derivative AHCT116 (Colon)1.8
Doxorubicin (Control)HCT116 (Colon)0.2

Part 3: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

A hallmark of effective anticancer agents is their ability to induce apoptosis or cause cell cycle arrest in cancer cells. Flow cytometry-based assays are the gold standard for quantifying these effects.

Apoptosis Induction Pathway

Apoptosis is a regulated process of cell death crucial for tissue homeostasis. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.

apoptosis_pathway cluster_cell Cancer Cell cluster_stains Flow Cytometry Stains compound Imidazo[1,2-a]pyrazine (Hit Compound) ps_inner Phosphatidylserine (PS) (Inner Leaflet) compound->ps_inner Induces Stress membrane Plasma Membrane ps_outer PS (Outer Leaflet) ps_inner->ps_outer PS Translocation (Early Apoptosis) nucleus Nucleus (Intact DNA) ps_outer->nucleus Membrane Permeability Increases (Late Apoptosis) annexin Annexin V-FITC (Binds to PS) ps_outer->annexin Binds pi Propidium Iodide (PI) (Stains DNA) nucleus->pi Enters & Stains

Figure 2: Principle of Annexin V/PI Apoptosis Assay. The diagram shows how a compound induces phosphatidylserine (PS) translocation, allowing Annexin V to bind (early apoptosis), followed by loss of membrane integrity, allowing PI to enter (late apoptosis).

Protocol: Annexin V-FITC/PI Staining for Apoptosis

Objective: To quantify the percentage of cells undergoing early and late apoptosis after treatment.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the imidazo[1,2-a]pyrazine derivative at concentrations corresponding to its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin-free EDTA to preserve membrane integrity. Centrifuge the cell suspension and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide solution according to the manufacturer's protocol (e.g., from Thermo Fisher Scientific or BioLegend).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Analysis: The data is plotted as a dot plot (Annexin V-FITC vs. PI). Four quadrants are distinguished:

    • Lower-Left (Annexin V-/PI-): Live cells.

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V-/PI+): Necrotic cells.

Cell Cycle Arrest Analysis

Many anticancer drugs function by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cell proliferation. The distribution of cells in these phases can be determined by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing it via flow cytometry.

cell_cycle node_g1 G1 Phase (2n DNA) node_s S Phase (>2n DNA) node_g1->node_s G1-S Transition node_g2m G2/M Phase (4n DNA) node_s->node_g2m DNA Replication node_g2m->node_g1 Mitosis & Cytokinesis compound Compound Treatment compound->node_g2m Induces G2/M Arrest

Figure 3: The Cell Cycle and a Potential Point of Intervention. Imidazo[1,2-a]pyrazines may induce cell cycle arrest, for example, at the G2/M checkpoint, preventing cells from entering mitosis.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Objective: To determine if the compound induces arrest at a specific phase of the cell cycle.

Methodology:

  • Cell Treatment: Treat cells in a 6-well plate with the compound (e.g., at IC50 concentration) for 24 hours.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours or overnight.

    • Expert Insight: Proper fixation is paramount. Adding cells too quickly to ethanol can cause clumping, leading to poor data quality.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

    • Causality: RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA, which provides a more accurate measurement of cell cycle phases.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: The data is visualized as a histogram of DNA content. Software like FlowJo or FCS Express can be used to model the data and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

References

  • Title: Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyrazine derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of a new series of imidazo[1,2-a]pyrazine derivatives as potent pan-PIM kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]

  • Title: NCI-60 Human Tumor Cell Lines Screen. Source: National Cancer Institute - Developmental Therapeutics Program URL: [Link]

  • Title: Synthesis and biological evaluation of imidazo[1,2-a]pyrazine-based derivatives as novel anticancer agents. Source: Bioorganic Chemistry URL: [Link]

  • Title: Imidazo[1,2-a]pyrazines as a new class of Nek2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol: A Chemical Probe for Investigating Kinase Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols

Authored by: A Senior Application Scientist

Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold in Kinase Inhibition

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this heterocyclic system have been extensively explored as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[2][3][4][5] The compound (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol (henceforth referred to as IMP-282) emerges from this rich chemical background as a potential chemical probe for interrogating kinase signaling. While the specific biological targets of IMP-282 are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests its utility in studying kinase-dependent pathways.[6][7]

Chemical probes are essential tools in chemical biology, enabling the dissection of complex biological processes by selectively modulating the function of a specific protein.[8][9] A high-quality chemical probe should exhibit potent and selective engagement of its intended target in a cellular context. This application note provides a detailed guide for researchers to characterize and utilize IMP-282 as a chemical probe, with a focus on validating its target engagement and assessing its selectivity using state-of-the-art proteomics-based methods.

Hypothesized Mechanism of Action: Targeting Cyclin-Dependent Kinases (CDKs)

Based on the extensive literature on imidazo[1,2-a]pyrazine derivatives as kinase inhibitors, we hypothesize that IMP-282 functions as an ATP-competitive inhibitor of one or more protein kinases.[2][10] Many compounds with this scaffold have shown potent inhibition of Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases that play a central role in cell cycle regulation and transcription.[3][10] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[3]

The proposed mechanism involves IMP-282 binding to the ATP-binding pocket of a CDK, thereby preventing the phosphorylation of its downstream substrates and leading to cell cycle arrest or apoptosis. The following diagram illustrates the canonical CDK-mediated cell cycle progression pathway that could be interrogated using IMP-282.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CDK46 CDK4/6-Cyclin D Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CDK2_E CDK2-Cyclin E E2F->CDK2_E activates DNA_rep DNA Replication CDK2_E->DNA_rep promotes CDK1_B CDK1-Cyclin B Mitosis Mitosis CDK1_B->Mitosis initiates IMP282 This compound (IMP-282) IMP282->CDK46 IMP282->CDK2_E IMP282->CDK1_B

Caption: Hypothesized inhibition of CDK-mediated cell cycle progression by IMP-282.

Part 1: Target Engagement Validation using the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess the direct binding of a small molecule to its target protein in a cellular environment.[11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow

The following diagram outlines the workflow for a typical CETSA experiment.

CETSA_Workflow A 1. Cell Culture & Treatment (e.g., K-562 cells + IMP-282 or DMSO) B 2. Heating (Apply temperature gradient to cell aliquots) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separation of Soluble Fraction (Ultracentrifugation) C->D E 5. Protein Quantification & Analysis (e.g., Western Blot or Mass Spectrometry) D->E F 6. Data Analysis (Generate melting curves and determine Tm shift) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Readout

This protocol is designed for a human cancer cell line, such as K-562, but can be adapted for other cell lines.

Materials:

  • This compound (IMP-282)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Antibodies: Primary antibody against the hypothesized target (e.g., CDK2, CDK4) and a secondary antibody conjugated to HRP.

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture K-562 cells to a density of approximately 1-2 x 10^6 cells/mL.

    • Treat cells with the desired concentration of IMP-282 (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating Step:

    • Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler.

    • Cool the samples at room temperature for 3 minutes.[13]

  • Cell Lysis:

    • Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.[13]

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[13]

    • Carefully transfer the supernatant (soluble fraction) to fresh tubes.

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using the primary antibody against the target protein.

    • Detect the protein bands using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensities to the intensity at the lowest temperature.

    • Plot the normalized intensities against temperature to generate melting curves for both the IMP-282-treated and DMSO-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of IMP-282 indicates target engagement.

Isothermal Dose-Response Fingerprint (ITDRF)

To determine the potency of target engagement in cells, an isothermal dose-response fingerprint (ITDRF) experiment can be performed.[13] In this assay, cells are treated with a range of IMP-282 concentrations and heated at a single temperature (chosen from the melting curve where a significant stabilization is observed). The resulting dose-response curve allows for the calculation of an EC50 value for target engagement.

Part 2: Selectivity Profiling using Kinobeads

While CETSA confirms target engagement, it is crucial to assess the selectivity of a chemical probe. Kinobeads are a powerful chemical proteomics tool for profiling the interaction of a compound with a large number of kinases simultaneously.[2][3][14] The method involves affinity chromatography using beads coupled with a mixture of broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.[2][14]

Experimental Workflow

Kinobeads_Workflow A 1. Cell Lysate Preparation B 2. Incubation with IMP-282 (Dose-response) A->B C 3. Kinobeads Pulldown (Affinity capture of unbound kinases) B->C D 4. On-bead Digestion (Trypsin) C->D E 5. LC-MS/MS Analysis (Quantitative proteomics) D->E F 6. Data Analysis (Generate competition binding curves and determine IC50s) E->F

Caption: Workflow for Kinobeads-based selectivity profiling.

Protocol Outline: Kinobeads Profiling
  • Cell Lysate Preparation: Prepare a native protein lysate from the cell line of interest.

  • Compound Incubation: Incubate the lysate with varying concentrations of IMP-282.

  • Kinobeads Pulldown: Add the Kinobeads slurry to the lysates and incubate to allow the unbound kinases to bind to the beads.

  • Washing and Digestion: Wash the beads to remove non-specifically bound proteins, followed by on-bead tryptic digestion to release peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry.

  • Data Analysis: Determine the dose-dependent displacement of each identified kinase from the beads by IMP-282 to generate competition binding curves and calculate IC50 values. This will reveal the selectivity profile of IMP-282 across a large portion of the kinome.[15]

Data Presentation: Quantitative Summary

The following table provides a template for summarizing the quantitative data obtained from the proposed experiments.

ParameterHypothesized Target (e.g., CDK2)Off-Target 1Off-Target 2
CETSA ΔTm (°C) Insert ValueInsert ValueInsert Value
ITDRF EC50 (µM) Insert ValueInsert ValueInsert Value
Kinobeads IC50 (µM) Insert ValueInsert ValueInsert Value

Conclusion and Future Directions

This application note provides a comprehensive framework for the characterization of this compound (IMP-282) as a chemical probe for kinase signaling. By employing robust methods like CETSA and Kinobeads profiling, researchers can validate its target engagement, determine its potency in a cellular context, and assess its selectivity across the kinome. These studies are critical for establishing IMP-282 as a high-quality chemical probe, which can then be used to dissect the biological functions of its target kinase(s) in health and disease.[8][16] The insights gained from such investigations will be invaluable for both basic research and early-stage drug discovery.

References

  • Duncan, J. S., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Chemical Biology, 10(4), 1045–1053. [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4492. [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]

  • Martinez-Alonso, M., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1971–1975. [Link]

  • Bantscheff, M., et al. (2011). Kinobeads: a chemical proteomics approach for kinase inhibitor selectivity profiling and target discovery. Methods in Molecular Biology, 795, 17–37. [Link]

  • Laufer, S., et al. (2021). Chemical Probes for Understudied Kinases: Challenges and Opportunities. Journal of Medicinal Chemistry, 64(18), 13329–13350. [Link]

  • Wyatt, P. G., et al. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters, 13(18), 3021–3026. [Link]

  • Capener, J. L., et al. (2021). Development of a chemical probe to enable characterization of the casein kinase 1γ subfamily. STAR Protocols, 2(4), 100862. [Link]

  • Axtman, A. (n.d.). Using kinase chemical probes to elucidate disease-propagating pathways in the brain. ACS Spring 2023. [Link]

  • Capener, J. L., et al. (2021). Development of a chemical probe to enable characterization of the casein kinase 1γ subfamily. ResearchGate. [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. [Link]

  • Zhang, T., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(18), e4787. [Link]

  • Li, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]

  • Todd, M. H., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. MedChemComm, 11(8), 1363–1371. [Link]

  • Wang, Y., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(12), 1841–1850. [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170–5174. [Link]

  • M. M., et al. (2020). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 92(14), 9813–9821. [Link]

  • K. M., et al. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Communicative & Integrative Biology, 11(1), e1428352. [Link]

  • Li, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. ACS Publications. [Link]

  • Al-Sanea, M. M., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research. [Link]

  • Gillman, K. W., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(12), 1251–1256. [Link]

  • Corvaisier, M., et al. (2021). In vitro identification of imidazo[1,2-a]pyrazine-based antileishmanial agents and evaluation of L. major casein kinase 1 inhibition. European Journal of Medicinal Chemistry, 210, 112956. [Link]

  • S. S., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.. [Link]

  • Lead Sciences. (n.d.). (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol. Retrieved from [Link]

  • ChemUniverse. (n.d.). (6-bromoimidazo[1,2-a]pyrazin-3-yl)methanol. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyrazine core is a nitrogen-containing fused heterocyclic system that has garnered significant attention in the field of drug discovery. This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, exhibiting diverse pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The unique electronic and steric properties of the imidazo[1,2-a]pyrazine ring system allow for versatile functionalization, making it an ideal template for the generation of compound libraries for structure-activity relationship (SAR) studies.

The target molecule, (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol, presents three key points for diversification: the bromine atoms at the C6 and C8 positions, and the hydroxymethyl group at the C2 position. The bromine atoms are particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The hydroxymethyl group offers a handle for etherification and esterification, enabling the exploration of the impact of different substituents on physicochemical properties such as solubility, lipophilicity, and metabolic stability.

This application note provides a comprehensive guide for the strategic derivatization of this compound. It outlines detailed protocols for key chemical transformations and explains the scientific rationale behind these experimental choices, with the ultimate goal of elucidating the structure-activity relationships of this promising class of compounds.

Strategic Derivatization for SAR Library Generation

A systematic approach to derivatizing this compound is crucial for generating a chemically diverse library of analogs. This allows for a thorough investigation of the SAR, ultimately leading to the identification of compounds with optimized potency, selectivity, and pharmacokinetic profiles. The proposed derivatization strategy is threefold, targeting the C2, C6, and C8 positions.

dot

Caption: Derivatization strategy for this compound.

Part 1: Derivatization of the C2-Hydroxymethyl Group

The hydroxymethyl group at the C2 position provides a versatile handle for introducing a variety of functional groups through etherification and esterification reactions. These modifications can significantly impact the molecule's hydrogen bonding capacity, polarity, and overall physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers from an alcohol and an organohalide. In this protocol, the hydroxyl group of this compound is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.

Rationale: This method is particularly useful for introducing small alkyl groups. The choice of a strong, non-nucleophilic base is critical to avoid side reactions. Sodium hydride is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas.

Protocol 1: Synthesis of (6,8-Dibromoimidazo[1,2-a]pyrazin-2-yl)methoxymethylbenzene

Reagent MW Equivalents Amount
This compound322.941.0323 mg (1.0 mmol)
Sodium Hydride (60% dispersion in mineral oil)24.001.248 mg (1.2 mmol)
Benzyl Bromide171.041.1188 mg (1.1 mmol)
Anhydrous Tetrahydrofuran (THF)--10 mL

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (323 mg, 1.0 mmol) and anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 48 mg, 1.2 mmol) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Slowly add benzyl bromide (188 mg, 1.1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ether.

Esterification via Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from a carboxylic acid and an alcohol using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[2][3][4]

Rationale: This method is advantageous as it proceeds under neutral conditions and at room temperature, making it suitable for substrates with sensitive functional groups. DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[4]

Protocol 2: Synthesis of (6,8-Dibromoimidazo[1,2-a]pyrazin-2-yl)methyl benzoate

Reagent MW Equivalents Amount
This compound322.941.0323 mg (1.0 mmol)
Benzoic Acid122.121.2147 mg (1.2 mmol)
EDC (or DCC)191.70 (206.33)1.5288 mg (1.5 mmol)
DMAP122.170.112 mg (0.1 mmol)
Anhydrous Dichloromethane (DCM)--10 mL

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (323 mg, 1.0 mmol), benzoic acid (147 mg, 1.2 mmol), and DMAP (12 mg, 0.1 mmol) in anhydrous DCM (10 mL).

  • Stir the solution at room temperature until all solids are dissolved.

  • Add EDC (288 mg, 1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ester.

Part 2: Derivatization of the C6 and C8 Bromo-Positions

The bromine atoms at the C6 and C8 positions are ideal handles for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are powerful tools for this purpose.

dot

Cross_Coupling_Workflow Start This compound Protect_OH Protect Hydroxyl Group (e.g., TBS ether) Start->Protect_OH Protected_Intermediate Protected Dibromo-Intermediate Protect_OH->Protected_Intermediate Suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) Protected_Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, base) Protected_Intermediate->Buchwald Deprotection Deprotect Hydroxyl Group (e.g., TBAF) Suzuki->Deprotection Buchwald->Deprotection Final_Product_Suzuki C6/C8-Aryl/Heteroaryl Analog Deprotection->Final_Product_Suzuki Final_Product_Buchwald C6/C8-Amino Analog Deprotection->Final_Product_Buchwald

Caption: Workflow for C6/C8 derivatization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[5] This reaction is widely used in medicinal chemistry due to its mild reaction conditions and tolerance of a broad range of functional groups.

Rationale: It is often advantageous to protect the free hydroxyl group before performing cross-coupling reactions to prevent potential side reactions or catalyst deactivation. A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is a suitable protecting group as it is stable under the reaction conditions and can be easily removed. The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. For heteroaryl halides, electron-rich and bulky phosphine ligands are often employed.

Protocol 3: Synthesis of 6,8-Diphenylimidazo[1,2-a]pyrazin-2-yl)methanol

Step A: Protection of the Hydroxyl Group

  • Dissolve this compound (323 mg, 1.0 mmol) in anhydrous DCM (10 mL).

  • Add imidazole (136 mg, 2.0 mmol) and TBS-Cl (181 mg, 1.2 mmol).

  • Stir at room temperature for 4-6 hours.

  • Monitor by TLC. Upon completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to obtain the TBS-protected intermediate, which can often be used in the next step without further purification.

Step B: Suzuki-Miyaura Coupling

Reagent MW Equivalents Amount
TBS-protected dibromo-intermediate437.231.0437 mg (1.0 mmol)
Phenylboronic Acid121.932.5305 mg (2.5 mmol)
Pd(PPh₃)₄1155.560.0558 mg (0.05 mmol)
Sodium Carbonate (2M aqueous solution)105.994.02.0 mL
1,4-Dioxane--10 mL

Step-by-Step Methodology:

  • To a microwave vial, add the TBS-protected dibromo-intermediate (437 mg, 1.0 mmol), phenylboronic acid (305 mg, 2.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add 1,4-dioxane (10 mL) and 2M aqueous sodium carbonate solution (2.0 mL).

  • Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step C: Deprotection of the Hydroxyl Group

  • Dissolve the purified TBS-protected product in THF (10 mL).

  • Add tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 mL, 1.2 mmol).

  • Stir at room temperature for 1-2 hours.

  • Monitor by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the final product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction is highly valuable for synthesizing aryl amines from aryl halides.

Rationale: Similar to the Suzuki coupling, protection of the hydroxyl group is recommended. The choice of a suitable palladium precatalyst, ligand, and base is critical for the success of this reaction. Sterically hindered biarylphosphine ligands often provide excellent results. A strong, non-nucleophilic base such as sodium tert-butoxide is commonly used.

Protocol 4: Synthesis of 6,8-Di(morpholino)imidazo[1,2-a]pyrazin-2-yl)methanol

Step A: Protection of the Hydroxyl Group (as in Protocol 3)

Step B: Buchwald-Hartwig Amination

Reagent MW Equivalents Amount
TBS-protected dibromo-intermediate437.231.0437 mg (1.0 mmol)
Morpholine87.122.5218 mg (2.5 mmol)
Pd₂(dba)₃915.720.0218 mg (0.02 mmol)
XPhos476.650.0838 mg (0.08 mmol)
Sodium tert-butoxide96.103.0288 mg (3.0 mmol)
Toluene--10 mL

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the TBS-protected dibromo-intermediate (437 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (288 mg, 3.0 mmol).

  • Add toluene (10 mL) and morpholine (218 mg, 2.5 mmol).

  • Heat the reaction mixture at 100 °C for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Step C: Deprotection of the Hydroxyl Group (as in Protocol 3)

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Reaction Monitoring: The progress of each reaction should be closely monitored by appropriate analytical techniques such as TLC and LC-MS. This allows for the real-time assessment of reactant consumption and product formation, ensuring that the reaction is proceeding as expected.

  • Purification: Purification of the crude products by column chromatography is a critical step to isolate the desired compounds from unreacted starting materials, byproducts, and catalyst residues.

  • Structural Confirmation: The structure and purity of the final compounds must be unequivocally confirmed by a combination of spectroscopic methods, including:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and assess purity.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

    • Purity Assessment: Purity should be further assessed by High-Performance Liquid Chromatography (HPLC).

By adhering to these validation steps, researchers can have high confidence in the identity and quality of the synthesized derivatives, which is paramount for obtaining reliable data in subsequent biological assays.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The strategic application of modern synthetic methodologies, including Williamson ether synthesis, Steglich esterification, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, allows for the systematic exploration of the chemical space around this privileged scaffold. The detailed protocols provided in this application note, coupled with a robust validation framework, will enable researchers to generate high-quality compound libraries for comprehensive SAR studies, thereby accelerating the drug discovery process.

References

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol. This resource is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyrazines are privileged structures in medicinal chemistry, known for a wide range of biological activities.[1] The 6,8-dibromo substitution provides key handles for further chemical modification and structure-activity relationship (SAR) studies.

This guide provides an in-depth, two-step synthetic protocol, a comprehensive troubleshooting section in a direct question-and-answer format, and frequently asked questions to address common challenges and improve your reaction yields. Our goal is to move beyond simple procedural steps, offering insights into the causality behind experimental choices to empower you to optimize this synthesis in your own laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-step sequence. This strategy involves the initial construction of the core heterocyclic system with a functional handle at the C2 position, followed by a selective reduction to the desired primary alcohol.

  • Step 1: Annulation Reaction. The core 6,8-dibromoimidazo[1,2-a]pyrazine scaffold is constructed via a cyclocondensation reaction between 2-amino-3,5-dibromopyrazine and an α-halocarbonyl compound, such as ethyl bromopyruvate. This classic approach builds the fused imidazole ring.

  • Step 2: Ester Reduction. The resulting ester precursor, ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate, is then reduced to the target this compound using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

The following workflow diagram illustrates this synthetic pathway.

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Reduction Start 2-Amino-3,5-dibromopyrazine + Ethyl Bromopyruvate Reaction1 Annulation Reaction (e.g., Reflux in Ethanol) Start->Reaction1 Intermediate Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate Reaction1->Intermediate Reaction2 Reduction with LiAlH₄ in Anhydrous THF, -30°C Intermediate->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Two-step workflow for the synthesis of the target compound.

Detailed Experimental Protocols

These protocols are designed to be self-validating systems. Adherence to the specified conditions, particularly regarding stoichiometry, temperature, and anhydrous techniques, is critical for success.

Protocol 2.1: Synthesis of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (Precursor)

This procedure is based on established methods for the synthesis of imidazo[1,2-a]pyrazine scaffolds.[2]

Materials:

  • 2-Amino-3,5-dibromopyrazine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol, anhydrous

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3,5-dibromopyrazine (1.0 eq), sodium bicarbonate (1.2 eq), and anhydrous ethanol to form a slurry.

  • Slowly add ethyl bromopyruvate (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure ester precursor.

Protocol 2.2: Reduction to this compound (Target Compound)

This protocol is adapted from a highly analogous procedure for the reduction of a bromo-substituted imidazo[1,2-a]pyridine ester, which reported a 52% yield.[3]

Materials:

  • Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄), 1M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Celite

Procedure:

  • Dissolve the ester precursor (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -30°C using an appropriate cooling bath (e.g., acetone/dry ice).

  • CAUTION: LiAlH₄ reacts violently with water. Add the 1M solution of LiAlH₄ in THF (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at -30°C for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

  • Carefully quench the reaction at -30°C by the slow, dropwise addition of ethyl acetate. This will consume the excess LiAlH₄.

  • Allow the mixture to warm to room temperature. Add water and a saturated brine solution.

  • Filter the resulting slurry through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with ethyl acetate and DCM.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane, such as 2-3% MeOH/DCM) to yield the final product.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My initial cyclocondensation reaction (Step 1) has a very low yield or is failing to proceed to completion. What are the likely causes and solutions?

A1: Low yield in this step is a common problem and can typically be traced to one of several factors:

  • Purity of Starting Materials: The 2-amino-3,5-dibromopyrazine and ethyl bromopyruvate must be of high purity. Impurities can introduce competing side reactions.[4] Verify the purity of your reagents before starting.

  • Reaction Time and Temperature: Some substrates require more forcing conditions. If the reaction stalls at reflux in ethanol, consider switching to a higher-boiling solvent like n-butanol or dioxane, which may require longer reaction times (e.g., up to 12 hours).[4]

  • Base Strength: Sodium bicarbonate is a mild base. While often sufficient, a stronger, non-nucleophilic base might be required if deprotonation of the amine is a rate-limiting step. However, strong bases can also promote side reactions, so this should be approached with caution.

  • Microwave Irradiation: For rapid optimization, consider microwave-assisted synthesis. This technique can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles in a fraction of the time compared to conventional heating.[5][6]

Q2: I'm observing halogen scrambling or other unexpected side products in my Step 1 reaction. How can this be addressed?

A2: Halogen scrambling, where the positions of the bromine atoms migrate, has been reported in condensations between halo-aminopyrazines and halo-ketones.[2] This is a challenging side reaction to control. One strategy is to perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Additionally, ensuring a slight excess of the 2-amino-3,5-dibromopyrazine can sometimes help suppress side reactions involving the α-halocarbonyl reagent. Careful purification by column chromatography is essential to separate these closely related isomers.

Q3: The LiAlH₄ reduction (Step 2) is inefficient, and my yield is much lower than the expected ~50%. What are the most critical parameters to control?

A3: The success of a LiAlH₄ reduction is highly dependent on rigorous experimental technique:

  • Anhydrous Conditions: This is the single most critical factor. LiAlH₄ is rapidly destroyed by water. Ensure all glassware is flame- or oven-dried, use anhydrous solvents, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (e.g., -30°C as specified) is crucial.[3] Adding the LiAlH₄ solution too quickly or at a higher temperature can lead to the formation of undesired byproducts and a reduction in yield.

  • Reagent Quality: Use a fresh, verified solution of LiAlH₄. The molarity of older bottles can decrease over time due to gradual decomposition.

  • Quenching Procedure: The quenching step must be performed slowly and at low temperature. A violent or uncontrolled quench can degrade the product. The Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is a classic and reliable alternative for quenching and precipitating aluminum salts, which can sometimes improve product recovery from the solid residue.

Q4: My final product purification by column chromatography is proving difficult, with streaking or poor separation. What can I do?

A4: The hydroxyl and imidazole functionalities in the target molecule can lead to streaking on silica gel. To improve separation, try adding a small amount of a basic modifier to your eluent system. For a DCM/MeOH mobile phase, adding 0.5-1% triethylamine (Et₃N) or ammonium hydroxide can neutralize the acidic sites on the silica, resulting in sharper peaks and better separation.

Troubleshooting_Tree Start Low Yield in Step 1 (Cyclocondensation) CheckPurity Verify Purity of Starting Materials Start->CheckPurity First Check IncreaseConditions Increase Reaction Temperature/Time? Start->IncreaseConditions If Purity is Good ConsiderMicrowave Use Microwave Irradiation? Start->ConsiderMicrowave For Rapid Optimization Result_Purity Re-purify Reagents and Repeat CheckPurity->Result_Purity Result_Conditions Switch to Higher Boiling Solvent (e.g., n-butanol) IncreaseConditions->Result_Conditions Result_Microwave Perform Reaction in Microwave Reactor ConsiderMicrowave->Result_Microwave

Caption: Decision tree for troubleshooting low yield in the cyclocondensation step.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of the initial cyclocondensation reaction?

A: The reaction proceeds via a heteroannulation pathway. First, the most nucleophilic nitrogen of the 2-aminopyrazine (the endocyclic nitrogen at position 1) attacks the electrophilic carbon of the ethyl bromopyruvate, displacing the bromide. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the ketone carbonyl. A subsequent dehydration step then yields the aromatic imidazo[1,2-a]pyrazine ring system.

Q: Are there alternative, potentially milder, reducing agents I can use instead of LiAlH₄?

A: While LiAlH₄ is highly effective, its reactivity can be a drawback. A milder alternative to consider is diisobutylaluminium hydride (DIBAL-H). It is also a powerful reducing agent for esters but is often less aggressive and can sometimes provide cleaner reactions. The reaction would still require anhydrous conditions and low temperatures. Sodium borohydride (NaBH₄) is generally not strong enough to reduce an ester to an alcohol efficiently.

Q: What are the best analytical methods to confirm the structure and purity of my final product?

A: A combination of techniques is recommended. Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for confirming the correct molecular weight and assessing purity.[3] Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will provide the definitive structural confirmation by showing the expected chemical shifts and coupling constants for the protons and carbons in the molecule.

Q: Are there other synthetic strategies for accessing the imidazo[1,2-a]pyrazine core?

A: Yes, multi-component reactions (MCRs) have become a powerful tool for synthesizing these scaffolds.[7] For instance, an iodine-catalyzed three-component reaction between a 2-aminopyrazine, an aldehyde, and an isocyanide can produce highly substituted imidazo[1,2-a]pyrazines in a single, efficient step.[8][9][10] This could be an alternative route to explore for generating diverse analogues.

Data Summary

For successful synthesis, careful optimization of reaction conditions is key. The following table summarizes variables for the critical cyclocondensation step, based on literature for analogous systems.

ParameterCondition 1 (Standard)Condition 2 (Forcing)Condition 3 (Microwave)Rationale & Reference
Solvent Ethanoln-Butanol / DioxaneEthanolEthanol is a good starting point; higher boiling solvents may be needed for less reactive substrates.[4][8][11]
Temperature Reflux (~78°C)Reflux (~118°C / ~101°C)100 - 140°CHigher energy input can overcome activation barriers.
Time 4 - 6 hours8 - 12 hours15 - 30 minutesMicrowave irradiation dramatically reduces reaction times.[5][6]
Catalyst Base (e.g., NaHCO₃)Base (e.g., NaHCO₃)None or Lewis Acid (e.g., I₂)The reaction is often base-mediated; some MCR variants use catalytic iodine.[8][10]
Expected Yield ModerateModerate to GoodGood to ExcellentConditions must be optimized empirically for this specific substrate combination.

References

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36453. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Badsara, S. S., et al. (2014). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 16(8), 415-422. [Link]

  • Ahmad, I., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega, 7(26), 22765-22776. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Ahmad, I., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. National Institutes of Health. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. [Link]

  • Dureuil, S., et al. (2021). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]

  • UCL Discovery. (2016). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. [Link]

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555-1575. [Link]

  • Sangeetha, R., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2020). MDPI. [Link]

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Technical Support Center: Overcoming Solubility Challenges with (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol. As a Senior Application Scientist, I understand that realizing the full potential of a promising compound is often hindered by a fundamental challenge: solubility. This guide is designed to provide you with expert insights, practical troubleshooting strategies, and validated protocols to help you overcome the solubility issues associated with this specific molecule, ensuring your experiments are reliable, reproducible, and ultimately, successful.

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, often investigated for its potential as a kinase inhibitor among other therapeutic applications. However, the very features that can contribute to its biological activity—a rigid, planar heterocyclic core and heavy halogen substituents—also frequently lead to poor aqueous solubility. This guide will walk you through understanding and systematically addressing this challenge.

Section 1: Physicochemical Profile of this compound

Understanding the inherent properties of a molecule is the first step in rationally designing a solubility strategy. While experimental data for this specific compound is not widely published, we can infer its characteristics based on its structure and data from similar imidazo-heterocyclic compounds.

Table 1: Estimated Physicochemical Properties

Property Value / Observation Implication for Solubility
Molecular Formula C₇H₅Br₂N₃O ---
Molecular Weight 322.94 g/mol High molecular weight can negatively impact solubility.
Structure Imidazo[1,2-a]pyrazine core with two bromine atoms and a hydroxymethyl group. The dibromo-substituted aromatic core is highly hydrophobic and prone to π-π stacking, leading to high lattice energy and poor solubility.
Predicted XlogP ~1.5 - 2.5 A positive logP value indicates a preference for a lipophilic environment over an aqueous one, suggesting low water solubility.
Key Functional Groups - Hydroxymethyl (-CH₂OH) - Imidazole & Pyrazine Nitrogens The hydroxyl group provides a handle for hydrogen bonding, but its contribution is often outweighed by the large hydrophobic core. The basic nitrogen atoms in the ring system are key targets for pH modification.

| Predicted pKa | ~3.5 - 4.5 (for the most basic nitrogen) | The compound is a weak base. It will become protonated and more soluble in acidic conditions (pH < pKa). |

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Initial Assessment & Stock Preparation

Q1: What is the best way to prepare an initial stock solution of this compound?

Answer: Always start with a high-purity, anhydrous solvent. For most research compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power.[1]

  • Expert Insight: Before you even open the vial, bring both the compound and your solvent to room temperature. This prevents atmospheric moisture from condensing into your solvent, which can drastically reduce the solubility of hydrophobic compounds.[1]

  • Recommendation: Aim for a high-concentration stock (e.g., 10-50 mM). This minimizes the volume of organic solvent you'll introduce into your final aqueous assay medium, reducing the risk of solvent-induced artifacts.[2][3] Always use a calibrated balance and volumetric flask for accuracy.[4]

Q2: My compound won't dissolve even in 100% DMSO, or it crashes out upon storage. What's happening?

Answer: This indicates either very high crystal lattice energy or that the compound may not be in its anhydrous form.

  • Causality: Crystalline solids have a highly ordered structure that requires significant energy to break apart for solvation. If even a powerful solvent like DMSO struggles, this lattice energy is substantial. Alternatively, the compound may have absorbed water, forming a less soluble hydrate.[5]

  • Troubleshooting Steps:

    • Gentle Warming: Warm the solution to 37-50°C in a sealed vial. This can provide the energy needed to break the crystal lattice. Always cool to room temperature to ensure it remains in solution.

    • Sonication: Use a bath sonicator to provide mechanical energy, which can aid in dissolving resistant particles.

    • Alternative Solvents: If DMSO fails, consider N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which have different solubilizing properties. However, be aware of their higher potential for cellular toxicity.

Troubleshooting Aqueous Dilutions

Q3: My compound is soluble in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. How do I fix this?

Answer: This is the most common solubility challenge, known as "crashing out." It occurs because the compound is not soluble in the final aqueous environment once the DMSO concentration drops.[6] The key is to modify the final aqueous solution or use a formulation strategy.

  • Expert Insight: A common mistake is to add a small volume of DMSO stock directly to a large volume of buffer. The localized high concentration of the compound in the dissolving droplet causes it to precipitate before it can be adequately dispersed.

  • Immediate Fixes:

    • Stir Vigorously: Add the DMSO stock dropwise into the vortex of your rapidly stirring aqueous medium. This promotes rapid dispersion.

    • Increase Final DMSO %: While not ideal, increasing the final DMSO concentration (e.g., from 0.1% to 0.5% or 1%) may keep the compound in solution. Caution: Always run a vehicle control, as DMSO concentrations above 0.5% can have biological effects in many cell-based assays.[3][7]

    • Use a Co-Solvent System: This is often the most robust solution. See the next question and Protocol 2 for details.

Q4: What is a co-solvent, and how do I choose one?

Answer: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the polarity of the water and enhances the solubility of non-polar compounds.[]

  • Mechanism: Co-solvents like polyethylene glycol (PEG), propylene glycol (PG), or ethanol disrupt the hydrogen-bonding network of water, creating a more favorable environment for hydrophobic molecules.[]

  • Recommended Co-solvents for In Vitro Assays:

    • PEG 400 & Propylene Glycol: Excellent choices for increasing solubility with relatively low cytotoxicity.[9][10]

    • Ethanol: Effective but can be more toxic to cells than glycols.[9][11]

    • Surfactants (e.g., Tween® 80, Kolliphor® EL): These form micelles that encapsulate the drug. They are very effective but should be used at low concentrations (e.g., 0.01-0.1%) as they can permeabilize cell membranes.[5][12]

Advanced Strategies

Q5: The imidazo[1,2-a]pyrazine core has basic nitrogens. Can I use pH modification to improve solubility?

Answer: Absolutely. This is a powerful and often underutilized technique for ionizable compounds.[13]

  • Mechanism: As a weak base, this compound will accept a proton (become protonated) in an acidic environment (pH < pKa). This protonated, ionized form is typically much more water-soluble than the neutral form.[5][14]

  • Application: If your experimental system can tolerate a lower pH, preparing your final solution in a buffer at pH 4-5 could dramatically increase solubility. This is a key strategy to explore.[][13] See Protocol 3 for a systematic approach.

Section 3: Troubleshooting Guides & Experimental Protocols

Protocol 1: Preparing a Robust High-Concentration Stock Solution
  • Pre-Preparation: Bring the vial of this compound and a bottle of anhydrous, high-purity DMSO to room temperature in a desiccator.[1]

  • Calculation: Calculate the mass of compound needed to make a 20 mM stock solution in a desired volume (e.g., for 1 mL, Mass (mg) = 20 mmol/L * 0.001 L * 322.94 g/mol * 1000 mg/g = 6.46 mg).

  • Weighing: Accurately weigh the compound into a sterile, appropriately sized glass vial.

  • Dissolution: Add 80% of the final required volume of DMSO. Cap the vial tightly and vortex for 1-2 minutes.

  • Solubilization Assistance: If the compound is not fully dissolved, use a bath sonicator for 10-15 minutes. If necessary, warm the vial to 40°C for 5-10 minutes, followed by vortexing. Visually inspect to ensure no solid particles remain.

  • Final Volume: Once fully dissolved, add the remaining DMSO to reach the final target volume.

  • Storage: Aliquot the stock solution into single-use, light-protecting vials and store at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[1][15]

Protocol 2: Systematic Co-Solvent Screening for Aqueous Formulations

This protocol aims to find a vehicle that keeps the compound soluble at a final concentration of 10 µM in a buffer (e.g., PBS, pH 7.4) with a total organic solvent concentration of ≤1%.

  • Prepare Intermediate Solutions: Dilute your 20 mM DMSO stock to 1 mM in various co-solvents. For example:

    • 1 mM in 100% DMSO (Control)

    • 1 mM in 50:50 DMSO:PEG 400

    • 1 mM in 50:50 DMSO:Propylene Glycol

  • Dilution Test: Add 10 µL of each 1 mM intermediate solution to 990 µL of your aqueous buffer in a clear glass vial (this gives a final concentration of 10 µM and 1% organic solvent).

  • Observation: Vortex each vial immediately. Let them stand at room temperature for 1-2 hours.

  • Analysis: Visually inspect for precipitation (cloudiness, Tyndall effect with a laser pointer, or visible particles). The co-solvent system that results in a clear, stable solution is your lead candidate for further optimization.

Table 2: Example Co-Solvent Screening Results

Vehicle (for 1mM intermediate) Final Solvent Conc. Observation after 2h in PBS Status
100% DMSO 1% DMSO Heavy Precipitation FAILED
50% DMSO / 50% PEG 400 0.5% DMSO / 0.5% PEG 400 Clear Solution PASS

| 50% DMSO / 50% PG | 0.5% DMSO / 0.5% PG | Slight Haze | Borderline |

Protocol 3: Assessing pH-Dependent Solubility
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.4). Citrate or acetate buffers are suitable for the acidic range.

  • Spiking: Add a small, precise amount of your 20 mM DMSO stock to each buffer to a final concentration that is expected to be above the solubility limit (e.g., 100 µM). Keep the final DMSO concentration constant and low (e.g., 0.5%).

  • Equilibration: Cap the vials and shake them at room temperature for 24 hours to allow the solution to reach equilibrium (excess solid will be present).

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Analysis: Plot the measured solubility (Y-axis) against the buffer pH (X-axis). This will reveal the pH at which solubility is maximized.

Section 4: Visualization & Workflows

Diagram 1: Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing solubility issues, from initial stock preparation to final formulation.

G start Start: New Batch of Compound prep_stock Prepare 20 mM Stock in 100% DMSO (Protocol 1) start->prep_stock check_stock Is stock clear & stable at RT and after freeze-thaw? prep_stock->check_stock dilute_aq Dilute stock to final conc. in aqueous buffer (e.g., 1% DMSO) check_stock->dilute_aq Yes troubleshoot_stock Troubleshoot Stock: 1. Sonicate 2. Gentle Warming (40°C) 3. Try DMF or NMP check_stock->troubleshoot_stock No check_aq Is final solution clear and stable for assay duration? dilute_aq->check_aq success Proceed with Experiment check_aq->success Yes troubleshoot_aq Troubleshoot Aqueous Dilution check_aq->troubleshoot_aq No troubleshoot_stock->prep_stock ph_mod Can assay tolerate pH < 6? (Protocol 3) troubleshoot_aq->ph_mod use_acid_buffer Use acidic buffer (pH 4-5) to protonate compound ph_mod->use_acid_buffer Yes cosolvent Screen Co-solvents (PEG 400, PG, Tween) (Protocol 2) ph_mod->cosolvent No use_acid_buffer->dilute_aq cosolvent->dilute_aq

Caption: Decision tree for systematic solubility troubleshooting.

Diagram 2: Mechanism of pH-Dependent Solubility

This diagram illustrates how lowering the pH increases the solubility of a weakly basic compound like this compound.

G cluster_high_ph High pH (e.g., 7.4) cluster_low_ph Low pH (e.g., 4.0) neutral Neutral Compound (R-N) - Low Water Solubility - Prone to Precipitation precipitate Solid Precipitate (Crystal Lattice) neutral->precipitate Aggregates protonated Protonated Compound (R-NH+) - Ionized Form - High Water Solubility neutral->protonated  + H+ (Acidification)   dissolved Dissolved Ions in Solution protonated->dissolved Solvated

Caption: Effect of pH on the solubility of a weak base.

References

  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • (2026). PH adjustment: Significance and symbolism.
  • Slideshare. (n.d.). Solubility enhancement -by pH change & complexation.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • BenchChem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Holm, R., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • Chemistry LibreTexts. (2025). Preparing Solutions.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.
  • Dash, V., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies.
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • National Institutes of Health (NIH). (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Sharma, D., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical and Drug Research.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (n.d.).
  • MedCrave online. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs.
  • Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs.

Sources

Technical Support Center: Stability of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol. We will address common questions and experimental challenges related to the stability of this compound in various solvents.

Introduction

This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class. This scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] The stability of such compounds in solution is a critical parameter that can influence experimental outcomes, from initial screening to formulation development. This guide is designed to help you understand the potential stability issues and provide you with the tools to conduct your own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that might influence its stability?

A1: The stability of this molecule is influenced by several key features:

  • Imidazo[1,2-a]pyrazine core: This nitrogen-rich heterocyclic system can be susceptible to both acidic and basic hydrolysis, as well as oxidation. The electron-withdrawing nature of the pyrazine ring can also influence the reactivity of the imidazole portion.

  • Dibromo substitution: The two bromine atoms at positions 6 and 8 are electron-withdrawing, which can affect the electron density and reactivity of the entire ring system. Halogenated aromatic systems can also be susceptible to photodecomposition.

  • Methanol group: The primary alcohol at the 2-position is a potential site for oxidation to an aldehyde or carboxylic acid. It can also undergo esterification in the presence of acidic catalysts or acylation with appropriate reagents.

Q2: Are there any general predictions about the stability of this compound in protic vs. aprotic solvents?

A2:

  • Protic Solvents (e.g., water, methanol, ethanol): In protic solvents, especially at non-neutral pH, there is a higher risk of solvolysis or acid/base-catalyzed degradation of the imidazo[1,2-a]pyrazine core. The hydroxyl group of the solvent could also potentially react with the compound under certain conditions.

  • Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, THF): Generally, aprotic solvents are less likely to directly participate in degradation reactions. However, the purity of the solvent is crucial. Trace amounts of water or acidic/basic impurities can still initiate degradation. For example, DMSO can be prone to oxidation, which might affect the stability of the dissolved compound over long-term storage.

Q3: How should I store solutions of this compound?

A3: As a general precaution, solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. The use of amber vials or wrapping containers in aluminum foil is recommended to prevent photodegradation. It is also advisable to prepare fresh solutions for sensitive experiments whenever possible. For long-term storage, consider storing the compound as a dry solid.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Explanation
Solution discoloration (e.g., turning yellow/brown) over time. Oxidation or photodegradation of the imidazo[1,2-a]pyrazine ring system.Action: Store solutions under an inert atmosphere (e.g., argon or nitrogen) and protect from light. Explanation: The electron-rich imidazole ring can be susceptible to oxidation, and many aromatic heterocyclic compounds are light-sensitive.[3]
Appearance of new peaks in HPLC/LC-MS analysis of an aged solution. Chemical degradation of the compound.Action: Perform a forced degradation study (see protocol below) to identify the nature of the degradants. This will help in understanding the degradation pathway and choosing more suitable solvents or storage conditions.[4][5]
Precipitation of the compound from a solution that was initially clear. Poor long-term solubility or solvent evaporation.Action: Verify the solubility of the compound in the chosen solvent at the storage temperature. Ensure that storage containers are tightly sealed to prevent solvent evaporation.
Inconsistent results in biological assays. Degradation of the active compound, leading to a lower effective concentration.Action: Prepare fresh solutions immediately before use. If using frozen stock solutions, perform a quick purity check (e.g., by HPLC) to ensure the compound's integrity before proceeding with the assay.
Visualizing the Troubleshooting Workflow

Caption: Workflow for troubleshooting experimental inconsistencies.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[5] This protocol provides a general framework for assessing the stability of this compound.

Objective: To determine the degradation profile of the compound under various stress conditions (hydrolytic, oxidative, and photolytic).

Materials:

  • This compound

  • HPLC-grade solvents: acetonitrile, methanol, water

  • Buffers: pH 2 (0.01 N HCl), pH 7 (phosphate buffer), pH 9 (borate buffer)

  • 3% Hydrogen peroxide solution

  • HPLC system with a UV detector or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.01 N HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.01 N NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[6]

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or a clear glass vial) to a photostability chamber according to ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Thermal Degradation: Store the solid compound at 60°C for 24 hours. Also, expose a solution of the compound to 60°C for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC or LC-MS analysis.

    • Analyze the samples to determine the percentage of the parent compound remaining and to profile any degradation products.

  • Data Interpretation:

    • Calculate the percentage degradation of the parent compound under each condition.

    • Characterize the major degradation products using LC-MS to obtain their mass-to-charge ratios.

Illustrative Stability Data Table
Stress Condition Solvent Time (hours) Parent Compound Remaining (%) Major Degradant(s) (m/z) Observations
Control (RT, dark)Acetonitrile24>99%-Clear, colorless
Acidic (0.01N HCl)Water/ACN24e.g., 85%e.g., [M+H]+ of oxidized producte.g., Slight yellowing
Basic (0.01N NaOH)Water/ACN24e.g., 70%e.g., [M+H]+ of hydrolyzed producte.g., Brownish tint
Oxidative (3% H₂O₂)Water/ACN24e.g., 50%e.g., [M+H]+ of N-oxidee.g., Significant color change
PhotolyticAcetonitrile24e.g., 90%e.g., [M+H]+ of de-brominated productNo visible change
Thermal (60°C)Acetonitrile24e.g., 98%-No visible change

Note: The data in this table is illustrative and should be replaced with experimental results.

Potential Degradation Pathway

Based on the known reactivity of related imidazole-containing compounds, a potential degradation pathway for this compound under oxidative conditions could involve oxidation of the methanol group or the imidazole ring.[3]

parent This compound oxidant Oxidizing Agent (e.g., H₂O₂) parent->oxidant n_oxide N-oxide derivative parent->n_oxide Ring Oxidation aldehyde 2-Formyl-6,8-dibromoimidazo [1,2-a]pyrazine oxidant->aldehyde Oxidation of alcohol acid 6,8-Dibromoimidazo[1,2-a]pyrazine -2-carboxylic acid aldehyde->acid Further oxidation

Caption: A hypothetical oxidative degradation pathway.

Conclusion

References
  • PubChem. 6,8-Dibromoimidazo[1,2-a]pyrazine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]

  • ResearchGate. (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • ACS Publications. Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). [Link]

  • MDPI. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. [Link]

  • MedCrave online. Forced degradation studies. [Link]

  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. [Link]

  • TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]

  • MDPI. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. [Link]

  • Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]

  • Revised manuscript. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

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Imidazo[1,2-a]pyrazine Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyrazines are a class of nitrogen-fused bicyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including as antibacterial, anti-inflammatory, and anticancer agents.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds. The information presented here is grounded in established scientific literature and practical laboratory experience to ensure accuracy and reliability.

Section 1: Understanding the Fundamentals - Core Synthesis Strategies

Before delving into troubleshooting, it is essential to have a solid understanding of the primary methods for constructing the imidazo[1,2-a]pyrazine core. The two most prevalent approaches are the Tschitschibabin reaction and multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction.

The Tschitschibabin Reaction: A Classic Approach

The Tschitschibabin reaction involves the condensation of a 2-aminopyrazine with an α-haloketone.[3] This method is a cornerstone of imidazo[1,2-a]pyrazine synthesis and is valued for its reliability and the accessibility of starting materials.

Mechanism Overview:

The reaction proceeds through a nucleophilic substitution of the halogen on the α-haloketone by the endocyclic nitrogen of the 2-aminopyrazine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system. The use of a base is often employed to facilitate the reaction under milder conditions and improve yields.[3]

Tschitschibabin_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyrazine 2-Aminopyrazine Quaternary_Salt Quaternary Ammonium Salt Aminopyrazine->Quaternary_Salt Nucleophilic Attack Haloketone α-Haloketone Haloketone->Quaternary_Salt Cyclized_Intermediate Cyclized Intermediate Quaternary_Salt->Cyclized_Intermediate Intramolecular Cyclization Imidazopyrazine Imidazo[1,2-a]pyrazine Cyclized_Intermediate->Imidazopyrazine Dehydration

Caption: Generalized workflow of the Tschitschibabin reaction.

Multicomponent Reactions (MCRs): Efficiency in a Single Step

Multicomponent reactions, particularly the Groebke-Blackburn-Bienaymé (GBB) reaction, have emerged as powerful tools for the synthesis of highly substituted imidazo[1,2-a]pyrazines in a single, efficient step.[4][5] These reactions combine three or more starting materials in a one-pot synthesis, offering significant advantages in terms of atom economy and procedural simplicity.[6]

The Groebke-Blackburn-Bienaymé Reaction:

The GBB reaction typically involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide to rapidly assemble the imidazo[1,2-a]pyrazine core.[4][5] This methodology allows for the introduction of diverse substituents at various positions of the heterocyclic scaffold.[7]

Section 2: Troubleshooting Common Synthesis Problems

This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyrazines, providing potential causes and actionable solutions.

Problem: Low or No Product Yield

Q1: I am performing a Tschitschibabin reaction between a 2-aminopyrazine and an α-bromoketone, but I am getting a very low yield of my desired imidazo[1,2-a]pyrazine. What are the likely causes and how can I improve the yield?

A1: Low yields in the Tschitschibabin reaction can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Reactivity of Starting Materials:

    • 2-Aminopyrazine: The nucleophilicity of the 2-aminopyrazine is crucial. Electron-withdrawing groups on the pyrazine ring can decrease its reactivity. If your substrate is electronically deactivated, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times.

    • α-Haloketone: The nature of the halogen is important. α-Bromoketones are generally more reactive than α-chloroketones. Ensure your α-haloketone is fresh and has not decomposed, as this can lead to the formation of side products.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like ethanol, isopropanol, or acetonitrile are commonly used and generally give good results.[8] A systematic screening of solvents is recommended if you are working with a new set of substrates.

    • Temperature: While some reactions proceed at room temperature, many require heating to achieve a reasonable rate.[3] Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in some cases.[3]

    • Base: The addition of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), can be beneficial. The base neutralizes the hydrohalic acid formed during the reaction, preventing the protonation of the 2-aminopyrazine and pushing the equilibrium towards the product.[3]

  • Side Reactions:

    • Self-condensation of the α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation. To minimize this, you can try adding the base portion-wise or using a weaker base.

    • Formation of a Schiff base intermediate: In some cases, a stable Schiff base intermediate can be formed, which may be slow to cyclize.[9] Monitoring the reaction by TLC or LC-MS can help identify the presence of such intermediates.

Q2: I am attempting a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to synthesize a substituted imidazo[1,2-a]pyrazine, but the reaction is not proceeding as expected. What should I consider?

A2: The success of the GBB reaction is highly dependent on the careful optimization of several parameters:

  • Catalyst: While some GBB reactions can proceed without a catalyst, many benefit from the addition of a Lewis or Brønsted acid. Catalysts such as scandium(III) triflate (Sc(OTf)₃) and perchloric acid (HClO₄) have been shown to be effective.[7] It is important to screen different catalysts and catalyst loadings to find the optimal conditions for your specific substrates.

  • Isocyanide Reactivity: The isocyanide component is a key player in the GBB reaction. Some isocyanides can be prone to polymerization or decomposition under acidic conditions. Ensure your isocyanide is of high purity and consider adding it slowly to the reaction mixture.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. While traditional solvents are used, greener alternatives are also being explored.

Problem: Formation of Impurities and Byproducts

Q3: My reaction mixture shows multiple spots on the TLC plate in addition to my desired product. What are the common byproducts in imidazo[1,2-a]pyrazine synthesis, and how can I identify them?

A3: The formation of byproducts is a common challenge. Here are some potential impurities and strategies for their identification:

  • Unreacted Starting Materials: This is the most straightforward impurity to identify. Compare the spots on your TLC plate with your starting materials. If significant amounts of starting materials remain, consider increasing the reaction time or temperature.

  • Quaternized Intermediates: In the Tschitschibabin reaction, the initial quaternary ammonium salt intermediate may be stable and accumulate in the reaction mixture.[9] These are often highly polar and may streak on the TLC plate.

  • Regioisomers: If you are using an unsymmetrical α-haloketone, you may form a mixture of regioisomeric imidazo[1,2-a]pyrazines. Careful analysis of the ¹H and ¹³C NMR spectra of the product mixture is necessary to identify and quantify the different isomers.

  • Products of Side Reactions: As mentioned earlier, self-condensation of the α-haloketone can lead to byproducts. Additionally, in some cases, unexpected rearrangements or further reactions of the product can occur, especially under harsh conditions. Isolation of the major byproduct followed by spectroscopic analysis (NMR, MS) is the most definitive way to identify its structure.

Table 1: Common Byproducts and Their Potential Identification

Potential ByproductPossible Identification MethodSuggested Action
Unreacted 2-aminopyrazineTLC comparison with starting materialIncrease reaction time/temperature
Unreacted α-haloketoneTLC comparison with starting materialEnsure stoichiometry is correct
Quaternary salt intermediateHigh polarity on TLC (streaking)Prolong reaction time, add a base
Regioisomers¹H and ¹³C NMR spectroscopyOptimize reaction conditions for selectivity
α-haloketone self-condensationIsolate and characterize by NMR/MSUse milder base, add base slowly
Problem: Purification Challenges

Q4: I have synthesized my target imidazo[1,2-a]pyrazine, but I am struggling to purify it. What are the best practices for purifying these compounds?

A4: The purification of imidazo[1,2-a]pyrazines often requires a combination of techniques.

  • Crystallization: If your product is a solid, crystallization is often the most effective method for obtaining high-purity material.

    • Solvent Selection: A good crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing imidazo[1,2-a]pyrazines include ethanol, ethyl acetate, and mixtures of hexane and ethyl acetate.[8][9]

    • Procedure: Dissolve your crude product in the minimum amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Column Chromatography: For oils or solids that are difficult to crystallize, column chromatography is the preferred method of purification.

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: The choice of eluent is critical for achieving good separation. A gradient of ethyl acetate in hexane is a common starting point. The polarity of the eluent can be adjusted based on the polarity of your compound and the impurities present. Monitor the separation by TLC to determine the optimal solvent system.

Experimental Protocol: General Procedure for Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully add the dried silica gel with the adsorbed sample to the top of the column.

  • Elute the Column: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Section 3: Frequently Asked Questions (FAQs)

Q5: Can I use microwave-assisted synthesis for imidazo[1,2-a]pyrazines? What are the advantages?

A5: Yes, microwave-assisted synthesis is an excellent technique for the preparation of imidazo[1,2-a]pyrazines. The primary advantages are a significant reduction in reaction time (often from hours to minutes) and, in many cases, an improvement in yield and product purity.[3] The rapid and uniform heating provided by microwaves can accelerate the reaction rate and minimize the formation of side products.

Q6: What is the role of the catalyst in the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines?

A6: In the iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyrazines, molecular iodine (I₂) acts as a mild Lewis acid catalyst. It is believed to activate the imine intermediate formed from the aldehyde and the 2-aminopyrazine, facilitating the subsequent nucleophilic attack by the isocyanide and the final cyclization step.[6][10][11] This method is advantageous due to the low cost, low toxicity, and ease of handling of iodine.[6][10][11]

Q7: How do substituents on the starting materials affect the synthesis of imidazo[1,2-a]pyrazines?

A7: Substituents on both the 2-aminopyrazine and the α-haloketone (or aldehyde in MCRs) can have a significant electronic and steric impact on the reaction.

  • Electronic Effects: Electron-donating groups on the 2-aminopyrazine ring generally increase its nucleophilicity and facilitate the initial reaction step. Conversely, electron-withdrawing groups can deactivate the ring and may require more forcing conditions.

  • Steric Effects: Bulky substituents near the reaction centers can hinder the approach of the reactants and slow down the reaction rate. In some cases, steric hindrance can also influence the regioselectivity of the reaction.

A thorough understanding of these effects can help in the rational design of synthetic routes and the optimization of reaction conditions for specific target molecules.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • MDPI. (n.d.). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link]

  • RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • PubMed Central. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Retrieved from [Link]

  • RSC Publishing. (n.d.). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. Retrieved from [Link]_

  • ResearchGate. (2013). (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives.. Retrieved from [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Retrieved from [Link]

Sources

optimization of reaction conditions for bromination of imidazopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of imidazopyrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Brominated imidazopyrazines are crucial intermediates for introducing further molecular diversity, typically via cross-coupling reactions. However, the bromination step itself can present challenges related to yield, regioselectivity, and side-product formation.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you optimize your reaction conditions and achieve reliable, reproducible results.

Section 1: Foundational FAQs

This section addresses the fundamental principles you should understand before setting up your experiment.

Q1: What is the expected regioselectivity for the electrophilic bromination of an unsubstituted imidazo[1,2-a]pyrazine, and what is the scientific reason for it?

A: The bromination of imidazo[1,2-a]pyrazine overwhelmingly occurs at the C3 position. This high regioselectivity is dictated by the electronic properties of the heterocyclic system. The reaction proceeds via an electrophilic aromatic substitution mechanism. The key is the stability of the cationic intermediate (the sigma complex or arenium ion) formed upon attack by the electrophile ("Br+").

  • Attack at C3: When the electrophile attacks the C3 position, the resulting positive charge can be delocalized over the imidazole ring without disrupting the aromaticity of the adjacent six-membered pyrazine ring. This leads to a more stable intermediate.[1]

  • Attack at C2: Attack at the C2 position would result in a less stable intermediate where the positive charge is placed on a nitrogen atom or forces a non-aromatic resonance structure in the six-membered ring, which is energetically unfavorable.[1]

Therefore, the reaction pathway with the most stable intermediate (C3 attack) has a lower activation energy and proceeds much faster, leading to the C3-bromo product as the major, and often sole, isomer.

Q2: What are the most common and effective brominating agents for imidazopyrazines?

A: The choice of brominating agent is critical and depends on the reactivity of your specific substrate. The most widely used and generally effective reagent is N-Bromosuccinimide (NBS) .

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It serves as a source for a low, steady concentration of molecular bromine (Br₂) in the presence of a trace acid catalyst (like HBr, which is often generated in situ).[2][3] This low concentration is key to preventing side reactions like di-bromination and addition to the pyrazine ring. It is highly effective for C3-bromination of many imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine cores.[4][5]

  • Molecular Bromine (Br₂): While effective, Br₂ is highly reactive, corrosive, and toxic. Its high reactivity can lead to over-bromination and other side reactions if not carefully controlled. It is typically used in a non-polar solvent, sometimes with a Lewis acid, but NBS is generally preferred for its selectivity and ease of handling.[6]

  • Other Reagents: For highly activated or sensitive substrates, milder reagents might be considered. For less reactive (electron-deficient) substrates, more powerful brominating conditions, such as Br₂ with a Lewis acid, might be necessary, though this increases the risk of side reactions.

Q3: I am performing this reaction for the first time on a new substrate. What are reliable starting conditions?

A: A robust starting point for the C3-bromination of an imidazopyrazine is to use N-Bromosuccinimide. A well-documented procedure serves as an excellent template.[4]

  • Reagent: N-Bromosuccinimide (NBS), 1.05 to 1.2 equivalents.

  • Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile (ACN) is a common choice.

  • Temperature: Room temperature (20-25 °C). The reaction is often mildly exothermic. For highly reactive substrates, cooling to 0 °C before adding the NBS may be beneficial.

  • Reaction Time: Monitor by TLC or LC-MS. Reactions are typically complete within 1 to 4 hours.

  • Atmosphere: The reaction can usually be run open to the air, but an inert atmosphere (N₂ or Argon) is good practice to exclude moisture, which can consume NBS.

Always start on a small scale to establish the reactivity of your specific substrate before scaling up.

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Problem A: Low or No Product Yield

Q: My reaction shows no conversion of the starting material, or the yield is very low. What are the likely causes?

A: This is a common issue that can usually be traced to reagent quality, substrate reactivity, or reaction conditions.

  • Check Your NBS: Is your N-Bromosuccinimide old or discolored? NBS can decompose over time, especially if exposed to light and moisture, appearing yellow or orange.[7] For best results, use freshly opened or recrystallized NBS. Impure NBS can give unreliable results.[7]

  • Substrate Deactivation: Does your imidazopyrazine contain strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃? These groups deactivate the ring system, making the electrophilic substitution much more difficult. You may need more forcing conditions, such as increasing the temperature to reflux or switching to a more potent brominating system like Br₂ with a catalytic amount of a Lewis acid (e.g., FeCl₃), but be aware this can lead to lower selectivity.

  • Insufficient Reaction Time/Temperature: While many reactions work well at room temperature, deactivated substrates may require gentle heating (e.g., 40 °C in DCM or up to reflux in chloroform/DCE) to proceed at a reasonable rate. Always monitor the reaction's progress by TLC or LC-MS before quenching.

  • Solvent Choice: While DCM and ACN are common, solvent polarity can influence the reaction rate. If the reaction is sluggish in DCM, trying a more polar solvent like DMF (though workup is more difficult) or a less polar one like THF could be beneficial, depending on the specific substrate.

Problem B: Poor Regioselectivity or Multiple Isomers

Q: I am getting a mixture of isomers instead of the clean C3-bromo product. How can I improve selectivity?

A: While C3 is electronically favored, kinetic and steric factors can sometimes lead to other isomers.

  • Confirm the Major Isomer: Before optimizing, confirm the identity of your major and minor products using 2D NMR techniques (NOESY, HMBC) to be certain of the substitution pattern.

  • Lower the Temperature: Regioselectivity is often improved at lower temperatures. If you are running the reaction at room temperature or elevated temperatures, try performing the addition of NBS at 0 °C or even -20 °C and letting the reaction slowly warm to room temperature. This favors the thermodynamically preferred C3 product by minimizing competing pathways that may have slightly different activation energies.

  • Steric Hindrance: Is there a large, bulky substituent at the C2 position? Extreme steric hindrance could potentially slow the reaction at C3 enough to allow bromination at other, less hindered positions on the pyrazine ring (C5 or C6), especially if those positions are electronically activated. In such cases, there may be an inherent limit to the achievable selectivity.

  • Reagent Choice: NBS is generally highly selective. If you are using Br₂, which is more reactive, you are more likely to see a loss of selectivity.[6] Sticking with NBS is often the best strategy for maximizing C3-selectivity.

Problem C: Formation of Side Products

Q: My reaction is messy, showing di-brominated products or significant decomposition. What's going wrong?

A: This typically points to an over-reactive system or substrate instability.

  • Control Stoichiometry: The most common cause of di-bromination is using too much brominating agent. Use a precise amount of NBS (start with 1.05 equivalents). Adding the NBS portion-wise over 15-20 minutes rather than all at once can help maintain a low concentration and prevent over-reaction.

  • Monitor the Reaction Closely: Do not let the reaction run for an arbitrary amount of time. Once your starting material is consumed (as judged by TLC or LC-MS), work up the reaction immediately. Extended reaction times can lead to the slow formation of di-brominated species or other side products.

  • Substrate Instability: Imidazopyrazines can be sensitive to the HBr that is generated as a byproduct of the reaction. If your substrate has acid-labile functional groups, this can cause decomposition. Adding a non-nucleophilic base, like a proton sponge or sodium bicarbonate, can be attempted, but this may also interfere with the reaction mechanism. A better approach is often to keep the reaction temperature low and the time short.

Section 3: Protocols & Data

General Experimental Protocol for C3-Bromination with NBS

This protocol is a reliable starting point for the C3-bromination of a generic imidazo[1,2-a]pyrazine derivative.[4]

Materials:

  • Imidazo[1,2-a]pyrazine substrate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the imidazo[1,2-a]pyrazine substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).

  • NBS Addition: Add the NBS (1.1 eq) to the solution in a single portion at room temperature. For highly reactive substrates, cool the solution to 0 °C in an ice bath before adding the NBS.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS every 30 minutes. The reaction is typically complete in 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine/NBS. Stir for 5 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Dilute with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or DCM/methanol gradient, to afford the pure C3-bromoimidazo[1,2-a]pyrazine.

Table 1: Comparison of Bromination Conditions for Imidazo-fused Heterocycles
Substrate TypeBrominating Agent (eq.)SolventTemperatureTimeYieldSelectivityReference
Imidazo[1,2-a]pyrazine-6-carboxylateNBS (1.1)DCMRoom Temp~2 h94%C3 only[4]
8-chloroimidazo[1,2-a]pyrazineBr₂Acetic AcidNot specifiedNot specifiedNot specifiedC3 major[1]
2-phenylimidazo[1,2-a]pyridineNBS (1.1)CH₂Cl₂Room Temp1 hNot specifiedC3 only[5]
Imidazo[1,2-a]pyridineNaBrO₂Acetic Acid80 °C30 min95%C3 only[8]

Section 4: Visual Guides

Troubleshooting Workflow

The following diagram provides a decision-making workflow for troubleshooting common issues during the bromination of imidazopyrazines.

G Start Problem with Bromination Reaction? LowYield Low / No Yield Start->LowYield BadSelectivity Poor Regioselectivity Start->BadSelectivity SideProducts Side Products / Decomposition Start->SideProducts CheckNBS Check NBS Purity (Recrystallize if needed) LowYield->CheckNBS Reagent Issue? CheckSubstrate Substrate Deactivated? (e.g., has EWGs) LowYield->CheckSubstrate Reactivity Issue? LowerTemp Lower Reaction Temp (e.g., 0 °C) BadSelectivity->LowerTemp Kinetic Control CheckSterics Steric Hindrance? (e.g., at C2) BadSelectivity->CheckSterics Substrate Issue? ControlStoich Check Stoichiometry (Use 1.05-1.1 eq NBS) SideProducts->ControlStoich Over-reaction? MonitorRxn Monitor Closely (Stop when SM is gone) SideProducts->MonitorRxn Over-reaction? CheckAcid Substrate Acid-Sensitive? (Keep temp low) SideProducts->CheckAcid Degradation? IncreaseEnergy Increase Temp / Time (Monitor closely) CheckSubstrate->IncreaseEnergy Yes

Caption: Troubleshooting decision tree for imidazopyrazine bromination.

Mechanism of C3-Bromination

This diagram illustrates the accepted electrophilic aromatic substitution mechanism, highlighting the stability of the C3-attack intermediate.

Caption: Simplified mechanism for C3-electrophilic bromination.

References

  • McNamara, C. W., et al. (2013). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ron (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Available at: [Link]

  • Kaur, N. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Bromination of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • De Rycker, M., et al. (2018). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, D., et al. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Journal of Computational Chemistry. Available at: [Link]

  • Mhaske, A. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • ResearchGate (n.d.). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Wallentin, C.-J., et al. (2014). Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia (n.d.). N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • Reddit (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry. Available at: [Link]

  • Organic Chemistry Portal (2011). N-Bromosuccinimide Initiated One-Pot Synthesis of Imidazoline. Organic Chemistry Portal. Available at: [Link]

  • The Organic Chemistry Tutor (2021). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. YouTube. Available at: [Link]

  • Ashenhurst, J. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Liu, X., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]

  • Wang, S., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]

  • Ghochikyan, A. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. Available at: [Link]

  • Reddit (2024). Bromination Help. r/Chempros. Available at: [Link]

  • Van Aken, K., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. Available at: [Link]

  • ResearchGate (n.d.). C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. ResearchGate. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.). Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Ashenhurst, J. (2013). What is Allylic Bromination? Master Organic Chemistry. Available at: [Link]

  • Pearson (n.d.). Allylic Bromination Practice Problems. Pearson. Available at: [Link]

Sources

reducing by-products in the synthesis of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our goal is to provide actionable, field-proven insights to help you minimize by-product formation and maximize the yield and purity of your target compound. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively.

Overview: The Synthetic Challenge

The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several opportunities for by-product formation. The core challenge lies in achieving high selectivity and conversion in two key stages: the initial cyclization to form the dibrominated imidazo[1,2-a]pyrazine scaffold and the subsequent functionalization at the C2 position. Impurities can arise from incomplete reactions, side reactions of starting materials, and the formation of positional isomers. This guide provides a robust, optimized protocol and a detailed troubleshooting framework to address these issues.

Recommended Synthetic Pathway

The most reliable and common route involves a two-step sequence. First, the condensation of 2-amino-3,5-dibromopyrazine with an appropriate C2 synthon to form an ester-functionalized intermediate. Second, the selective reduction of the ester to the primary alcohol. This pathway offers excellent control over regioselectivity and functional group tolerance.

G cluster_0 Step 1: Cyclization & Esterification cluster_1 Step 2: Selective Reduction A 2-Amino-3,5-dibromopyrazine C Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate A->C 1. NaHCO3, Ethanol 2. Reflux Side1 Polymerization/ Tar Formation A->Side1 Harsh Conditions B Ethyl Bromopyruvate B->C B->Side1 D This compound (TARGET) C->D LiAlH4 or DIBAL-H Anhydrous THF, -78°C to 0°C C->D Side2 Unreacted Ester (Starting Material) C->Side2

Caption: Optimized two-step synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is optimized to minimize common by-products. The cornerstone of this procedure is maintaining anhydrous conditions in Step 2 and ensuring the purity of the starting 2-amino-3,5-dibromopyrazine.

Step 1: Synthesis of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate

  • To a stirred suspension of 2-amino-3,5-dibromopyrazine (1.0 eq) and sodium bicarbonate (2.5 eq) in absolute ethanol (15 mL/g of aminopyrazine), add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-18 hours, monitoring by TLC (e.g., 30% Ethyl Acetate/Hexanes). The starting aminopyrazine is poorly soluble, but the product is more soluble.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the ester as a solid.

Step 2: Synthesis of this compound

  • Critical: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).

  • Dissolve the ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 mL/g) and cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq, e.g., 1M in THF) dropwise via syringe, keeping the internal temperature below -65°C. A similar protocol using LiAlH₄ has proven effective for related structures[1].

  • After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then let it warm slowly to 0°C over 2 hours. Monitor reaction completion by TLC.

  • Quenching: Cautiously quench the reaction at 0°C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is the Fieser workup method, which results in a granular precipitate that is easy to filter.

  • Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by flash chromatography (silica gel, gradient elution with methanol in dichloromethane) to afford the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem IDQuestion & ObservationPotential Cause(s)Recommended Solution(s)
TS-01 Low Yield in Step 1: The cyclization reaction (Step 1) is sluggish or stalls, resulting in a low yield of the ester intermediate. TLC shows a significant amount of the starting 2-amino-3,5-dibromopyrazine.1. Insufficient Base: The reaction requires a base to neutralize the HBr formed. 2. Low Reaction Temperature/Time: The condensation may require more thermal energy or time for completion. 3. Impure Starting Material: The 2-amino-3,5-dibromopyrazine may contain impurities that inhibit the reaction.1. Ensure adequate base: Use at least 2.5 equivalents of NaHCO₃ or consider a stronger, non-nucleophilic base like K₂CO₃. 2. Increase reflux time: Monitor the reaction for up to 24 hours. Ensure the solvent is vigorously refluxing. 3. Verify Purity: Confirm the purity of the starting aminopyrazine by NMR or melting point. Recrystallize if necessary.
TS-02 Multiple By-products in Step 1: The TLC plate for Step 1 shows multiple spots close to the product spot, leading to difficult purification.1. Side Reactions of Pyruvate: Ethyl bromopyruvate can self-condense or decompose under prolonged heating. 2. Over-bromination/Debromination: Although less common when starting with the dibromo-amine, harsh conditions could potentially alter the halogenation pattern. A similar issue of messy profiles has been noted when attempting to brominate the core after formation[2].1. Control Reagent Addition: Add the ethyl bromopyruvate slowly and at room temperature before heating to reflux. 2. Use Milder Conditions: Consider running the reaction at a lower temperature (e.g., 60°C) for a longer duration. 3. Alternative C2 Synthon: Explore using chloroacetaldehyde in a two-step process to first form the core and then add the functional group, though this can introduce other challenges[3].
TS-03 Incomplete Reduction in Step 2: The final product is contaminated with the starting ester.1. Insufficient Reducing Agent: The LiAlH₄ may have been partially quenched by moisture or an insufficient amount was used. 2. Reaction Temperature Too Low: While the initial addition is done at low temperature, the reaction needs to warm to ensure it goes to completion.1. Use Fresh, Anhydrous Reagents: Use a freshly opened bottle or a titrated solution of LiAlH₄. Ensure THF is anhydrous. Add 1.5-2.0 equivalents of the reducing agent. 2. Controlled Warming: After addition at -78°C, allow the reaction to warm to 0°C or even room temperature for a short period while monitoring carefully by TLC.
TS-04 Formation of a Dark, Tarry Substance: The reaction mixture, particularly in Step 1, turns dark brown or black, and workup yields an intractable tar instead of a solid.1. Decomposition: The imidazo[1,2-a]pyrazine core can be sensitive to excessively high temperatures or prolonged reaction times, leading to polymerization. 2. Groebke-Blackburn-Bienaymé (GBB) Side Reactions: If attempting a multicomponent GBB variant, side reactions involving the isocyanide or aldehyde can lead to complex mixtures[4]. The proposed two-step method avoids these specific issues.1. Strict Temperature Control: Do not exceed the reflux temperature of ethanol. If using a different solvent, ensure the temperature is appropriate. 2. Minimize Reaction Time: Once TLC indicates consumption of the limiting reagent, proceed with workup. 3. Degas Solvents: For sensitive substrates, using degassed solvents can sometimes prevent oxidative decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of the starting 2-amino-3,5-dibromopyrazine so critical?

A: The purity of this starting material is paramount because impurities can directly lead to by-products that are structurally very similar to the desired product, making purification exceptionally difficult. For instance, the presence of mono-brominated or non-brominated 2-aminopyrazine will lead to the corresponding mono-bromo or non-bromo imidazopyrazine analogs. These often have very similar chromatographic behavior to the desired dibromo product.

Q2: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ for the reduction in Step 2?

A: No, Sodium Borohydride is generally not strong enough to reduce an ester to an alcohol under mild conditions. LiAlH₄, or alternatively Diisobutylaluminium hydride (DIBAL-H), is required for this transformation. Using NaBH₄ would likely result in no reaction or an extremely low conversion rate, leaving you with the starting ester.

Q3: What are the best analytical methods to monitor reaction progress and confirm the final product's identity?

A:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the quickest method. Use a combination of UV visualization and a potassium permanganate stain to see all components.

  • Product Confirmation:

    • LC-MS: To confirm the molecular weight of the product and assess purity.

    • ¹H and ¹³C NMR: Essential for unambiguous structure confirmation. The proton spectrum should clearly show the disappearance of the ester's ethyl signals and the appearance of a new singlet for the -CH₂OH group and a broad singlet for the -OH proton.

    • Melting Point: A sharp melting point is a good indicator of purity for the final solid product[5].

Q4: My final purification by column chromatography gives poor separation. Are there other techniques?

A: If silica gel chromatography is ineffective, consider these options:

  • Recrystallization: If you have a crude product of >90% purity, recrystallization from a suitable solvent system (e.g., Ethanol/water, Ethyl Acetate/Hexanes, or Acetonitrile) can be highly effective for removing minor impurities.

  • Reverse-Phase Chromatography: If the by-products have a significantly different polarity, reverse-phase (C18) column chromatography using a water/acetonitrile or water/methanol gradient can provide an alternative selectivity.

  • Preparative HPLC: For obtaining highly pure material for biological testing, preparative HPLC is the gold standard, although it is more resource-intensive.

Q5: Are there alternative synthetic routes, such as a one-pot multicomponent reaction (MCR)?

A: Yes, multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction are powerful tools for synthesizing the imidazo[1,2-a]pyrazine core[4][6][7]. A GBB approach would involve reacting the 2-amino-3,5-dibromopyrazine, an aldehyde, and an isocyanide. However, for this specific target, using an aldehyde that can be easily converted to a hydroxymethyl group (e.g., a protected hydroxyacetaldehyde) can add complexity. While potentially faster, MCRs can sometimes be more difficult to optimize and may lead to their own unique set of by-products[8]. The two-step ester reduction route proposed here is often more robust and easier to troubleshoot for this particular substitution pattern.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Basiuk, V. A. (1997). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews, 66(3), 187. [Link]

  • Dömling, A., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. Angewandte Chemie International Edition, 58(34), 11598-11635. [Link]

  • Gao, C., et al. (2022). Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc., 16(1), 28. [Link]

  • Noolvi, M. N., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38045-38058. [Link]

  • PubChem. (n.d.). 6,8-Dibromoimidazo[1,2-a]pyrazine. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Viana, A. S., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Characterization of Halogenated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting solutions for the common and complex challenges encountered during the characterization of halogenated heterocyclic compounds. My approach is to explain the causality behind experimental phenomena and provide robust, self-validating protocols to enhance your research outcomes.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a primary tool for determining the molecular weight and elemental composition of novel compounds. However, the unique isotopic abundances of chlorine and bromine introduce complexities that can be misinterpreted as sample impurity.

Frequently Asked Questions (MS)

Q1: My mass spectrum shows a cluster of peaks around the expected molecular weight instead of a single molecular ion (M+) peak. Is my sample impure?

A1: Not necessarily. This is a classic hallmark of a compound containing chlorine or bromine. Unlike carbon, which has a minor heavy isotope (¹³C at ~1.1%), the natural abundances of the heavy isotopes of chlorine and bromine are substantial. This leads to a characteristic isotopic pattern for the molecular ion.

  • Chlorine (Cl): Exists as two primary isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio.[1] A molecule containing one chlorine atom will exhibit two peaks: the molecular ion peak (M) corresponding to the ³⁵Cl isotope, and an "M+2" peak corresponding to the ³⁷Cl isotope. The intensity of the M+2 peak will be about one-third that of the M peak.[2]

  • Bromine (Br): Exists as two primary isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in an approximate 1:1 ratio.[2] Therefore, a molecule with one bromine atom will show an M peak and an M+2 peak of nearly equal intensity.

These distinctive patterns are powerful diagnostic tools. The presence of a 3:1 M/M+2 ratio is strong evidence for a single chlorine atom, while a 1:1 ratio indicates a single bromine atom.[3]

Q2: How do these isotopic patterns change if my molecule contains multiple halogen atoms?

A2: The patterns become more complex but remain predictable. The relative intensities of the M, M+2, M+4, etc., peaks are governed by the statistical probability of the different isotopic combinations.

Number and Type of HalogensExpected Isotopic PeaksApproximate Intensity Ratio
One Chlorine (Cl)M, M+23:1
Two Chlorines (Cl₂)M, M+2, M+49:6:1
One Bromine (Br)M, M+21:1
Two Bromines (Br₂)M, M+2, M+41:2:1
One Cl, One BrM, M+2, M+43:4:1

Table 1: Isotopic peak ratios for compounds containing chlorine and bromine. Data compiled from multiple sources.[4][5]

Q3: The fragmentation pattern is complex. How do I identify fragments that still contain the halogen?

A3: Any fragment ion that retains the halogen atom(s) will also exhibit the characteristic isotopic pattern described above. For example, in the mass spectrum of 2-chloropropane, not only does the molecular ion at m/z 78 show a 3:1 M+2 peak at m/z 80, but a fragment resulting from the loss of a methyl group (m/z 63) also shows a corresponding M+2 fragment at m/z 65 in a 3:1 ratio. Conversely, a fragment formed by the loss of the halogen will appear as a single peak without this pattern.[6]

Troubleshooting Guide: Ambiguous Mass Spectra

If you are uncertain whether your compound contains a halogen or if the spectrum is from a mixture, this workflow can guide your analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

  • Sample Preparation: Prepare a dilute solution (e.g., 10-50 µM) of your purified compound in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.

  • Instrument Setup: Use an HRMS instrument (e.g., TOF, Orbitrap). Calibrate the instrument immediately before your run using a known calibration standard to ensure high mass accuracy (<5 ppm).

  • Acquisition: Acquire the spectrum, ensuring the suspected molecular ion cluster is observed with high resolution and signal-to-noise.

  • Data Analysis:

    • Use the instrument's software to calculate the exact mass of the monoisotopic peak (the peak with the lightest isotopes, e.g., ¹²C, ¹H, ³⁵Cl, ⁷⁹Br).

    • Generate a theoretical elemental composition based on your proposed structure. The software will predict the exact mass.

    • Compare the measured exact mass with the theoretical exact mass. A mass error of <5 ppm provides strong confidence in the proposed elemental formula.

    • Use the software's isotope modeling feature. Input the proposed formula and compare the simulated isotopic pattern (both m/z values and relative intensities) with your experimental data. A close match confirms the number and type of halogen atoms.

Diagram: Troubleshooting Workflow for MS Data

ms_troubleshooting start Start: Analyze Mass Spectrum check_M_plus_2 Observe M+2, M+4 peaks? start->check_M_plus_2 ratio_3_1 Ratio ~3:1? check_M_plus_2->ratio_3_1 Yes no_halogen Conclusion: Halogen (Cl, Br) unlikely. Consider other elements (S, Si) or impurities. check_M_plus_2->no_halogen No ratio_1_1 Ratio ~1:1? ratio_3_1->ratio_1_1 No one_cl Hypothesis: One Chlorine Atom ratio_3_1->one_cl Yes complex_pattern Complex Pattern (e.g., 9:6:1)? ratio_1_1->complex_pattern No one_br Hypothesis: One Bromine Atom ratio_1_1->one_br Yes complex_pattern->no_halogen No multi_halogen Hypothesis: Multiple Halogens complex_pattern->multi_halogen Yes confirm_hrms Action: Perform High-Resolution MS (HRMS) one_cl->confirm_hrms one_br->confirm_hrms multi_halogen->confirm_hrms check_fragments Action: Analyze fragments for isotopic patterns confirm_hrms->check_fragments final_confirm Result: Elemental composition and halogen count confirmed. check_fragments->final_confirm

Caption: Decision tree for interpreting mass spectra of potential halogenated compounds.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. However, halogen atoms introduce unique challenges, from signal broadening caused by quadrupolar nuclei to the complexities of interpreting spectra from fluorinated compounds.

Frequently Asked Questions (NMR)

Q1: My ¹H and ¹³C NMR signals are broad, especially for nuclei near the halogen. What is causing this?

A1: This is a common and often frustrating issue caused by quadrupolar relaxation . The most abundant isotopes of chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br) are quadrupolar nuclei, meaning they have a nuclear spin (I) greater than 1/2.[7][8] These nuclei have a non-spherical charge distribution, which couples with local electric field gradients. This interaction provides a very efficient mechanism for nuclear relaxation.

  • Causality: The rapid relaxation of the quadrupolar halogen nucleus shortens its lifetime in a given spin state. This uncertainty in lifetime translates, via the Heisenberg uncertainty principle, into a broadening of its own resonance signal (making direct observation very difficult) and, more importantly for organic chemists, the signals of any nuclei it is bonded to (e.g., ¹³C) or is close to in space.[7][9] Bromine's larger quadrupole moment often causes more significant broadening than chlorine.[8]

Q2: How can I improve the quality of NMR spectra for my chlorinated or brominated heterocycle?

A2: While you cannot eliminate quadrupolar broadening, you can mitigate its effects:

  • Lower the Temperature: In some cases, cooling the NMR sample can reduce molecular tumbling rates, which may lead to sharper signals.

  • Use a High-Field Spectrometer: Higher magnetic fields can sometimes help to de-couple the quadrupolar interaction slightly, leading to modest improvements in resolution.[7]

  • Focus on 2D Correlations: Instead of relying on a potentially broad or unobservable ¹³C signal, use 2D experiments. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can establish connectivity from protons to a halogenated carbon over 2-3 bonds, bypassing the problematic one-bond coupling.

  • High-Resolution ¹³C Spectrum: In some cases, the isotopic difference between ³⁵Cl and ³⁷Cl can induce a small, resolvable chemical shift difference in the attached ¹³C atom, causing it to appear as two peaks with a 3:1 intensity ratio.[8] Observing this requires excellent resolution and signal-to-noise.

Q3: I am working with a fluorinated heterocycle. What are the key advantages and challenges of ¹⁹F NMR?

A3: ¹⁹F NMR is an exceptionally powerful tool.

  • Advantages:

    • High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it nearly as sensitive as ¹H.[10][11]

    • Wide Chemical Shift Range: The chemical shift dispersion for ¹⁹F is over 800 ppm, which is vastly larger than for ¹H.[11] This means that even structurally similar fluorine environments often give well-resolved, distinct signals.[12]

    • Rich Coupling Information: ¹⁹F couples to ¹H and ¹³C, providing invaluable structural information through the analysis of coupling constants (J-values).[13][14]

  • Challenges:

    • Large Spectral Width: The wide chemical shift range requires careful setup of the acquisition parameters to ensure the entire spectrum is excited and observed.[11]

    • Complex Couplings: Long-range ¹⁹F-¹H couplings (over 4 or 5 bonds) are common and can make proton spectra very complex. ¹H{¹⁹F} decoupling experiments are often necessary to simplify the ¹H spectrum.

Troubleshooting Guide: Poor NMR Data Quality

This workflow provides a systematic approach to resolving common NMR issues with halogenated compounds.

Diagram: Troubleshooting Workflow for NMR Data

nmr_troubleshooting start Start: Poor NMR Signal Quality issue_type What is the issue? start->issue_type broad_signals Broad ¹H / ¹³C Signals issue_type->broad_signals Broadening low_sensitivity Low Sensitivity / Poor S/N issue_type->low_sensitivity Low S/N complex_spectra Overly Complex Spectra (Fluorine Compound) issue_type->complex_spectra Complexity check_halogen Is Cl or Br present? broad_signals->check_halogen check_sample Check Sample: - Concentration - Purity - Paramagnetic impurities? low_sensitivity->check_sample decouple Action: Perform ¹H{¹⁹F} or ¹⁹F{¹H} decoupling experiments complex_spectra->decouple quadrupolar_broadening Cause: Quadrupolar Broadening check_halogen->quadrupolar_broadening Yes check_halogen->check_sample No solution_quad Solutions: 1. Lower Temperature 2. Use 2D (HMBC) to bypass   one-bond coupling 3. Increase scan count quadrupolar_broadening->solution_quad end_goal Result: Interpretable Spectrum solution_quad->end_goal increase_scans Action: Increase number of scans check_sample->increase_scans increase_scans->end_goal use_2d Action: Use 2D experiments (COSY, HSQC, HMBC) to resolve overlaps decouple->use_2d use_2d->end_goal

Caption: Decision tree for improving NMR data from halogenated heterocycles.

Part 3: Single-Crystal X-ray Crystallography

X-ray crystallography provides the definitive 3D structure of a molecule. However, obtaining high-quality crystals of halogenated heterocycles can be challenging due to their unique intermolecular interactions and potential for disorder.

Frequently Asked Questions (Crystallography)

Q1: My compound is reluctant to form diffraction-quality single crystals. What factors should I consider?

A1: Crystal formation is a delicate balance of intermolecular forces. Halogen atoms are highly influential in directing crystal packing.

  • Halogen Bonding: Heavier halogens (Cl, Br, I) have an anisotropic distribution of electron density, creating a region of positive electrostatic potential on the outermost portion of the atom (the "σ-hole").[15] This positive region can engage in a highly directional, attractive interaction with a Lewis base (e.g., a nitrogen or oxygen atom on another molecule), an interaction known as a halogen bond.[16] The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl).[15][17]

  • Hydrogen Bonding: Halogens can also act as weak hydrogen bond acceptors in C-H···X interactions. For the more electronegative fluorine and chlorine, these hydrogen bonds can be the dominant forces directing crystal packing.[17]

  • Interplay of Forces: The final crystal packing is a competition between halogen bonds, hydrogen bonds, and other forces like π-π stacking.[17][18] Systematically changing solvents during crystallization (from polar to nonpolar, protic to aprotic) can favor different interactions and lead to successful crystal growth.

Q2: The solved crystal structure shows significant disorder, particularly for a -CF₃ group or the entire molecule. Is this structure reliable?

A2: Disorder is a common phenomenon in crystallography and does not necessarily invalidate a structure, provided it is modeled correctly.[19]

  • Cause of Disorder:

    • Dynamic Disorder: Small, symmetric groups like trifluoromethyl (-CF₃) can undergo near-free rotation in the crystal lattice, causing the fluorine atoms to appear "smeared" over multiple positions.[19]

    • Static Disorder: If the energy barrier for a molecule to pack in two or more different orientations is very small, the final crystal will be a statistical mixture of these orientations. This is common for halogenated pyridines or benzoic acids where the entire ring system can be flipped.[20]

  • Troubleshooting & Validation:

    • Collect Data at Low Temperature: Cooling the crystal to 100 K (or lower) is standard practice.[19] This reduces thermal motion and can often "freeze out" dynamic disorder into a single, ordered conformation or resolve a two-site static disorder more clearly.

    • Proper Modeling: The crystallographer must use refinement programs (like SHELXL) to model the disordered components, assigning partial occupancies to the different positions.[19] A well-modeled disordered structure is perfectly acceptable for publication.

Q3: During data collection, the diffraction quality of my brominated crystal degraded rapidly. What happened?

A3: You may have observed specific radiation damage . High-intensity X-ray beams, especially at synchrotrons, can cause chemical changes in the crystal. The C-X (carbon-halogen) bond is particularly susceptible to cleavage by X-rays, and this effect is more pronounced for heavier halogens like bromine and iodine.[21] This damage can lead to a loss of diffraction intensity, deterioration of electron density for the ligand, and a loss of the anomalous signal that is often used to confirm the location of bromine or iodine atoms.[21] To mitigate this, it is crucial to limit the X-ray dose and exposure time on any single part of the crystal.

Troubleshooting Guide: Crystallographic Experiments

This workflow outlines a strategy for obtaining and refining crystal structures of halogenated compounds.

Diagram: Workflow for X-ray Crystallography

xray_workflow start Start: Purified Compound crystallization Screen Crystallization Conditions (Vary solvents, temperature, method) start->crystallization get_crystals Obtain Crystals? crystallization->get_crystals mount_screen Mount Crystal and Screen on Diffractometer get_crystals->mount_screen Yes no_crystals Outcome: No Crystals Action: Re-purify, try co-crystallization agents, explore different salts/derivatives get_crystals->no_crystals No diffraction_quality Diffraction Quality? mount_screen->diffraction_quality collect_data Collect Full Dataset at Low Temp (100 K) diffraction_quality->collect_data Good poor_diffraction Outcome: Poor Diffraction Action: Try different crystals, anneal crystal, check for twinning diffraction_quality->poor_diffraction Poor solve_structure Solve and Refine Structure collect_data->solve_structure check_disorder Disorder Present? solve_structure->check_disorder model_disorder Model Disorder (e.g., PART instructions in SHELXL) check_disorder->model_disorder Yes final_structure Final Validated Structure check_disorder->final_structure No model_disorder->final_structure

Caption: A systematic workflow for single-crystal X-ray diffraction experiments.

References

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  • Caracelli, I., et al. (2015). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. Crystal Growth & Design, 15(11), 5347-5357. Available from: [Link]

  • Salisbury, C. M., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Molecular & Cellular Proteomics, 10(6). Available from: [Link]

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  • Novotná, P., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(22), 5719-5727. Available from: [Link]

  • ResearchGate. (n.d.). The Impact of Hydrogen and Halogen Bonding Interactions on the Packing and Ionicity of Charge-Transfer Cocrystals. Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

  • ACS Publications. (2023). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. Crystal Growth & Design. Available from: [Link]

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Technical Support Center: Enhancing the Purity of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol. Recognizing the nuanced challenges associated with the purification of poly-halogenated heterocyclic compounds, this document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to enhance the purity of this valuable research compound.

Understanding the Synthetic Landscape and Potential Impurities

A robust purification strategy begins with a thorough understanding of the synthetic route and the likely impurities that may arise. A common synthetic approach to this compound involves the cyclization of a substituted aminopyrazine with a suitable three-carbon synthon, followed by functional group manipulation.

A plausible synthetic pathway is outlined below:

Synthetic_Pathway A 2-Amino-3,5-dibromopyrazine C Crude 6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine A->C Cyclocondensation (e.g., NaHCO3, EtOH, reflux) B 1,3-Dichloroacetone B->C E This compound C->E (e.g., H2O, heat or mild base) D Hydrolysis

Figure 1: Plausible synthetic route to this compound.

This synthetic route can introduce several classes of impurities that complicate purification:

  • Unreacted Starting Materials: Residual 2-amino-3,5-dibromopyrazine and reagents from the cyclization and hydrolysis steps.

  • Side-Products: Formation of regioisomers, over-brominated species, or products from incomplete reactions.

  • Reagents and Byproducts: Inorganic salts and other reagents used in the synthesis and workup.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Question 1: My crude product shows multiple spots on the TLC plate with similar Rf values, making separation by column chromatography difficult. How can I improve the separation?

Answer:

Co-elution of impurities with similar polarity to the desired product is a common challenge. Here are several strategies to enhance separation:

  • Optimize the Solvent System: A single solvent system may not be sufficient. Experiment with different solvent combinations to exploit subtle differences in polarity and functional group interactions. For imidazo[1,2-a]pyrazine derivatives, common solvent systems for column chromatography include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[1]

  • Utilize a Different Stationary Phase: If silica gel fails to provide adequate separation, consider alternative stationary phases. Alumina (basic or neutral) can be effective for nitrogen-containing heterocycles.[1] For highly challenging separations, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase can be a powerful alternative.

  • Employ Gradient Elution: A gradual increase in the polarity of the mobile phase (gradient elution) can often resolve closely eluting compounds more effectively than isocratic (constant solvent composition) elution.

  • Consider Temperature: In some cases, running the column at a slightly elevated or reduced temperature can alter the selectivity and improve separation.

Question 2: The purified compound appears as a colored solid, suggesting the presence of persistent impurities. What are the likely culprits and how can they be removed?

Answer:

Colored impurities in the synthesis of brominated heterocycles can often be attributed to residual bromine or decomposition products.

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb colored impurities. Gently heat the solution with a small amount of charcoal, followed by hot filtration through a pad of celite.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product. The key is to find a solvent or solvent pair in which the desired compound has high solubility at elevated temperatures and low solubility at room or colder temperatures, while the impurities remain in solution.[1]

Question 3: I am observing streaking of my compound on the silica gel TLC plate. What causes this and how can I prevent it?

Answer:

Streaking of basic compounds like imidazo[1,2-a]pyrazines on acidic silica gel is a frequent issue due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.

  • Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, into the eluent can neutralize the acidic sites on the silica gel and lead to sharper spots and better separation.[1]

  • Use a Different Stationary Phase: As mentioned previously, switching to a more basic stationary phase like alumina can mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: For initial purification of the crude product, silica gel column chromatography is the most common and effective method.[1] For achieving high purity, especially for analytical standards or biological testing, a final recrystallization step is highly recommended. For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[2][3][4]

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography. By spotting the crude mixture and the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can identify the fractions containing the pure product. Visualization under UV light is typically effective for these aromatic compounds.

Q3: What are the recommended storage conditions for the purified compound?

A3: this compound should be stored in a tightly sealed container, protected from light and moisture, in a cool and dry place. For long-term storage, refrigeration is advisable.

Q4: What are the expected spectral characteristics of the pure compound?

A4: The purity and identity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The 1H NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazopyrazine core and the methylene protons of the methanol group. The 13C NMR will show the corresponding carbon signals. High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates (silica gel 60 F254)

  • UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various solvent systems to find an optimal eluent that gives the desired compound an Rf value of approximately 0.2-0.3 and good separation from impurities. A good starting point is a gradient of ethyl acetate in hexanes (e.g., 20-50%) or methanol in DCM (e.g., 1-5%).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Column_Chromatography_Workflow A Prepare Slurry of Silica Gel B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E Identify pure fractions F Monitor Fractions by TLC E->F Identify pure fractions G Combine Pure Fractions F->G Identify pure fractions H Evaporate Solvent G->H I Pure Product H->I

Figure 2: Workflow for purification by column chromatography.
Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

Materials:

  • Partially purified this compound

  • A selection of solvents for screening (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening:

    • Place a small amount of the compound in several test tubes.

    • Add a small amount of a different solvent to each tube and observe the solubility at room temperature.

    • Heat the tubes and observe the solubility at the boiling point of the solvent.

    • A suitable solvent will dissolve the compound when hot but not when cold.

  • Recrystallization:

    • Place the compound to be recrystallized in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

    • If the solution is colored, this is the stage to add a small amount of activated charcoal and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • For maximum yield, cool the flask in an ice bath.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Summary

The following table summarizes typical parameters for the purification of imidazo[1,2-a]pyrazine derivatives based on literature precedents. These should be considered as starting points for optimization.

Purification MethodStationary Phase/Solvent SystemTypical Purity AchievedReference(s)
Column Chromatography Silica Gel / Hexane:Ethyl Acetate (gradient)>95%[1]
Silica Gel / Dichloromethane:Methanol (gradient)>95%[1]
Reversed-Phase C18 / Water:Acetonitrile (gradient with 0.1% TFA)>98%[1]
Recrystallization Ethanol, Methanol, or Acetonitrile>99%[1]
Preparative HPLC C18 column / Water:Acetonitrile or Water:Methanol (gradient)>99.5%[2][3][4]

References

  • Rădulescu, C., Tărăbăşanu, C. M., Hossu, A. M., Ioniţă, I., & Magearu, V. (n.d.). THE SEPARATION AND PURIFICATION OF NEW COMPACT CONDENSED HETEROCYCLIC SYSTEMS WITH THIAZOLIC RING BY HPLC. Department of Physical Chemistry.
  • ResearchGate. (n.d.). The parameters of purification by HPLC of compounds 5-14. [Link]

  • ResearchGate. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol. This guide is designed for researchers, chemists, and drug development professionals who are looking to move from bench-scale synthesis to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions based on established chemical principles and field-proven insights.

The synthesis of this highly functionalized heterocyclic compound is a multi-step process. Scaling up introduces challenges related to reaction kinetics, heat management, mass transfer, and purification. This document provides a structured approach to navigate these complexities, ensuring a robust and reproducible process.

Overall Synthesis Workflow

The synthesis of this compound is typically achieved via a three-stage process starting from 2-aminopyrazine. The workflow below outlines the critical transformations.

Synthesis_Workflow Figure 1: Overall Synthetic Pathway A 2-Aminopyrazine B Stage 1: Dibromination (2-Amino-3,5-dibromopyrazine) A->B NBS or Br₂ Acetic Acid or DMSO C Stage 2: Annulation/Cyclization (Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate) B->C Ethyl Bromopyruvate Reflux in Ethanol D Stage 3: Reduction This compound C->D LiAlH₄ Anhydrous THF

Caption: Figure 1: Overall Synthetic Pathway

Part 1: Stage 1 - Synthesis of 2-Amino-3,5-dibromopyrazine

This initial step involves the electrophilic bromination of the pyrazine ring. Achieving high regioselectivity and yield is crucial for the success of subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this reaction at scale: N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)?

A1: Both reagents are effective, but for scale-up, NBS is often preferred. Liquid bromine is highly corrosive, volatile, and toxic, posing significant handling risks.[1] NBS is a solid, making it easier and safer to handle, and reactions are often cleaner with fewer byproducts.[2][3] A common procedure involves using NBS in a solvent like dimethyl sulfoxide (DMSO).[3]

Q2: Why is temperature control so critical during bromination?

A2: Electrophilic bromination is a highly exothermic reaction. Without precise temperature control, runaway reactions can occur, leading to the formation of poly-brominated impurities and a significant decrease in yield and purity.[4] For instance, when using liquid bromine, slow, dropwise addition at low temperatures (e.g., -5 to 10°C) is mandatory to manage the exotherm.[4]

Q3: How do I monitor the reaction to avoid over-bromination?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material (2-aminopyrazine). The reaction is considered complete when the starting material spot is no longer visible. This prevents the formation of unwanted tri- or tetra-brominated species.

Troubleshooting Guide: Stage 1
Problem Potential Cause(s) Recommended Solution(s)
Low Yield (<60%) 1. Incomplete reaction. 2. Loss of product during workup. 3. Sub-optimal temperature control leading to side reactions.1. Monitor reaction via TLC until starting material is consumed. 2. Ensure pH is correctly adjusted to ~8 during neutralization to precipitate all product.[4] 3. Maintain strict temperature control during reagent addition.
Presence of Monobrominated Impurity Insufficient amount of brominating agent or short reaction time.Use a slight excess of the brominating agent (e.g., 2.2-2.4 equivalents of NBS) and ensure the reaction runs to completion as monitored by TLC.[3]
Dark-colored Crude Product Residual bromine or other colored impurities.Treat the crude product with a solution of a reducing agent like sodium bisulfite during workup to quench excess bromine.[5] Recrystallization from methanol with activated charcoal can also effectively remove colored impurities.[4]
Product Fails to Precipitate Incorrect pH during neutralization or insufficient cooling.Ensure the pH is basic (~8) after quenching.[4] Cool the mixture in an ice bath for an extended period to maximize precipitation.
Protocol: Synthesis of 2-Amino-3,5-dibromopyrazine[3]
  • Setup: In a well-ventilated fume hood, equip a reaction vessel with a mechanical stirrer, a temperature probe, and an addition funnel.

  • Dissolution: Charge the vessel with 2-aminopyrazine (1.0 eq) and dimethyl sulfoxide (DMSO, ~20 mL per gram of aminopyrazine). Stir until all solids are dissolved.

  • Cooling: Cool the solution to 5-10°C using an ice-water bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (2.4 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 15°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

  • Quench: Once the reaction is complete, pour the mixture into a larger vessel containing ice water (approx. 10x the volume of DMSO).

  • Precipitation: Stir the resulting slurry for 30-60 minutes. A yellow solid will precipitate.

  • Isolation: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 2-amino-3,5-dibromopyrazine.

  • Purification: For higher purity, recrystallize the crude product from methanol.[4]

Part 2: Stage 2 - Annulation to form the Imidazo[1,2-a]pyrazine Core

This stage involves the cyclization of 2-amino-3,5-dibromopyrazine with an α-haloketone to construct the bicyclic imidazo[1,2-a]pyrazine scaffold. This is a variation of the classic Chichibabin reaction.[6]

Frequently Asked Questions (FAQs)

Q1: Which α-haloketone should be used to get the desired C2-methanol group?

A1: A direct approach is not feasible. The most reliable strategy is to introduce an ester group at the C2 position, which can be subsequently reduced. Ethyl bromopyruvate is an excellent choice for this. It reacts with the aminopyrazine to form ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate.

Q2: What are the optimal reaction conditions for this cyclization?

A2: The reaction is typically performed by refluxing the reactants in a polar protic solvent like ethanol or isopropanol.[7][8] While some syntheses of similar scaffolds are performed without a catalyst, adding a non-nucleophilic base like sodium bicarbonate can help scavenge the HBr formed during the reaction, potentially improving yields. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times, which can be a valuable consideration for process optimization.[7]

Q3: What is the mechanism of this cyclization reaction?

A3: The reaction proceeds via an initial SN2 reaction where the most nucleophilic nitrogen of the aminopyrazine (the ring nitrogen) attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system.

Troubleshooting Guide: Stage 2
Problem Potential Cause(s) Recommended Solution(s)
Reaction Stalls/Incomplete 1. Insufficient temperature or reaction time. 2. Deactivation of starting material.1. Ensure the reaction is maintained at a steady reflux. If using ethanol, the temperature should be ~78°C. Extend the reaction time and monitor by TLC. 2. Consider adding a non-nucleophilic base (e.g., NaHCO₃) to neutralize generated HBr.
Low Yield of Desired Product Formation of side products, such as dimers or polymeric materials.Ensure slow addition of the ethyl bromopyruvate to the heated solution of the aminopyrazine to maintain a low concentration of the electrophile, minimizing side reactions.
Difficult Purification Product is contaminated with dark, tarry byproducts.After cooling, filter the reaction mixture to remove any precipitated salts. If the product oils out, try adding a non-polar solvent like hexane to induce precipitation. Purification is typically achieved via column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water).[9]
Protocol: Synthesis of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
  • Setup: Equip a reaction vessel with a mechanical stirrer, reflux condenser, and temperature probe.

  • Reagents: Charge the vessel with 2-amino-3,5-dibromopyrazine (1.0 eq) and ethanol (20-30 mL per gram).

  • Heating: Heat the mixture to reflux (~78°C) with stirring.

  • Addition: Slowly add ethyl bromopyruvate (1.1 eq) to the refluxing mixture over 30-60 minutes.

  • Reaction: Maintain the reaction at reflux for 12-18 hours, monitoring by TLC until the starting aminopyrazine is consumed.

  • Cooling & Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.

  • Workup: Dilute the residue with water and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.

Part 3: Stage 3 - Reduction to the Final Product

The final step is the reduction of the C2-ester to the primary alcohol. This requires a powerful reducing agent and strictly anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for converting the ethyl ester to the alcohol?

A1: Lithium aluminum hydride (LAH) is the reagent of choice for this transformation due to its high reactivity.[10] It efficiently reduces esters to primary alcohols. Soaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.

Q2: Why are anhydrous conditions absolutely critical for this step?

A2: LAH reacts violently and exothermically with water and other protic solvents. This not only consumes the reagent, reducing the yield, but also generates flammable hydrogen gas, creating a significant safety hazard, especially at scale. All glassware must be oven-dried, and anhydrous solvents (like THF) must be used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

Q3: The workup for LAH reactions can be difficult. What is the recommended procedure for quenching and isolation at scale?

A3: A Fieser workup is a standard and reliable method. After the reaction is complete and cooled in an ice bath, the quench is performed by the sequential, slow, and careful addition of:

  • 'X' mL of water

  • 'X' mL of 15% aqueous NaOH

  • '3X' mL of water (where 'X' is the mass in grams of LAH used). This procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid, simplifying the isolation of the product.

Troubleshooting Guide: Stage 3
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reduction 1. Insufficient LAH. 2. Presence of moisture deactivating the LAH.1. Use a sufficient excess of LAH (typically 2-3 equivalents). 2. Ensure all glassware is rigorously dried and use a high-quality anhydrous solvent.
Low Isolated Yield 1. Product is trapped in the aluminum salt precipitate during workup. 2. Product has some water solubility.1. After the Fieser quench, stir the resulting slurry vigorously for at least 1 hour to ensure all product is liberated from the salts. Consider a continuous extraction (Soxhlet) of the filtered salts if the product is particularly valuable. 2. When washing the organic layers, use brine (saturated NaCl solution) instead of pure water to minimize loss of product to the aqueous phase.
Safety Hazard (Fire/Gas Evolution) Improper quenching of excess LAH.Always cool the reaction vessel to 0°C before quenching. Add the quenching reagents (water, NaOH solution) extremely slowly and dropwise. Ensure adequate ventilation and no nearby ignition sources.
Protocol: Reduction to this compound[10]
  • Setup: Under an inert atmosphere (N₂ or Ar), equip an oven-dried reaction vessel with a mechanical stirrer, temperature probe, and addition funnel.

  • LAH Suspension: Charge the vessel with LAH (2.0 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

  • Substrate Addition: Dissolve the ethyl ester (1.0 eq) in anhydrous THF and add it slowly via the addition funnel to the LAH suspension, keeping the internal temperature below 10°C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching: Cool the reaction back to 0°C. Cautiously and very slowly, add water (1 mL per 1 g of LAH), followed by 15% NaOH (aq) (1 mL per 1 g of LAH), and finally water (3 mL per 1 g of LAH).

  • Filtration: Allow the mixture to warm to room temperature and stir for 1 hour. The grey suspension should become a white, granular precipitate. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Isolation: Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by flash chromatography on silica gel (DCM/Methanol gradient) or by recrystallization.

Part 4: General Scale-Up and Troubleshooting

Transitioning from lab scale to pilot or production scale requires careful consideration of engineering and safety principles.

Troubleshooting Workflow

When encountering an issue during a scaled-up run, a logical approach is essential. The following decision tree can help diagnose the problem.

Troubleshooting_Workflow Figure 2: General Troubleshooting Logic Start Problem Identified (e.g., Low Yield, Impurity) Check1 Review Raw Material Certificates of Analysis (CoA) Start->Check1 Check3 Review Process Parameters (Temp, Time, Addition Rate) Start->Check3 Check5 Analyze In-Process Control (IPC) and Final Samples (HPLC, NMR) Start->Check5 Check2 Analyze Retained Sample of Starting Materials Check1->Check2 Conclusion1 Raw Material Issue Check2->Conclusion1 Purity/Identity Issue Found Check4 Check Equipment Integrity (Leaks, Stirring Efficiency) Check3->Check4 Conclusion2 Process Deviation Issue Check4->Conclusion2 Deviation Found Conclusion3 Analytical/Structural Issue Check5->Conclusion3 Unexpected Structure or Impurity

Caption: Figure 2: General Troubleshooting Logic

References
  • Patil, S. A., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available at: [Link]

  • MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • Kavitha, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • Trade Science Inc. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • ResearchGate. (2014). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PubMed Central. Available at: [Link]

  • Al-Zaydi, A. G. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]

  • Tashtoush, H. I., et al. (2021). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones. Jordan Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2019). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Available at: [Link]

Sources

Technical Support Center: Navigating Off-Target Effects of Imidazo[1,2-a]pyrazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing imidazo[1,2-a]pyrazine-based inhibitors. This guide is designed to provide you with the expertise and practical insights needed to anticipate, identify, and address potential off-target effects in your experiments. As a Senior Application Scientist, I have structured this resource to move from frequently encountered issues to in-depth troubleshooting and validation protocols, ensuring you can maintain the highest level of scientific integrity in your work.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

Here, we address the most common initial queries and concerns that arise when working with imidazo[1,2-a]pyrazine inhibitors.

Q1: I'm observing a cellular phenotype that is inconsistent with the known function of my primary target kinase. Could this be an off-target effect?

A1: Yes, this is a classic indicator of a potential off-target interaction. Imidazo[1,2-a]pyrazine-based inhibitors, while often designed for a specific kinase, can interact with other kinases or even non-kinase proteins. For instance, some multi-kinase inhibitors with cores related to the imidazo[1,2-a]pyrazine scaffold, like VX-680, are known to inhibit both Aurora A and Aurora B kinases. This dual inhibition can lead to phenotypes such as monopolar spindles, which might be unexpected if you are solely focused on the effects of Aurora A inhibition[1]. It is crucial to consider the broader selectivity profile of your specific inhibitor.

Q2: My inhibitor is potent in biochemical assays, but I see a much weaker or different effect in my cell-based assays. What could be the cause?

A2: This discrepancy is common and can stem from several factors beyond off-target effects, though they are a primary consideration. Firstly, consider the inhibitor's cell permeability. Poor passive diffusion across the cell membrane can lead to a lower intracellular concentration than what is used in a biochemical assay. Secondly, the high intracellular concentration of ATP (1-5 mM) can outcompete ATP-competitive inhibitors, reducing their apparent potency in a cellular context. Finally, off-target engagement within the cell could trigger compensatory signaling pathways that mask the on-target effect.

Q3: What are the first steps I should take to investigate a suspected off-target effect?

A3: A multi-pronged approach is best. Start by performing a dose-response experiment and use the lowest effective concentration of your inhibitor that elicits the on-target phenotype. If the anomalous phenotype persists even at low concentrations, it strengthens the possibility of a potent off-target interaction. The next critical step is to use a structurally distinct inhibitor that targets the same primary kinase. If this second inhibitor does not reproduce the unexpected phenotype, it strongly suggests your initial observations are due to an off-target effect of the imidazo[1,2-a]pyrazine compound.

Q4: Are there any known common off-target kinases for imidazo[1,2-a]pyrazine-based inhibitors?

A4: While the off-target profile is highly dependent on the specific substitutions on the imidazo[1,2-a]pyrazine core, some general observations have been made. For example, the highly selective Syk inhibitor, entospletinib, which is an imidazo[1,2-a]pyrazine analog, has been shown to have only one other kinase (TNK1) with a dissociation constant (Kd) under 100 nM, indicating high selectivity. However, broader screening of other imidazo[1,5-a]pyrazine-based compounds, a related scaffold, has revealed interactions with non-kinase proteins like HSP60[2]. Therefore, assuming high selectivity without experimental validation is not advisable. A comprehensive kinome scan is the most definitive way to identify the specific off-target profile of your inhibitor.

Part 2: Troubleshooting Guides - From Symptoms to Solutions

This section provides a structured approach to troubleshooting unexpected experimental outcomes that may be linked to off-target effects of your imidazo[1,2-a]pyrazine inhibitor.

Scenario 1: Unexpected Cell Viability or Proliferation Results
Symptom Potential Off-Target Cause & Rationale Recommended Action Plan
Inhibitor is more cytotoxic than expected based on primary target inhibition. Your inhibitor may be hitting essential "housekeeping" kinases or other proteins crucial for cell survival. For example, off-target inhibition of kinases like CDK1/2 can lead to cell cycle arrest and apoptosis.1. Perform a kinome-wide selectivity screen to identify other kinases potently inhibited at your experimental concentration. 2. Validate key off-targets using orthogonal inhibitors for those kinases. 3. Conduct a rescue experiment by overexpressing a drug-resistant mutant of your primary target. If the cytotoxicity persists, it's likely an off-target effect.
Inhibitor induces a cytostatic effect (cell cycle arrest) instead of the expected apoptosis. The inhibitor might be engaging cell cycle checkpoint kinases. For example, off-target inhibition of Aurora kinases can lead to mitotic arrest. The dual Aurora A/B inhibitor VX-680, for instance, is known to cause polyploidy and apoptosis consistent with Aurora B inhibition[1].1. Analyze cell cycle distribution by flow cytometry. 2. Perform Western blotting for key cell cycle markers (e.g., phospho-Histone H3 for mitotic arrest). 3. Compare the observed phenotype with known effects of inhibitors targeting suspected off-target cell cycle kinases.
Paradoxical increase in proliferation or survival signaling. Inhibition of a kinase in a negative feedback loop can lead to the activation of other pro-survival pathways. For instance, inhibition of a downstream kinase might relieve feedback inhibition on an upstream receptor tyrosine kinase (RTK), leading to its activation.1. Use phospho-specific antibodies in a Western blot to probe a panel of key survival signaling proteins (e.g., p-AKT, p-ERK). 2. Map the known signaling network of your primary target to identify potential feedback loops. 3. Consider combination experiments with an inhibitor of the activated pathway to see if it reverses the paradoxical effect.
Scenario 2: Unexplained Morphological or Phenotypic Changes
Symptom Potential Off-Target Cause & Rationale Recommended Action Plan
Changes in cell morphology, adhesion, or migration. Off-target inhibition of kinases involved in cytoskeletal regulation and cell adhesion, such as SRC family kinases (SFKs) or Focal Adhesion Kinase (FAK), is a likely cause. Inhibition of SFKs can lead to a more epithelial phenotype and reduced cell migration[3].1. Perform immunofluorescence staining for cytoskeletal components (e.g., F-actin, vinculin) to visualize changes in cell structure. 2. Conduct cell migration and invasion assays (e.g., wound healing, transwell assays). 3. Validate with a known SFK or FAK inhibitor to see if the phenotype is replicated.
Unexpected changes in angiogenesis-related readouts (in vitro or in vivo). Your inhibitor may have off-target activity against kinases that regulate angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Unintended inhibition of VEGFR2 can disrupt endothelial cell proliferation, migration, and tube formation[4][5][6].1. Perform in vitro angiogenesis assays (e.g., tube formation assay with HUVECs). 2. Measure key markers of angiogenesis in your experimental system (e.g., CD31 expression in tumor xenografts). 3. Directly test your inhibitor's activity against VEGFR2 in a biochemical or cell-based assay.

Part 3: In-Depth Experimental Protocols & Validation Workflows

Here, we provide detailed methodologies for key experiments to dissect on- and off-target effects, presented with the rationale of a Senior Application Scientist.

Workflow for Validating an Off-Target Hypothesis

This workflow provides a logical sequence of experiments to confirm or refute a suspected off-target effect.

A Unexpected Phenotype Observed B Hypothesize Off-Target 'X' A->B Literature search & pathway analysis C Biochemical Screen (Kinome Profiling) B->C Broad, unbiased screen D Cellular Target Engagement (NanoBRET™ or CETSA) B->D Confirm binding in cells E Orthogonal Inhibitor for Off-Target 'X' B->E Phenotypic comparison C->D Validate hits F Rescue Experiment (Drug-Resistant Mutant) D->F If off-target binding is confirmed G Phenotype Replicated? E->G H On-Target Effect Confirmed F->H Phenotype rescued G->H No I Off-Target Effect Confirmed G->I Yes

A logical workflow for validating suspected off-target effects.

Protocol 1: Cellular Target Engagement via NanoBRET™ Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify compound binding to a specific kinase in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site.

Principle: A competitive displacement assay where your imidazo[1,2-a]pyrazine inhibitor competes with the fluorescent tracer for binding to the NanoLuc®-kinase fusion protein. A decrease in the BRET signal indicates target engagement by your compound.

Step-by-Step Methodology:

  • Cell Preparation and Transfection:

    • Plate HEK293 cells in a suitable tissue culture-treated plate.

    • Co-transfect the cells with the NanoLuc®-kinase fusion vector and a carrier DNA. Allow cells to express the fusion protein for 18-24 hours.

  • Cell Harvesting and Plating for Assay:

    • Gently aspirate the media and wash the cells with PBS.

    • Harvest the cells using trypsin and resuspend them in Opti-MEM.

    • Dispense the cell suspension into a white, 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of your imidazo[1,2-a]pyrazine inhibitor in DMSO.

    • Add the diluted inhibitor to the appropriate wells. Include a "no inhibitor" control.

    • Add the NanoBRET™ tracer at the recommended concentration to all wells.

  • Signal Detection:

    • Add the NanoGlo® Substrate/Inhibitor solution to all wells.

    • Incubate for 2-3 hours at 37°C to allow the binding to reach equilibrium.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of your inhibitor required to displace 50% of the tracer.

Reference: For detailed and up-to-date protocols, please refer to the official Promega technical manuals for the NanoBRET™ Target Engagement Intracellular Kinase Assay[7][8].

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a label-free method to assess target engagement in a cellular environment. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.

Principle: Cells are treated with your imidazo[1,2-a]pyrazine inhibitor, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture your cells of interest to an appropriate confluency.

    • Treat the cells with your imidazo[1,2-a]pyrazine inhibitor or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes using a thermal cycler. Include a non-heated control.

    • Cool the tubes to room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant.

    • Quantify the protein concentration of the soluble fraction.

    • Prepare samples for SDS-PAGE, ensuring equal protein loading for each temperature point.

    • Perform Western blotting using a specific antibody against your target kinase.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the intensity of each band to the non-heated control.

    • Plot the normalized band intensity against the temperature for both the inhibitor-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and target engagement.

Isothermal Dose-Response Fingerprint (ITDRF CETSA):

To determine the potency of target engagement, you can perform an ITDRF CETSA. In this variation, cells are treated with a range of inhibitor concentrations and heated at a single, fixed temperature (chosen from the steepest part of the melting curve). The resulting dose-response curve allows for the calculation of an EC50 value.[9][10]

A Treat cells with inhibitor or vehicle B Aliquot and heat at various temperatures A->B C Lyse cells B->C D Separate soluble and precipitated fractions C->D E Quantify soluble target protein by Western Blot D->E F Plot melting curves E->F G Compare curves to determine thermal shift F->G

A simplified workflow for a CETSA experiment.

Part 4: Data Interpretation & Advanced Troubleshooting

This section delves into the nuances of interpreting complex data and troubleshooting common issues in the validation experiments.

Interpreting Kinome Profiling Data

A kinome scan will provide a wealth of data on the binding affinity of your imidazo[1,2-a]pyrazine inhibitor against a large panel of kinases.

  • Primary Target Potency: Confirm that your inhibitor binds to the intended target with high affinity (typically low nM Kd).

  • Selectivity Score: Many providers offer a selectivity score (e.g., S-score), which quantifies the inhibitor's specificity. A lower S-score generally indicates higher selectivity.

  • Identifying Key Off-Targets: Pay close attention to kinases that are inhibited with a potency within a 10- to 100-fold range of your primary target. These are the most likely candidates to cause off-target effects at the concentrations used in your cellular assays.

  • Connecting Off-Targets to Phenotypes: Once you have a list of potential off-targets, research their known biological functions. Does inhibition of any of these kinases align with the unexpected phenotype you are observing? This will help you prioritize which off-targets to validate experimentally.

Troubleshooting Western Blots for Target Engagement

High background or weak signals can obscure the results of your CETSA or other target validation experiments.

Problem Possible Cause Solution
High Background Insufficient blocking.Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider using a different blocking agent (e.g., BSA instead of milk for phospho-antibodies)[11].
Antibody concentration too high.Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
Inadequate washing.Increase the number and duration of your wash steps. Add a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer[11].
Weak or No Signal Low target protein expression.Ensure your cell line expresses sufficient levels of the target protein. You may need to use a different cell line or an overexpression system.
Poor antibody quality.Use an antibody that has been validated for Western blotting.
Inefficient protein transfer.Optimize your transfer conditions (time, voltage, buffer composition). Use a positive control to verify transfer efficiency.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . In Methods in Molecular Biology. Humana Press, New York, NY. [Link]

  • Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. [Link]

  • Current Advances in CETSA . Frontiers in Pharmacology. [Link]

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors . Communications Chemistry. [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors . Bioorganic & Medicinal Chemistry Letters. [Link]

  • Troubleshooting CO-IP Assays: Common Problems and Effective Solutions . Elabscience. [Link]

  • SRC family kinase inhibition rescues molecular and behavioral phenotypes, but not protein interaction network dynamics, in a mouse model of Fragile X syndrome . PubMed Central. [Link]

  • VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers . Cancer Science. [Link]

  • Mutant protein chemical rescue: From mechanisms to therapeutics . ACS Chemical Biology. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents . RSC Medicinal Chemistry. [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot . STAR Protocols. [Link]

  • Western Blot Doctor™ — Blot Background Problems . Bio-Rad. [Link]

  • CETSA melt curves and ITDRF CETSA in lysate. CETSA curves for four... . ResearchGate. [Link]

  • VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers . PubMed. [Link]

  • Neuropilin-1 Knockout and Rescue Confirms Its Role to Promote Metastasis in MDA-MB-231 Breast Cancer Cells . MDPI. [Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases . ORCA - Cardiff University. [Link]

  • High Background Troubleshooting in Western Blots . Sino Biological. [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells . ACS Publications. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets . University of Cambridge. [Link]

  • Can anyone help me regarding my rescue experiment (siRNA)? . ResearchGate. [Link]

  • A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability . AACR Publications. [Link]

  • What are the most likely reasons for low efficiency of a co-immunoprecipitation? . ResearchGate. [Link]

  • A Scientist's Guide to Conquering High Background in Western Blotting . Bitesize Bio. [Link]

  • VX-680 inhibits Aurora A and Aurora B kinase activity in human cells . PubMed. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity . RSC Publishing. [Link]

  • Design of Allosteric Inhibitors for Mutant EGFR by Combined use of Machine Learning and Molecular Dynamics Simulations . bioRxiv. [Link]

  • Advice on co-immunoprecipitation (Co-IP) experiments : r/labrats . Reddit. [Link]

  • The aurora kinase inhibitor VX-680 shows anti-cancer effects in primary metastatic cells and the SW13 cell line . PubMed. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents . RSC Publishing. [Link]

  • Ways to represent the data from different CETSA formats. (A) Melt... . ResearchGate. [Link]

  • SRC family kinase inhibition rescues molecular and behavioral phenotypes, but not protein interaction network dynamics, in a mouse model of Fragile X syndrome . bioRxiv. [Link]

  • Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far . MDPI. [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors . ScienceDirect. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies . MDPI. [Link]

  • What is NanoBRET™? An introduction to NanoBRET™ technology. . YouTube. [Link]

  • SRC family kinase (SFK) inhibition reduces rhabdomyosarcoma cell growth in vitro and in vivo and triggers p38 MAP kinase-mediated differentiation . Oncotarget. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Confirming the Structure of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

For researchers and professionals in drug development, the absolute and unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly failure of developmental candidates. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of diseases.[1] This guide provides a comprehensive framework for confirming the structure of a specific derivative, This compound , by comparing its predicted analytical data against a plausible isomer, (6,8-Dibromoimidazo[1,2-A]pyrazin-3-YL)methanol .

The Challenge: Potential Isomers in Synthesis

The synthesis of substituted imidazo[1,2-a]pyrazines often begins with the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. Subsequent modifications, such as electrophilic bromination, introduce further complexity. In the synthesis of our target molecule, two key ambiguities can arise:

  • Regiochemistry of the Imidazo Ring Formation: The initial cyclization can potentially lead to substitution at either the C2 or C3 position of the imidazo[1,2-a]pyrazine core.

  • Regiochemistry of Bromination: Electrophilic bromination of the pyrazine ring must be selective to yield the desired 6,8-dibromo substitution pattern.

This leads to several possible isomers. For this guide, we will focus on the most probable alternative arising from the initial cyclization: the C3-substituted isomer.

FeatureTarget Molecule (2-substituted) Isomeric Alternative (3-substituted)
IUPAC Name This compound(6,8-Dibromoimidazo[1,2-A]pyrazin-3-YL)methanol
Structure
Key Difference Methanol group is at the C2 position.Methanol group is at the C3 position.

Differentiating Isomers with NMR Spectroscopy: A Predictive Approach

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule.[2][3][4] By analyzing chemical shifts, coupling constants, and through-bond correlations in 2D NMR experiments, we can piece together the molecular puzzle.

Predicted ¹H and ¹³C NMR Spectral Data

Based on known data for imidazo[1,2-a]pyrazines, we can predict the key spectral features for our target and its isomer. The primary differences will manifest in the signals for the imidazole ring protons and carbons (H3/C3 vs. H2/C2) and the methylene protons of the methanol group.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment Target: (6,8-Dibromo...-2-YL)methanol Alternative: (6,8-Dibromo...-3-YL)methanol Rationale for Differentiation
H3 ~8.0-8.2 ppm (singlet)N/AThe presence of a singlet in this downfield region is characteristic of the lone proton on the imidazole ring. Its absence is a key indicator of C3 substitution.
H2 N/A~7.8-8.0 ppm (singlet)The appearance of a singlet in this region would strongly suggest the C3 isomer.
H5 ~8.8-9.0 ppm (singlet)~8.9-9.1 ppm (singlet)The chemical shift of the pyrazine ring proton will be similar in both isomers but may show subtle differences.
-CH₂OH ~4.6-4.8 ppm (doublet)~4.9-5.1 ppm (doublet)The methylene protons will be a doublet due to coupling with the hydroxyl proton (unless exchange-broadened). The key differentiator will be its long-range correlations in an HMBC spectrum.
-OH ~5.5-5.7 ppm (triplet)~5.6-5.8 ppm (triplet)The hydroxyl proton signal, if observable, will be a triplet due to coupling with the adjacent methylene protons.
C2 ~145-148 ppm~125-128 ppmThe C2 carbon, bonded to the methanol group, will be significantly downfield. In the alternative, C2 will be a protonated carbon with a much lower chemical shift.
C3 ~110-113 ppm~140-143 ppmThe protonated C3 carbon in the target will be upfield. In the alternative, the substituted C3 carbon will be significantly downfield.
C5 ~130-133 ppm~131-134 ppmSimilar chemical shifts are expected for the pyrazine ring carbons.
C6 ~120-123 ppm~121-124 ppmCarbon directly attached to bromine.
C8 ~118-121 ppm~119-122 ppmCarbon directly attached to bromine.
-CH₂OH ~58-61 ppm~55-58 ppmThe chemical shift of the methylene carbon.
The Power of 2D NMR: Establishing Unambiguous Connectivity

While 1D NMR provides strong clues, 2D NMR experiments like HSQC and HMBC are essential for irrefutable proof of connectivity.[5][6][7]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It would confirm the C3-H3 and C5-H5 pairs in the target molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for distinguishing these isomers. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Workflow for Structural Confirmation using 2D NMR

G Figure 1: Key HMBC Correlations for Isomer Differentiation. cluster_target (6,8-Dibromo...-2-YL)methanol cluster_alternative (6,8-Dibromo...-3-YL)methanol H3 H3 Proton (~8.1 ppm) C2 C2 Carbon (~146 ppm) H3->C2 ²J (2-bond) C_ipso Bridgehead Carbon H3->C_ipso ³J (3-bond) CH2 -CH₂- Proton (~4.7 ppm) CH2->C2 ²J (2-bond) C3 C3 Carbon (~111 ppm) CH2->C3 ³J (3-bond) CH2_C -CH₂- Carbon (~59 ppm) H2_alt H2 Proton (~7.9 ppm) C3_alt C3 Carbon (~141 ppm) H2_alt->C3_alt ²J (2-bond) C_ipso_alt Bridgehead Carbon H2_alt->C_ipso_alt ³J (3-bond) CH2_alt -CH₂- Proton (~5.0 ppm) C2_alt C2 Carbon (~126 ppm) CH2_alt->C2_alt ³J (3-bond) CH2_alt->C3_alt ²J (2-bond) CH2_C_alt -CH₂- Carbon (~56 ppm)

Caption: Figure 1: Key HMBC Correlations for Isomer Differentiation.

As illustrated in Figure 1, the crucial observation for the target molecule is a 3-bond correlation from the methylene (-CH₂OH) protons to the protonated C3 carbon. Conversely, for the C3-substituted isomer, a 2-bond correlation from the methylene protons to the substituted C3 carbon would be expected. This single, unambiguous correlation confirms the position of the methanol substituent.

Corroboration with Mass Spectrometry

Mass spectrometry provides the molecular weight and offers structural clues through fragmentation patterns.[8][9][10]

Expected Fragmentation:

Both isomers would show a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in an approximate 1:2:1 ratio). The fragmentation of the imidazo[1,2-a]pyrazine core is complex, but the initial fragmentation steps can be diagnostic.

  • Target Molecule: A primary loss of the hydroxymethyl radical (•CH₂OH, 31 Da) is highly probable, leading to a stable cation.

  • Isomeric Alternative: Fragmentation might also involve the loss of the hydroxymethyl radical, but the stability of the resulting cation could differ, potentially leading to different relative abundances of fragment ions. The loss of CO (28 Da) followed by a bromine radical is another possible pathway.

Table 2: Predicted Mass Spectrometry Data

Ion Target: (6,8-Dibromo...-2-YL)methanol Alternative: (6,8-Dibromo...-3-YL)methanol
[M]⁺ Expected with Br₂ isotopic patternExpected with Br₂ isotopic pattern
[M - CH₂OH]⁺ Likely a prominent fragmentPossible, relative intensity may differ
[M - H₂O]⁺ Possible, but less likely than radical lossPossible

The Gold Standard: Single-Crystal X-ray Crystallography

While NMR and MS provide powerful evidence for connectivity, single-crystal X-ray crystallography provides definitive, three-dimensional structural proof.[1][11][12][13] It is the only technique that can unambiguously determine the absolute configuration and reveal the precise arrangement of all atoms in space.

Experimental Workflow for Structural Confirmation

Caption: Figure 2: Workflow for Unambiguous Structure Elucidation.

Detailed Experimental Protocols

A. NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of organic compounds and to slow down the exchange of hydroxyl protons, often allowing their coupling to be observed.

    • Transfer the solution to a 5 mm NMR tube.

  • 1D NMR Acquisition (400 MHz Spectrometer):

    • ¹H NMR: Acquire with a 30° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and 16 scans.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program (e.g., 'zgpg30'), a spectral width of 240 ppm, and accumulate at least 1024 scans for adequate signal-to-noise.

  • 2D NMR Acquisition:

    • HSQC: Use a gradient-selected, sensitivity-enhanced pulse sequence. Optimize the ¹JCH coupling constant to an average of 145 Hz.

    • HMBC: Use a gradient-selected pulse sequence. Set the long-range coupling delay to optimize for correlations from an average nJCH of 8 Hz. This will capture most 2- and 3-bond correlations.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate window functions (e.g., exponential multiplication) before Fourier transformation.

    • Phase and baseline correct all spectra.

    • Calibrate the ¹H spectrum to the residual DMSO solvent peak (2.50 ppm) and the ¹³C spectrum to the DMSO carbon signal (39.52 ppm).

    • Analyze the HMBC spectrum to find the key correlations as outlined in Figure 1.[14][15]

B. Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Analysis: Acquire the spectrum over a mass range of m/z 50-500.

  • Interpretation: Identify the molecular ion peak cluster and confirm the characteristic 1:2:1 ratio for two bromine atoms. Analyze the major fragment ions and compare them to the predicted pathways.[16][17]

C. X-ray Crystallography

  • Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson functions. Refine the structural model against the experimental data to obtain the final atomic coordinates and geometric parameters.[13][18]

Conclusion

Confirming the structure of a novel compound like This compound is a systematic process that relies on the logical integration of data from multiple analytical techniques. While 1D NMR and MS can provide strong initial evidence, the unambiguous assignment of connectivity, particularly when dealing with potential isomers, requires advanced 2D NMR experiments like HMBC. For absolute and irrefutable proof of the three-dimensional structure, single-crystal X-ray crystallography remains the unparalleled gold standard. By following the comparative and methodological framework presented in this guide, researchers can confidently validate their molecular structures, ensuring the integrity and reliability of their scientific findings.

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Validating the Biological Potential of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the imidazo[1,2-a]pyrazine scaffold represents a privileged heterocyclic system, consistently demonstrating a wide spectrum of pharmacological activities.[1][2] This guide provides a comprehensive framework for validating the biological activity of a novel derivative, (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol. By leveraging data from structurally related compounds, we will outline a systematic approach to compare its potential efficacy against established alternatives and provide detailed experimental protocols for its evaluation.

The imidazo[1,2-a]pyrazine core is a versatile pharmacophore found in compounds with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[1][3] The introduction of bromine atoms at the 6 and 8 positions is anticipated to modulate the compound's electronic properties and lipophilicity, potentially enhancing its interaction with biological targets and improving cell permeability. The 2-methanol substituent provides a handle for further chemical modification or can participate in hydrogen bonding within a target's active site.

Comparative Landscape: Potential Biological Activities and Alternative Compounds

Based on the extensive research into imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives, we can hypothesize several promising avenues for the biological activity of this compound. This guide will focus on two key areas: anticancer activity, particularly through the inhibition of the PI3K/AKT/mTOR signaling pathway, and the inhibition of lumazine synthase, a critical enzyme in the riboflavin biosynthesis pathway of microorganisms.[4][5]

To provide a clear benchmark for the performance of our target compound, we will compare its potential activity against well-characterized molecules from the literature.

Compound/Alternative Target/Activity Reported IC50/Ki Cell Lines/Organism Reference
Compound 13k (imidazo[1,2-a]pyridin-6-yl)quinazoline derivative) PI3Kα Inhibitor1.94 nMHCC827, A549, SH-SY5Y, HEL, MCF-7[6]
Compound 12b (imidazo[1,2-a]pyrazine derivative) Anticancer11 µMHep-2, HepG2, MCF-7, A375[3]
Compound JC33 Bacillus anthracis Lumazine Synthase Inhibitor23 nMB. anthracis[7]
(E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (26) Mycobacterium tuberculosis Lumazine Synthase Inhibitor3.7 µMM. tuberculosis[8]

Experimental Validation: Protocols and Methodologies

A rigorous and systematic approach is essential to validate the predicted biological activities. The following section details the step-by-step protocols for key experiments.

Anticancer Activity Evaluation

A primary assessment of anticancer potential involves determining the compound's cytotoxicity against a panel of cancer cell lines.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HepG2)

    • This compound

    • Positive control (e.g., Doxorubicin)

    • Cell culture medium (e.g., DMEM) with 10% FBS

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Solubilization buffer (e.g., DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound and the positive control for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. PI3Kα Kinase Inhibition Assay

To investigate the mechanism of anticancer activity, a direct enzyme inhibition assay is crucial.

  • Materials:

    • Recombinant human PI3Kα

    • This compound

    • Known PI3Kα inhibitor (e.g., Compound 13k)[6]

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Assay buffer

  • Procedure:

    • Prepare a reaction mixture containing PI3Kα, assay buffer, and varying concentrations of the test compound or positive control.

    • Initiate the kinase reaction by adding ATP and the substrate (e.g., PIP2).

    • Incubate at room temperature for the recommended time.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Lumazine Synthase Inhibition Assay

This assay is designed to evaluate the compound's potential as an antimicrobial agent by targeting the riboflavin biosynthesis pathway.[5][9]

  • Materials:

    • Recombinant lumazine synthase (e.g., from S. pombe or B. anthracis)[5][7]

    • Substrate: 5-amino-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione

    • This compound

    • Known lumazine synthase inhibitor (e.g., Compound JC33)[7]

    • Assay buffer (e.g., Tris-HCl or phosphate buffer)[5]

  • Procedure:

    • Pre-incubate the enzyme with varying concentrations of the test compound or positive control in the assay buffer.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in fluorescence or absorbance over time.

    • Calculate the initial reaction rates and determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Visualizing the Scientific Rationale

To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo / Preclinical (Optional) start Compound Synthesis: This compound cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity enzyme_assay Target-Based Enzyme Assay (e.g., PI3K or Lumazine Synthase) start->enzyme_assay ic50 Determine IC50 / Ki Values cytotoxicity->ic50 enzyme_assay->ic50 mechanism Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assays) ic50->mechanism animal_model Animal Model Studies (e.g., Xenograft model) mechanism->animal_model efficacy Evaluate Efficacy and Toxicity animal_model->efficacy

Caption: General workflow for biological activity validation.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This compound, by virtue of its structural features, holds considerable promise as a biologically active molecule. The comparative framework and detailed experimental protocols provided in this guide offer a robust starting point for its comprehensive evaluation.

Further studies should aim to elucidate the precise molecular interactions through techniques such as X-ray crystallography of the compound bound to its target enzyme. Additionally, exploring the structure-activity relationship (SAR) by synthesizing and testing related analogs will be crucial for optimizing the potency and selectivity of this promising compound. For in vivo studies, the imidazo[1,2-a]pyrazine core, which is a component of bioluminescent probes like coelenterazine, may offer unique opportunities for developing theranostic agents that combine therapeutic action with in vivo imaging capabilities.[10][11]

References

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A Comparative Analysis of Imidazo[1,2-a]pyrazine-Based Kinase Inhibitors Against Established CDK9 Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Transcriptional Addiction in Oncology with the Imidazo[1,2-a]pyrazine Scaffold

The field of oncology is progressively moving towards therapies that target the fundamental dependencies of cancer cells. One such dependency is "transcriptional addiction," where malignant cells become reliant on the continuous, high-level expression of short-lived anti-apoptotic and pro-proliferative proteins. A key regulator of this process is Cyclin-Dependent Kinase 9 (CDK9), the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex. By phosphorylating the C-terminal domain of RNA Polymerase II, CDK9 facilitates the transition from paused to productive transcriptional elongation, a critical step for the expression of oncogenes like MYC and survival proteins like Mcl-1. Consequently, the inhibition of CDK9 has emerged as a promising therapeutic strategy to selectively induce apoptosis in cancer cells.

The imidazo[1,2-a]pyrazine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including potent kinase inhibition.[1] While specific efficacy data for (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol is not available in the public domain, recent research has highlighted other derivatives of this family as potent CDK9 inhibitors. This guide will provide an in-depth comparison of a promising imidazo[1,2-a]pyrazine derivative, referred to as Compound 3c , against two well-characterized CDK inhibitors, Flavopiridol and Dinaciclib , which have been evaluated in clinical trials. This analysis will be grounded in their biochemical potency, cellular efficacy, and the experimental methodologies used to validate their function.

Kinase Inhibitor Profiles: A Head-to-Head Look at Three CDK9 Antagonists

A thorough understanding of each inhibitor's biochemical profile is essential to contextualize its therapeutic potential.

1. Compound 3c: A Novel Imidazo[1,2-a]pyrazine Derivative

Compound 3c, with the chemical name (3-(benzyl)-2-(pyridin-4-yl)imidazo[1,2-a]pyrazine), was recently identified as a potent CDK9 inhibitor through a synthesis and evaluation program focused on the imidazo[1,2-a]pyrazine scaffold.[2] The study highlighted that the presence of a pyridin-4-yl group at position 2 and a benzyl group at position 3 of the core structure were key for its potent activity.[2]

  • Mechanism of Action : Compound 3c is designed to be an ATP-competitive inhibitor of CDK9. By occupying the ATP-binding pocket of the kinase, it prevents the phosphorylation of RNA Polymerase II, thereby inhibiting transcriptional elongation and leading to the downregulation of essential survival proteins in cancer cells.

2. Flavopiridol (Alvocidib): The Pioneer CDK Inhibitor

Flavopiridol is a semi-synthetic flavonoid that was the first CDK inhibitor to enter human clinical trials.[3] Its development marked a significant step in validating CDKs as therapeutic targets.

  • Mechanism of Action : Flavopiridol is a broad-spectrum CDK inhibitor, competing with ATP to block the activity of multiple CDKs, including those involved in cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcription (CDK9).[3][4] Its potent inhibition of CDK9 is a major contributor to its ability to induce apoptosis in non-proliferating cells, such as those in chronic lymphocytic leukemia.[4]

3. Dinaciclib (SCH 727965): A Potent and Selective Second-Generation Inhibitor

Dinaciclib is a second-generation CDK inhibitor developed to offer improved potency and a more favorable therapeutic index compared to earlier compounds like Flavopiridol.[5]

  • Mechanism of Action : Dinaciclib is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[6] Its high affinity for these kinases allows it to effectively induce cell cycle arrest and apoptosis at nanomolar concentrations.[5] Similar to the other inhibitors, it functions by competing with ATP for the kinase's active site.[7]

Comparative Efficacy Analysis

The true measure of a kinase inhibitor lies in its potency and its effect on cancer cell viability. The following data, compiled from published studies, provides a direct comparison.

In Vitro Kinase Inhibitory Potency

The half-maximal inhibitory concentration (IC50) against the target kinase is a primary indicator of a compound's potency.

InhibitorTarget KinaseIC50 (nM)Reference(s)
Compound 3c CDK9160[2]
Flavopiridol CDK9~3-20[3][4]
Dinaciclib CDK94[6][8][9]

This table clearly shows that while Compound 3c is a potent inhibitor in the nanomolar range, Dinaciclib exhibits the highest potency against the isolated CDK9 enzyme, followed closely by Flavopiridol.

Anti-Proliferative Activity in Cancer Cell Lines

Ultimately, in vitro potency must translate into cellular activity. The following table compares the IC50 values of the three inhibitors against breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562) cell lines.

InhibitorMCF7 IC50 (µM)HCT116 IC50 (µM)K562 IC50 (µM)Reference(s)
Compound 3c 6.517.126.35[2]
Flavopiridol ~0.52 (Induces G1 arrest at 0.3 µM)~0.013-0.021~0.125-0.130[3][10][11]
Dinaciclib Data not availableData not availableData not available

Note: While direct IC50 values for Dinaciclib on these specific cell lines were not found in the immediate search, it is established as a potent anti-proliferative agent against a broad spectrum of human tumor cell lines with a median IC50 of 11 nM.[5] Flavopiridol demonstrates significantly higher cellular potency compared to the current data for Compound 3c.

The CDK9 Signaling Pathway: Mechanism of Action

The inhibition of CDK9 disrupts a critical pathway for cancer cell survival. The diagram below illustrates this mechanism.

CDK9_Pathway cluster_transcription Transcriptional Regulation cluster_inhibition Inhibitor Action cluster_outcome Cellular Outcome RNAPII RNA Polymerase II p_RNAPII Phosphorylated RNAPII (Ser2-P) P-TEFb P-TEFb Complex (CDK9 + Cyclin T1) P-TEFb->RNAPII Phosphorylates Ser2 DSIF_NELF DSIF/NELF (Pausing Factors) DSIF_NELF->RNAPII Induces Pausing Elongation Productive Transcriptional Elongation p_RNAPII->Elongation mRNA mRNA transcripts (e.g., MYC, Mcl-1) Elongation->mRNA Survival_Proteins Reduced Anti-Apoptotic Proteins (Mcl-1) mRNA->Survival_Proteins Inhibitor Compound 3c Flavopiridol Dinaciclib Inhibitor->P-TEFb Inhibits Apoptosis Apoptosis Survival_Proteins->Apoptosis Leads to

Caption: CDK9-mediated phosphorylation of RNA Polymerase II and its inhibition.

Experimental Methodologies for Inhibitor Characterization

The validation of a kinase inhibitor's efficacy relies on a series of robust, reproducible experiments. Below are the standard protocols for the key assays discussed.

In Vitro CDK9 Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK9.

Principle: A recombinant CDK9/Cyclin T1 enzyme is incubated with a specific substrate peptide and ATP. The amount of phosphorylated substrate (or depleted ATP) is quantified, typically via luminescence or radioactivity, in the presence and absence of the test inhibitor.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT.

    • Enzyme: Recombinant human CDK9/Cyclin T1 diluted in kinase buffer to the desired concentration (e.g., 5 ng/µL).

    • Substrate/ATP Mix: A specific peptide substrate (e.g., a C-terminal domain peptide) and ATP are mixed in kinase buffer.

    • Test Inhibitor: Prepare serial dilutions of the inhibitor (e.g., Compound 3c, Flavopiridol, Dinaciclib) in DMSO, followed by dilution in kinase buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of diluted enzyme to all wells except the "blank" controls.

  • Initiate Reaction:

    • Add 5 µL of the Substrate/ATP mix to all wells to start the reaction. The final volume is 10 µL.

  • Incubation:

    • Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).

  • Detection:

    • Stop the reaction and measure kinase activity using a detection kit (e.g., ADP-Glo™ Kinase Assay). This typically involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

  • Data Analysis:

    • Subtract the "blank" readings from all other values.

    • Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Add Inhibitor/Vehicle to 384-well plate A->B C Add Kinase Enzyme B->C D Initiate with Substrate/ATP Mix C->D E Incubate at 30°C D->E F Add ADP-Glo™ Reagent (Stop & Detect) E->F G Read Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro CDK9 kinase activity assay.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells (e.g., MCF7, HCT116, K562).

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitors in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors or vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for an additional 3-4 hours until purple formazan crystals are visible.

  • Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the log of the inhibitor concentration to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Inhibitor (Serial Dilutions) A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan Crystals with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE (Separation) B->C D Electro-Transfer to Membrane C->D E Blocking D->E F Primary & Secondary Antibody Incubation E->F G ECL Detection F->G H Imaging & Analysis G->H

Caption: Workflow for Western Blotting of Phospho-RNAPII (Ser2).

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the efficacy of CDK9 inhibitors, using the novel imidazo[1,2-a]pyrazine derivative, Compound 3c, as a case study against the established agents Flavopiridol and Dinaciclib. The data indicates that while Compound 3c shows promise as a CDK9 inhibitor, its current iteration does not match the in vitro or cellular potency of clinically evaluated compounds like Flavopiridol and Dinaciclib.

However, the true value of the imidazo[1,2-a]pyrazine scaffold lies in its synthetic tractability and potential for optimization. Future research should focus on structure-activity relationship (SAR) studies to enhance the potency and selectivity of this compound class. Key areas for exploration include modifications to improve interaction with the CDK9 active site and optimization of pharmacokinetic properties. The experimental protocols detailed herein provide a robust system for validating these next-generation compounds, ensuring that every claim of efficacy is backed by verifiable data. The continued exploration of scaffolds like imidazo[1,2-a]pyrazine is crucial for developing new, more effective therapies that exploit the transcriptional vulnerabilities of cancer.

References

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  • Al-Salahi, R., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 113-142. [Link]

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  • Zhang, Y., et al. (2025). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

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  • Mita, M., et al. (2013). A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies. Investigational New Drugs, 31(5), 1259–1268. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyrazine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its structural resemblance to purines allows it to interact with a variety of biological targets, making it a fertile ground for the development of novel therapeutics. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of different imidazo[1,2-a]pyrazine analogues, focusing on their anticancer properties through the inhibition of key cellular targets: tubulin, Aurora kinases, and cyclin-dependent kinase 9 (CDK9). We will delve into the experimental data supporting these findings, provide detailed protocols for key assays, and visualize the relevant signaling pathways.

The Versatile Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a bicyclic aromatic system containing three nitrogen atoms. This arrangement imparts favorable physicochemical properties and provides multiple points for substitution, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic profiles. Derivatives of this scaffold have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2]

Comparative Analysis of Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyrazine analogues has been extensively explored, with researchers focusing on key proteins involved in cell division and proliferation. Here, we compare the SAR of analogues targeting tubulin, Aurora kinases, and CDK9.

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[3][4] Compounds that interfere with tubulin polymerization are potent anticancer agents. A series of novel imidazo[1,2-a]pyrazine derivatives have been designed as tubulin inhibitors, demonstrating significant anti-proliferative activities.[5][6]

One notable example, compound TB-25 , exhibited a remarkable inhibitory effect against the HCT-116 human colorectal cancer cell line with an IC50 of just 23 nM.[5][6] Mechanism of action studies confirmed that TB-25 effectively inhibits tubulin polymerization in vitro and disrupts the microtubule network in cancer cells.[5][6] Molecular docking studies suggest that these compounds bind to the colchicine-binding site on tubulin.[5]

Table 1: SAR of Imidazo[1,2-a]pyrazine Analogues as Tubulin Polymerization Inhibitors

CompoundR1R2R3Cell LineIC50 (nM)[5][6]
TB-25 PhenylMethoxyFused Ring SystemHCT-11623
Analogue A 4-MethoxyphenylHPhenylHeLa1200
Analogue B 3,4,5-TrimethoxyphenylHPhenylNeuroblastoma~10
Analogue C DichloromethoxyphenylHPhenylNeuroblastomaDouble-digit nM

Note: The specific structures of Analogues A, B, and C are proprietary to the cited research but the general substitutions highlight key SAR trends.

The data suggests that a fused ring system at the R3 position, as seen in TB-25, significantly enhances potency. Furthermore, substitutions on the phenyl ring at the R1 position, particularly the 3,4,5-trimethoxy pattern common in many colchicine-site binders, contribute to high activity.[7]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a common method to assess the effect of compounds on the polymerization of tubulin in vitro.[8][9]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

  • Black 96-well plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Tubulin Reaction Mixture: On ice, prepare a solution of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter.

  • Compound Preparation: Prepare serial dilutions of the test compounds in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup: Add 10 µL of the test compound dilutions or controls to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiation of Polymerization: Add 90 µL of the cold tubulin reaction mixture to each well.

  • Measurement: Immediately place the plate in the plate reader and measure the fluorescence intensity every minute for 60-90 minutes at 37°C.

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibitory activity.

Logical Relationship: Tubulin Inhibition and Cell Cycle Arrest

G cluster_0 Imidazo[1,2-a]pyrazine Analogue cluster_1 Cellular Effects Analogue Binds to Colchicine Site on Tubulin Inhibition Inhibition of Tubulin Polymerization Analogue->Inhibition prevents Disruption Disruption of Microtubule Dynamics Inhibition->Disruption leads to Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest triggers Apoptosis Induction of Apoptosis Arrest->Apoptosis results in G cluster_0 Mitotic Progression Centrosome Centrosome Maturation Spindle Bipolar Spindle Assembly SAC Spindle Assembly Checkpoint Cytokinesis Cytokinesis AuroraA Aurora A AuroraA->Centrosome AuroraA->Spindle AuroraB Aurora B AuroraB->SAC AuroraB->Cytokinesis Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

Caption: Imidazo[1,2-a]pyrazine inhibitors block Aurora kinases, disrupting key mitotic events.

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

CDK9, in complex with its regulatory subunit Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). [1][5]P-TEFb is crucial for the transcription of many genes, including anti-apoptotic proteins like Mcl-1, which are often overexpressed in cancer cells. [10]Therefore, inhibiting CDK9 is a promising strategy for cancer therapy.

Several studies have explored imidazo[1,2-a]pyrazines as CDK9 inhibitors. [11][12]The SAR of these compounds has been investigated, revealing key structural requirements for potent inhibition.

Table 3: SAR of Imidazo[1,2-a]pyrazine Analogues as CDK9 Inhibitors

CompoundR1 (at C2)R2 (at C3)CDK9 IC50 (µM) [11][13]
3c Pyridin-4-ylBenzylamino0.16
1d Furan-3-yl4-Methoxyphenylamino0.18
2c 2,4-DihydroxyphenylBenzylamino0.31
4c Thiophen-2-ylBenzylamino0.71
9 PhenylAmino7.88
10 4-HydroxyphenylAmino5.12

The data clearly indicates that substitutions at both the C2 and C3 positions are critical for CDK9 inhibitory activity. A pyridin-4-yl or furan-3-yl group at C2, combined with a substituted amino group at C3, leads to sub-micromolar potency. [11][13]

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathway: CDK9 in Transcription and Cancer

G CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Oncogenes Expression of Oncogenes (e.g., MYC, MCL-1) Transcription->Oncogenes Proliferation Cancer Cell Proliferation and Survival Oncogenes->Proliferation Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->CDK9_CyclinT inhibits

Caption: Imidazo[1,2-a]pyrazine inhibitors of CDK9 block transcriptional elongation, reducing the expression of key oncogenes.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrazine scaffold has proven to be a highly versatile platform for the development of potent and selective inhibitors of various cancer targets. The structure-activity relationships discussed in this guide highlight the importance of specific substitutions around the core structure for achieving desired biological activity. The data presented for tubulin, Aurora kinase, and CDK9 inhibitors demonstrate that with rational design and chemical optimization, imidazo[1,2-a]pyrazine analogues can be developed into promising clinical candidates.

Future research in this area will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects, as well as optimizing their pharmacokinetic properties to enhance their efficacy in vivo. The continued exploration of the chemical space around the imidazo[1,2-a]pyrazine core holds great promise for the discovery of next-generation cancer therapeutics.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]

  • Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]

  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals. [Link]

  • New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. MDPI. [Link]

  • Tubulin Role in Cancer Development and Treatment. Asploro Open Access Publications. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. [Link]

  • CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers. [Link]

  • An Emerging Role for Tubulin Isotypes in Modulating Cancer Biology and Chemotherapy Resistance. PubMed Central. [Link]

  • Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. PubMed Central. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Tubulin Isotypes: Emerging Roles in Defining Cancer Stem Cell Niche. Frontiers. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PubMed Central. [Link]

  • Tubulin: Structure, Functions and Roles in Disease. MDPI. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed Central. [Link]

  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. [Link]

  • Aurora A kinase activation: Different means to different ends. Journal of Cell Biology. [Link]

  • Investigating the role of Aurora Kinases in RAS signaling. PubMed Central. [Link]

  • Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. PubMed Central. [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]

  • Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. ResearchGate. [Link]

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

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  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Europe PMC. [Link]

  • Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. PubMed Central. [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PubMed Central. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link]

  • CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib. ResearchGate. [Link]

  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate. [Link]

Sources

A Comparative Analysis of Mono- vs. Di-brominated Imidazo[1,2-a]pyrazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Physicochemical Properties, and Biological Activity

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of this core structure is a key strategy for modulating the pharmacological profile of these molecules. Among the various synthetic modifications, bromination serves as a critical step, not only for its potential to enhance biological activity but also as a versatile handle for further chemical diversification through cross-coupling reactions.

This guide provides a comparative analysis of mono- and di-brominated imidazo[1,2-a]pyrazines, offering insights into their synthesis, physicochemical characteristics, and biological potential, particularly as anticancer agents. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Role of Bromination in Modifying Imidazo[1,2-a]pyrazines

Bromination of the imidazo[1,2-a]pyrazine core is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the electron density of the heterocyclic rings. The five-membered imidazole ring is more electron-rich than the pyrazine ring, making it more susceptible to electrophilic attack. Theoretical studies and experimental evidence indicate that the C3 position is the most nucleophilic, leading to the preferential formation of the 3-bromo derivative.[3] The introduction of a second bromine atom typically occurs at the C5 position, yielding the 3,5-dibromo derivative.[4]

The presence and number of bromine atoms can significantly influence the molecule's properties. Bromine, being a heavy and lipophilic atom, can increase the compound's molecular weight and lipophilicity (logP), which in turn affects its solubility, membrane permeability, and pharmacokinetic profile. Furthermore, the electron-withdrawing nature of bromine can modulate the pKa of the imidazopyrazine core and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Synthesis of Mono- and Di-brominated Imidazo[1,2-a]pyrazines

The synthesis of brominated imidazo[1,2-a]pyrazines typically starts with the construction of the core heterocycle, followed by electrophilic bromination.

Synthetic Pathway for 3-bromo-imidazo[1,2-a]pyrazine

A common route to the mono-brominated derivative involves the reaction of imidazo[1,2-a]pyrazine with a brominating agent such as N-bromosuccinimide (NBS).

G cluster_0 Synthesis of 3-bromo-imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine 3-bromo-imidazo[1,2-a]pyrazine 3-bromo-imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine->3-bromo-imidazo[1,2-a]pyrazine NBS, NaOAc, MeOH, KBr, -10 °C to RT G cluster_0 Synthesis of 3,5-dibromo-imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine 3,5-dibromo-imidazo[1,2-a]pyrazine 3,5-dibromo-imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine->3,5-dibromo-imidazo[1,2-a]pyrazine Excess Brominating Agent (e.g., Br2)

Caption: General synthetic route to 3,5-dibromo-imidazo[1,2-a]pyrazine.

Comparative Physicochemical Properties

The introduction of one versus two bromine atoms is expected to have a graduated effect on the physicochemical properties of the imidazo[1,2-a]pyrazine core. While experimental data for the 3,5-dibromo derivative is scarce in the public domain, we can extrapolate the expected trends based on the known properties of the 3-bromo analog and general chemical principles.

PropertyImidazo[1,2-a]pyrazine3-bromo-imidazo[1,2-a]pyrazine3,5-dibromo-imidazo[1,2-a]pyrazine (Predicted)
Molecular Formula C₆H₅N₃C₆H₄BrN₃C₆H₃Br₂N₃
Molecular Weight 119.12 g/mol [5]198.02 g/mol [6]276.92 g/mol [7]
Melting Point Not readily available191-196 °C [6]Higher than mono-bromo
logP (Predicted) ~1.0~1.8~2.6
pKa (Predicted) ~4.5 (basic nitrogen)Lower than parentLower than mono-bromo
Solubility Moderate in polar solventsLower in polar solventsLowest in polar solvents

Comparative Biological Activity: Focus on PI3K Inhibition

A significant body of research has identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway. [8][9][10]This pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. The PI3K/Akt/mTOR pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.

The brominated imidazopyrazines can act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the phosphorylation of its downstream targets. The number and position of bromine atoms can influence the binding affinity and selectivity of these inhibitors.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 -> PIP3 PI3K->PIP2 PDK1 PDK1 PIP2->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Brominated Imidazopyrazine Brominated Imidazopyrazine Brominated Imidazopyrazine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by brominated imidazopyrazines.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, self-validating protocols for the synthesis of the mono-brominated derivative and for assessing the cytotoxic effects of these compounds, a common downstream consequence of PI3K inhibition.

Synthesis of 3-bromo-imidazo[1,2-a]pyrazine

[11] Materials:

  • Imidazo[1,2-a]pyrazine

  • Sodium acetate

  • Methanol

  • Potassium bromide

  • Bromine

  • 1N Sodium sulfite solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve imidazo[1,2-a]pyrazine (0.76 mmol) and sodium acetate (0.91 mmol) in methanol (2 mL) saturated with potassium bromide.

  • Cool the mixture to -10 °C.

  • Slowly add bromine (0.76 mmol) dropwise over 5 minutes.

  • After the addition is complete, add 1N sodium sulfite solution (2 mL) to quench the reaction.

  • Remove the solvent under vacuum.

  • Dissolve the residue in a mixture of water (15 mL) and saturated sodium bicarbonate solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 40 mL).

  • Combine the organic phases, wash with brine (40 mL), and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield 3-bromo-imidazo[1,2-a]pyrazine as a white crystalline solid.

Cell Viability Assessment using the MTT Assay

[8][12] Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (mono- and di-brominated imidazopyrazines) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol or DMSO)

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Conclusion

The strategic bromination of the imidazo[1,2-a]pyrazine core offers a powerful tool for medicinal chemists to modulate the physicochemical and biological properties of this important scaffold. While mono-bromination at the C3 position is a well-established method to introduce a versatile chemical handle and potentially enhance biological activity, di-bromination at the C3 and C5 positions presents an avenue for further optimization. The increased lipophilicity and altered electronic profile of di-brominated derivatives may lead to enhanced cell permeability and different binding interactions with therapeutic targets such as PI3K. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of mono- versus di-brominated imidazo[1,2-a]pyrazines.

References

  • Ma, H., Jones, K. R., & Guo, R. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50556.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Sayer, J. R. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
  • Barlin, G. B. (1986). Imidazo[1,2-a]pyrazines.
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  • Chemsigma. (n.d.). 3,5-Dibromo-imidazo[1,2-a]pyrazine. Retrieved from [Link]

  • long, J. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange.
  • Sayer, J. R., et al. (2015). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 25(17), 3585-3589.
  • University of Malaya. (2023). SYNTHESIS OF IMIDAZOPYRIDAZINE AND PYRAZOLOPYRIMIDINE DERIVATIVES AS POTENTIAL INHIBITORS OF PLASMODIUM KINASES PI4K AND PKG BY. Students' Repository.
  • BenchChem. (2025).
  • Martínez-González, S., et al. (2012). Identification of ETP-46321, a potent and orally bioavailable PI3K α, δ inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(10), 3467-3471.
  • Marco, M., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1874-1878.
  • Sharma, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
  • Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38045-38058.
  • Zotova, M. V., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854.
  • Lee, S. H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885.
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Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of Bromine Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Experimental Cross-Validation of Bromo-Substituted Imidazo[1,2-a]pyridine Methanols

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This fused heterocyclic system is present in approved drugs such as the hypnotic zolpidem and the anxiolytic alpidem, underscoring its therapeutic relevance.[1][2] Its rigid structure and rich electronic properties make it an ideal framework for developing inhibitors of various biological targets, including kinases, enzymes implicated in neurodegenerative diseases, and microbial enzymes.[2][3][4]

While specific experimental data for (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol is not extensively available in peer-reviewed literature, a comprehensive analysis can be conducted by examining its close structural analogs, particularly bromo-substituted imidazo[1,2-a]pyridine-2-yl methanols. The introduction of bromine atoms to the heterocyclic core is a common and impactful strategy in drug design. Bromine's electronegativity and size can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties by:

  • Modulating Lipophilicity: Influencing cell membrane permeability and oral absorption.

  • Forming Halogen Bonds: Acting as a halogen bond donor to interact with biological targets, enhancing binding affinity and selectivity.

  • Blocking Metabolic Sites: Preventing unwanted metabolic transformations, thereby increasing the compound's half-life.

  • Serving as a Handle for Further Synthesis: Providing a reactive site for diversification, for instance, through transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[5][6]

This guide provides a framework for the experimental validation of bromo-substituted imidazo[1,2-a]pyridine methanols, focusing on the synthesis, characterization, and biological evaluation of a representative compound, (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol , and its analogs. We will compare synthetic methodologies and discuss the rationale behind key analytical and biological assays.

Part 1: Synthesis and Mechanistic Considerations

The synthesis of imidazo[1,2-a]pyridines is well-established, typically involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For our target class of molecules, this involves reacting a bromo-substituted 2-aminopyridine with a suitable three-carbon building block.

Comparative Synthetic Strategies

Two primary routes are compared here: a classical two-step approach and a more modern one-pot, multi-component reaction (MCR) strategy.

StrategyDescriptionAdvantagesDisadvantages
Two-Step Reduction Involves initial synthesis of an ester-containing imidazopyridine followed by reduction to the primary alcohol.Robust, well-documented, allows for isolation and purification of intermediates.Longer reaction times, potentially lower overall yield, requires strong reducing agents.
One-Pot MCR Combines multiple reactants (e.g., 2-aminopyridine, aldehyde, alkyne) in a single step, often catalyzed by a transition metal.High efficiency, reduced waste, rapid access to molecular diversity.Can be sensitive to reaction conditions, purification of the final product may be challenging.
Experimental Protocol: Two-Step Synthesis of (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

This protocol is adapted from established literature procedures for a closely related isomer and serves as a validated starting point.[7] The choice of a 7-bromo isomer is based on available specific procedural data, which is directly translatable to the 6-bromo analog by starting with 2-amino-5-bromopyridine.

Step 1: Synthesis of Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate This step involves the cyclization of 2-amino-4-bromopyridine with ethyl 3-bromopyruvate.

Step 2: Reduction to (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol The ester from Step 1 is reduced to the corresponding primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

  • Causality: LiAlH₄ is chosen for its high reactivity, which is necessary for the efficient reduction of the relatively stable ethyl ester. The reaction is conducted at a low temperature (-30°C) to control the exothermicity and prevent side reactions.[7] Quenching with ethyl acetate is a standard procedure to safely consume excess hydride.

Caption: Reduction of the ester to the target alcohol.

Part 2: Structural Characterization and Validation

Rigorous structural confirmation is essential to ensure the identity and purity of the synthesized compound before proceeding to biological evaluation. A multi-technique approach is standard practice.

Analytical TechniquePurposeExpected Results for (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
¹H & ¹³C NMR Provides detailed information on the molecule's carbon-hydrogen framework.¹H NMR: Characteristic signals for the pyridine and imidazole ring protons, a singlet for the methylene (-CH₂-) protons, and a triplet for the hydroxyl (-OH) proton. ¹³C NMR: Distinct signals for each carbon atom, with chemical shifts influenced by the bromine and hydroxyl substituents.
Mass Spectrometry Determines the molecular weight and elemental composition.High-Resolution Mass Spectrometry (HRMS) will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) and provide a mass that matches the calculated exact mass of C₈H₇BrN₂O.[8]
X-ray Crystallography Provides unambiguous 3D structural information of a single crystal.Confirms the connectivity and stereochemistry, and reveals intermolecular interactions like hydrogen bonding in the solid state.[9][10]
Self-Validating Protocol: Analytical Workflow

The analytical workflow is designed to be self-validating. Initial NMR and MS data confirm the structure and purity at a molecular level. If the compound can be crystallized, X-ray diffraction provides the ultimate confirmation, which should be consistent with the spectroscopic data.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation Crude Crude Product Column Column Chromatography Crude->Column Purified Purified Compound NMR NMR (¹H, ¹³C) Purified->NMR MS HRMS Purified->MS Xray X-ray Crystallography (if crystalline) Purified->Xray Column->Purified Final Structurally Confirmed >95% Purity NMR->Final MS->Final Xray->Final

Caption: Workflow for synthesis, purification, and validation.

Part 3: Biological Evaluation - A Case Study in Anticancer Activity

Imidazo[1,2-a]pyridine derivatives are frequently investigated as anticancer agents, often targeting signaling pathways crucial for tumor growth and survival, such as the PI3K/Akt pathway.[4][5][11]

Comparative Alternatives: Target-Oriented vs. Phenotypic Screening
  • Target-Oriented Screening: Involves testing the compound against a specific, isolated biological target (e.g., PI3Kα enzyme). This approach is hypothesis-driven and provides direct evidence of molecular interaction.

  • Phenotypic Screening: Involves testing the compound on whole cells (e.g., cancer cell lines) to observe a specific outcome (e.g., cell death). This approach is valuable for discovering compounds with novel mechanisms of action but requires further studies to identify the specific target.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a foundational colorimetric assay used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard first-pass screen for assessing the cytotoxic potential of new compounds.

  • Cell Seeding: Cancer cells (e.g., HCC827 non-small cell lung cancer, MCF-7 breast cancer) are plated in 96-well plates and allowed to attach overnight.[12]

  • Compound Treatment: Cells are treated with a range of concentrations of the bromo-substituted imidazopyridine methanol for a set period (e.g., 48-72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: MTT reagent is added to each well. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. These values are then plotted against compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Data Presentation and Interpretation

The results of biological assays should be presented clearly to allow for easy comparison.

Table 2: Hypothetical Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDSubstitutionCancer Cell LineActivity (IC₅₀, µM)
1 (Target) 6-Bromo, 2-MethanolHCC827 (Lung)Hypothetical: 0.15
2 8-Bromo, 2-MethanolHCC827 (Lung)Hypothetical: 0.30
3 6,8-Dibromo, 2-MethanolHCC827 (Lung)Hypothetical: 0.08
PIK-75 (Ref.) 8-Bromo, 2-(arylhydrazone)PI3Kα (enzymatic)0.002 (nM)[5]
  • Interpretation: In this hypothetical table, the addition of a second bromine atom (Compound 3) enhances potency compared to the mono-bromo analogs, suggesting that increased halogenation may improve target engagement. Comparing the methanol derivatives to a known inhibitor like PIK-75 (which has a different substituent at the 2-position) provides a benchmark for potency.[5]

G cluster_legend Compound Bromo-Imidazopyridine Derivative PI3K PI3K Compound->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation A Inhibitor B Signaling Protein C Cellular Outcome

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive and validated workflow for the synthesis, characterization, and biological evaluation of bromo-substituted imidazo[1,2-a]pyridine methanols. By leveraging established protocols and comparing alternative strategies, researchers can efficiently assess the potential of novel derivatives. Although direct experimental data on this compound remains elusive, the principles and methodologies described herein for the closely related imidazo[1,2-a]pyridine class provide a robust and scientifically sound roadmap for its future investigation. Further studies should focus on elucidating the precise mechanism of action through target identification and exploring structure-activity relationships (SAR) by synthesizing a broader range of halogenated and functionalized analogs.

References

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  • Wang, Y., et al. (2020). A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis. PubMed. Available at: [Link]

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A Comparative Benchmarking Guide to (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol against established anticancer drugs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic agents. By presenting a detailed, step-by-step methodology and the scientific rationale behind experimental choices, this document aims to facilitate a thorough and objective assessment of the compound's potential.

The imidazo[1,2-a]pyrazine scaffold has emerged as a promising pharmacophore in oncology research. Derivatives of this heterocyclic system have demonstrated a range of anticancer activities, including the inhibition of tubulin polymerization and protein kinases, as well as the induction of cell cycle arrest and apoptosis.[1][2][3][4] Given this precedent, this compound warrants a systematic evaluation of its cytotoxic and mechanistic properties in comparison to current standards of care.

Selection of Benchmark Anticancer Drugs

A critical first step in evaluating a novel compound is the selection of appropriate comparators. The chosen benchmark drugs should have well-elucidated mechanisms of action and be clinically relevant to the cancer type under investigation. For a broad initial assessment, we propose a panel of three drugs that target different cellular processes:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.[5][6][7] It is widely used in the treatment of various cancers.

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, leading to DNA damage and subsequent apoptosis.[8][9][10] It is a first-line treatment for several solid tumors.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.[11][12][13] It is a key therapeutic agent for a range of cancers.

This panel provides a robust basis for comparison, allowing for the characterization of this compound's cytotoxic potency and potential mechanism of action relative to these established agents.

Experimental Workflow for Comparative Analysis

The following experimental workflow is designed to provide a comprehensive in vitro comparison of this compound with the selected benchmark drugs. The human colorectal carcinoma cell line, HCT-116, is proposed for these studies, as imidazo[1,2-a]pyrazine derivatives have previously shown potent activity against this cell line.[1]

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Investigation cluster_phase3 Phase 3: Target Exploration (Hypothesis-Driven) a Cell Culture (HCT-116) b MTT Assay (72h incubation) a->b Treat with varying concentrations of This compound, Doxorubicin, Cisplatin, and Paclitaxel c Determine IC50 Values b->c d Cell Cycle Analysis (Flow Cytometry) c->d Treat cells at IC50 concentrations e Apoptosis Assay (Annexin V/PI Staining) c->e Treat cells at IC50 concentrations f Western Blot Analysis d->f Investigate key cell cycle and apoptosis regulators e->f g Tubulin Polymerization Assay f->g Based on cell cycle arrest at G2/M h Kinase Inhibition Assays f->h Based on known targets of imidazo[1,2-a]pyrazine derivatives

Caption: A three-phase experimental workflow for the comprehensive evaluation of this compound.

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: HCT-116 (human colorectal carcinoma), obtained from a certified cell bank.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[14][15]

  • Protocol:

    • Seed HCT-116 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and the benchmark drugs (Doxorubicin, Cisplatin, Paclitaxel) in the culture medium. Clinically relevant concentration ranges should be considered.[16]

    • Replace the medium in the wells with the drug-containing medium and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Cell Cycle Analysis

This assay will determine the effect of the test compound on the progression of the cell cycle.

  • Protocol:

    • Seed HCT-116 cells in 6-well plates and treat them with the IC50 concentrations of this compound and benchmark drugs for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Treat the cells with RNase A and stain with Propidium Iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle will be quantified.

Apoptosis Assay

The Annexin V/PI assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis, while PI stains necrotic cells.

  • Protocol:

    • Treat HCT-116 cells with the IC50 concentrations of the compounds for 48 hours.

    • Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry.

  • Data Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells will be determined.

Data Presentation and Interpretation

The quantitative data from the aforementioned assays should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM) in HCT-116 Cells

CompoundIC50 (µM) ± SD
This compoundExperimental Value
DoxorubicinExperimental Value
CisplatinExperimental Value
PaclitaxelExperimental Value

Table 2: Effect on Cell Cycle Distribution in HCT-116 Cells (% of Cells)

Treatment (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle ControlValueValueValue
This compoundValueValueValue
DoxorubicinValueValueValue
CisplatinValueValueValue
PaclitaxelValueValueValue

Table 3: Induction of Apoptosis in HCT-116 Cells (% of Apoptotic Cells)

Treatment (at IC50)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle ControlValueValueValue
This compoundValueValueValue
DoxorubicinValueValueValue
CisplatinValueValueValue
PaclitaxelValueValueValue

Mechanistic Insights and Future Directions

The results from the cell cycle and apoptosis assays will provide initial insights into the potential mechanism of action of this compound. For instance, an accumulation of cells in the G2/M phase would suggest a mechanism similar to Paclitaxel, potentially involving microtubule disruption.[17]

potential_mechanisms cluster_compound This compound cluster_targets Potential Cellular Targets cluster_outcomes Cellular Outcomes compound Novel Compound tubulin Tubulin Polymerization compound->tubulin Interacts with kinases Protein Kinases (e.g., SYK, BTK) compound->kinases Interacts with dna DNA Integrity compound->dna Interacts with g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest Inhibition leads to apoptosis Apoptosis kinases->apoptosis Inhibition can induce dna->apoptosis Damage induces g2m_arrest->apoptosis

Caption: Potential mechanisms of action for this compound based on the known activities of related compounds.

Based on these initial findings, further hypothesis-driven experiments can be designed. If G2/M arrest is observed, a tubulin polymerization assay would be a logical next step to determine if the compound directly interacts with microtubules.[1] If the cellular phenotype is less clear, a broader approach, such as a kinase inhibition profiling assay, could be employed to identify potential protein kinase targets, a known mode of action for some imidazo[1,2-a]pyrazine derivatives.[4] Western blot analysis of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins) would also be crucial to further elucidate the signaling pathways involved.[3]

Conclusion

This guide outlines a systematic and scientifically rigorous approach to benchmarking this compound against established anticancer drugs. By following these detailed protocols and analytical frameworks, researchers can generate robust and comparable data to accurately assess the compound's therapeutic potential. The proposed workflow allows for a transition from broad cytotoxicity screening to more focused mechanistic studies, providing a solid foundation for further preclinical development.

References

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  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. Available at: [Link]

  • Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. NIH. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Docking of Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of comparative molecular docking focused on the versatile imidazo[1,2-a]pyrazine scaffold. This guide is crafted for researchers, medicinal chemists, and drug development professionals who are leveraging computational tools to accelerate the discovery of novel therapeutics. The imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, forming the foundation of compounds targeting a wide array of biological targets, from kinases involved in cancer to essential enzymes in pathogenic microbes.[1][2][3]

In this guide, we will move beyond a simple recitation of steps. We will delve into the strategic thinking and scientific rationale that underpin a robust comparative docking study. Our focus is to provide a practical framework that is both scientifically rigorous and directly applicable to your research, ensuring that the insights you generate are both reliable and actionable.

The Strategic Value of Comparative Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this typically involves docking a small molecule ligand (the potential drug) into the active site of a target protein.

However, the true power of this technique is unleashed in a comparative context. By docking a series of related compounds—in this case, various imidazo[1,2-a]pyrazine derivatives—against one or more biological targets, we can:

  • Elucidate Structure-Activity Relationships (SAR): Understand how subtle changes in the chemical structure of the derivatives impact their binding affinity and interaction patterns.

  • Predict Relative Potency: Rank compounds based on their predicted binding energies, helping to prioritize which derivatives to synthesize and test in vitro.

  • Assess Target Selectivity: By docking the same set of compounds against different targets (e.g., different kinase isoforms), we can predict which derivatives are likely to be more selective, a crucial factor in minimizing off-target effects.

  • Guide Lead Optimization: The detailed interaction patterns revealed by docking can provide invaluable insights for designing the next generation of more potent and selective compounds.

This guide will walk you through the process of setting up, executing, and interpreting a comparative docking study, grounded in the principles of scientific integrity and supported by published research.

Comparative Docking in Action: Imidazo[1,2-a]pyrazines Across Different Targets

The imidazo[1,2-a]pyrazine scaffold has demonstrated remarkable versatility, with derivatives showing promise against a range of diseases. Let's examine some key examples from the literature where comparative docking has been instrumental.

Targeting Kinases in Oncology

Kinases are a major class of drug targets in oncology due to their critical role in cell signaling pathways that, when dysregulated, can lead to cancer.[4][5] The imidazo[1,2-a]pyrazine core has been successfully exploited to develop potent kinase inhibitors.

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt signaling pathway is frequently overactive in many cancers.[3][6] Docking studies of 49 selective imidazo[1,2-a]pyrazine inhibitors against PI3Kα were performed to develop a 3D-QSAR model.[4][5] These studies are crucial for understanding the specific interactions within the ATP-binding pocket that confer potency and selectivity.

  • Aurora Kinases: These are key regulators of cell division, and their inhibition is a valid anti-cancer strategy. Structure-based design, informed by co-crystallization and docking of imidazo[1,2-a]pyrazine derivatives, has led to the development of potent and selective Aurora-A kinase inhibitors.[7][8]

  • Microtubule Affinity Regulating Kinase 4 (MARK4): Novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives have been designed and evaluated as MARK4 inhibitors.[9][10] Molecular docking studies revealed binding affinities ranging from -8.1 to -10.4 kcal/mol, helping to rationalize the observed in vitro inhibitory potential.[10]

Tackling Antimicrobial Resistance

The rise of antimicrobial resistance is a global health crisis, and new classes of antimicrobial agents are urgently needed. Imidazo[1,2-a]pyrazine derivatives have shown significant efficacy against both Gram-positive and Gram-negative bacteria.[1]

  • Staphylococcus aureus Pyruvate Carboxylase (SaPC): Through a combination of QSAR modeling and pharmacophore screening, SaPC was identified as a likely target for antimicrobial imidazo[1,2-a]pyrazine derivatives.[1] Subsequent molecular docking of a promising compound revealed a binding energy of -6.9 kcal/mol, with hydrophobic interactions, van der Waals forces, and hydrogen bonding all playing a crucial role in the binding mechanism.[1]

The following table summarizes representative docking scores for imidazo[1,2-a]pyrazine and related derivatives against various targets as reported in the literature. This comparative data is essential for understanding the potential and selectivity of this scaffold.

Derivative ClassTargetRepresentative Binding Energy (kcal/mol)Key Interacting Residues (Example)Reference
Imidazo[1,2-a]pyridineOxidoreductase (Breast Cancer)-9.207His 222, Tyr 216, Lys 270[11]
Imidazo[1,2-a]pyrazineS. aureus Pyruvate Carboxylase (SaPC)-6.9Not specified in abstract[1]
Phenothiazine-imidazo[1,2-a]pyridineMARK4-10.4Not specified in abstract[10]
Imidazo[1,2-a]pyrazineCOVID-19 Main ProteaseGood binding affinity (value not stated)Not specified in abstract[12]
3-(pyrazin-2-yl)-1H-indazolePIM-1 Kinase-11.084Glu171, Glu121, Asp186, Asp131[13]

Note: Direct comparison of binding energies across different studies should be done with caution, as the specific software, force fields, and scoring functions used can vary.

Experimental Protocol: A Self-Validating Workflow for Comparative Docking

Here, we present a detailed, step-by-step methodology for conducting a comparative docking study. The causality behind each step is explained to ensure a deep understanding of the process. This protocol is designed to be a self-validating system, with built-in checks to ensure the reliability of your results.

Workflow Visualization

The overall workflow can be visualized as follows:

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Scoring cluster_analysis Phase 3: Analysis & Interpretation p1 1. Target Protein Preparation g1 3. Binding Site Identification & Grid Generation p1->g1 l1 2. Ligand Library Preparation d1 4. Molecular Docking Execution l1->d1 g1->d1 v1 5. Protocol Validation (Re-docking) d1->v1 a1 6. Pose Analysis & Interaction Mapping v1->a1 If valid c1 7. Comparative Analysis (SAR) a1->c1 o1 8. Prioritization for Experimental Testing c1->o1

Caption: A typical workflow for a comparative molecular docking study.

Step 1: Target Protein Preparation
  • Objective: To prepare a high-quality, clean, and computationally ready protein structure.

  • Procedure:

    • Obtain Structure: Download the 3D crystal structure of your target protein from a repository like the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand similar to your scaffold.

    • Clean the Structure: Remove all non-essential molecules, including water, ions, and co-solvents that are not critical for binding. The exception is catalytically important water molecules or metal ions, which should be retained.

    • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4).

    • Assign Protonation States: Correctly assign the protonation states of histidine, aspartate, and glutamate residues. This is a critical step as it dictates hydrogen bonding capabilities.

    • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The backbone atoms should be constrained to preserve the overall fold.

  • Causality (Why we do this): The "garbage in, garbage out" principle applies heavily here. A poorly prepared protein structure with incorrect protonation states or steric clashes will lead to unreliable docking results. This step ensures the protein's electrostatic and steric properties are accurately represented.

Step 2: Ligand Library Preparation
  • Objective: To generate low-energy, 3D conformers of your imidazo[1,2-a]pyrazine derivatives.

  • Procedure:

    • Sketch or Import: Draw the 2D structures of your derivatives or import them from a file (e.g., SDF).

    • Generate 3D Structures: Convert the 2D structures into 3D.

    • Ionization States: Generate possible ionization states at physiological pH.

    • Tautomers/Stereoisomers: Generate realistic tautomers and stereoisomers for each compound.

    • Energy Minimization: Perform an energy minimization for each generated conformer using a suitable force field (e.g., MMFF94).

  • Causality (Why we do this): A ligand is not a static, rigid entity. It exists as an ensemble of low-energy conformers. Preparing a library of these conformers increases the chances that the docking algorithm will find the bioactive pose—the one that the ligand actually adopts in the protein's binding site.

Step 3: Binding Site Identification and Grid Generation
  • Objective: To define the specific search space within the target protein where the docking algorithm will attempt to place the ligands.

  • Procedure:

    • Identify the Binding Site: If your PDB structure includes a co-crystallized ligand, the binding site is easily defined as the region surrounding this ligand. If not, you may need to use site-finding algorithms.

    • Generate the Receptor Grid: A grid is generated within this defined binding site. The grid pre-calculates the potential energy of interaction for different atom types at each grid point.

  • Causality (Why we do this): This step dramatically speeds up the docking calculation. Instead of calculating pairwise interactions for every atom at every step, the algorithm can simply look up the pre-calculated values from the grid, making the process far more efficient.

Step 4: Molecular Docking Execution
  • Objective: To dock the prepared ligand library into the prepared receptor grid and score the resulting poses.

  • Procedure:

    • Select Docking Algorithm: Choose a docking program and algorithm (e.g., Glide, AutoDock Vina).

    • Set Docking Precision: Select the level of sampling thoroughness. Higher precision modes (like Glide's XP mode) are more computationally expensive but provide more accurate results.[13]

    • Run the Docking Job: Execute the docking of your entire library of imidazo[1,2-a]pyrazine derivatives. The program will generate a set of poses (orientations and conformations) for each ligand within the binding site and calculate a corresponding docking score.

  • Causality (Why we do this): The docking algorithm systematically explores different ways the flexible ligand can fit into the relatively rigid binding site, attempting to find the pose with the most favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). The scoring function provides a numerical estimate of the binding affinity for that pose.

Step 5: Protocol Validation (Self-Validation)
  • Objective: To ensure your docking protocol can reproduce a known binding mode. This is the most critical step for trustworthiness.

  • Procedure:

    • Re-docking: Take the co-crystallized ligand that you removed in Step 1, prepare it as you did your other ligands, and dock it back into the binding site.

    • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose.

    • Evaluate: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol is reliable.

  • Causality (Why we do this): If your docking setup cannot accurately reproduce the experimentally determined binding mode of a known ligand, you can have no confidence in the predictions it makes for your novel compounds. This step validates your entire methodology.

Step 6: Pose Analysis and Interaction Mapping
  • Objective: To analyze the predicted binding poses and understand the key molecular interactions driving the binding.

  • Procedure:

    • Visual Inspection: Visually inspect the top-scoring poses for each of your key derivatives.

    • Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges between the ligand and the protein.

    • Compare with Known Inhibitors: If possible, compare the interaction patterns of your derivatives to those of known inhibitors of the target.

  • Causality (Why we do this): The docking score is just a number. The real insight comes from understanding why a particular compound scores well. Are your derivatives forming the expected hydrogen bonds in the hinge region of a kinase? Are they making favorable hydrophobic contacts? This analysis is the foundation for rational drug design.

Visualization of Ligand-Protein Interactions

G GLU121 GLU 121 ASP186 ASP 186 LYS67 LYS 67 Ligand Imidazo[1,2-a]pyrazine Derivative Ligand->GLU121 H-Bond Ligand->ASP186 H-Bond Ligand->LYS67 H-Bond

Caption: Key hydrogen bond interactions for a hypothetical derivative.

By systematically following this protocol, you can generate a robust and reliable comparative analysis of your imidazo[1,2-a]pyrazine derivatives, providing a solid computational foundation to guide your drug discovery project.

References

  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Rel
  • Chadha, N., Jasuja, H., Kaur, M., Singh Bahia, M., & Silakari, O. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. SAR and QSAR in Environmental Research, 25(3).
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Deriv
  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry.
  • Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities.
  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine deriv
  • Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. PubMed.
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives.
  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evalu
  • Imidazo[1,2-a] pyrazines as novel PI3K inhibitors.
  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed.
  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. NIH.
  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed.
  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed.
  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science.

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A Researcher's Guide to a Critical Step in Drug Discovery: Assessing the Selectivity Profile of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds, particularly kinase inhibitors.[1] Molecules built around this core have shown promise in targeting a variety of kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer.[2][3] This guide provides a comprehensive framework for researchers and drug development professionals to assess the selectivity profile of a novel derivative, (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol. Our objective is to detail the experimental strategy and rationale necessary to characterize this new chemical entity, transforming it from a mere structure on a page to a candidate with a well-defined biological activity profile.

The Imperative of Selectivity Profiling: Beyond On-Target Potency

In the realm of kinase inhibitor development, high potency against the intended target is only half the story. The human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding pockets.[4][5] This homology presents a significant challenge: a potent inhibitor of one kinase may inadvertently inhibit numerous other "off-target" kinases.[6][7][8] Such promiscuity can lead to unforeseen toxicities or side effects, a major cause of clinical trial failures.[4] Conversely, in some cases, a multi-targeted profile can be therapeutically beneficial, a concept known as polypharmacology.[6][8]

Therefore, a thorough selectivity assessment is not merely a characterization step but a critical, predictive tool in drug discovery.[9][10] It allows us to:

  • De-risk drug candidates early: By identifying potential off-target liabilities, we can prioritize compounds with the most favorable safety profiles.[11]

  • Understand the mechanism of action: A clean selectivity profile strengthens the hypothesis that the observed cellular effects are due to the inhibition of the intended target.

  • Discover new therapeutic opportunities: Profiling may reveal unexpected, potent activity against other kinases, opening new avenues for investigation.

This guide will walk through a tiered experimental approach to systematically build a robust selectivity profile for this compound.

Experimental Design: A Tiered Strategy for Comprehensive Profiling

A logical and cost-effective strategy for assessing a novel compound's selectivity involves a multi-tiered approach.[12] We begin with a broad, high-throughput screen to identify the primary targets and any significant off-targets, followed by more detailed dose-response studies to quantify the potency of these interactions.

G cluster_0 Tier 1: Initial Broad Screen cluster_1 Tier 2: Potency Determination cluster_2 Parallel Assessment: Cellular Effects T1_Start Compound: This compound T1_Assay High-Throughput Kinase Panel Screen (e.g., >400 kinases) at a single high concentration (e.g., 10 µM) T1_Start->T1_Assay Test T3_Start Compound T1_Result Identify 'Hits': Kinases with significant (e.g., >70%) inhibition T1_Assay->T1_Result Analyze T2_Input Identified 'Hits' T1_Result->T2_Input Proceed with Hits T2_Assay Dose-Response Assay (e.g., 10-point curve) T2_Input->T2_Assay Select T2_Result Calculate IC50 Values T2_Assay->T2_Result Quantify Final_Analysis Synthesize Data: Selectivity Profile vs. Cytotoxicity T2_Result->Final_Analysis T3_Assay Cytotoxicity Assay (e.g., MTT or LDH) on Cancer & Normal Cell Lines T3_Start->T3_Assay T3_Result Determine Cellular IC50 T3_Assay->T3_Result T3_Result->Final_Analysis

Figure 1: A tiered workflow for assessing the kinase selectivity and cellular cytotoxicity of a novel compound.

Tier 1: Broad Kinome Screen

The initial step is to screen this compound against a large, commercially available kinase panel at a relatively high concentration (e.g., 10 µM). This concentration is chosen to maximize the chances of identifying even weak off-target interactions. The output of this screen is typically expressed as the percentage of kinase activity remaining in the presence of the compound.

Tier 2: Dose-Response and IC50 Determination

Any kinases showing significant inhibition (a common threshold is >70-80%) in the initial screen are flagged as "hits".[12] These hits are then subjected to a dose-response analysis. The compound is tested against each hit kinase across a range of concentrations (typically in a 10-point, semi-log dilution series) to determine the half-maximal inhibitory concentration (IC50). The IC50 value is a quantitative measure of the compound's potency against a specific kinase.

Parallel Assessment: Cellular Cytotoxicity

In parallel with kinase profiling, it is essential to evaluate the compound's effect on cell viability.[13][14] This provides a crucial link between biochemical potency and cellular effects. A standard approach is to use a colorimetric assay like the MTT assay, which measures metabolic activity, or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.[15][16] It is best practice to test the compound on at least two cell lines: a cancer cell line relevant to the primary target kinase and a non-cancerous cell line to gauge general cytotoxicity.[11]

Data Interpretation: Building the Selectivity Profile

The data from these experiments must be synthesized and presented clearly to allow for objective comparison.

Hypothetical Data Presentation

Table 1: Tier 1 Kinase Panel Screen Results (Select Kinases)

Kinase Target% Inhibition at 10 µMClassification
Kinase A (Hypothesized Target) 98% Primary Hit
Kinase B85%Off-Target Hit
Kinase C78%Off-Target Hit
Kinase D32%Inactive
... (400+ other kinases)<30%Inactive
Staurosporine (Control)>95% (across many kinases)Non-selective

Table 2: Tier 2 IC50 Determination for Hits

CompoundKinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)Selectivity Ratio (B/A)Selectivity Ratio (C/A)
(6,8-Dibromo...) 15 1,500 4,500 100x 300x
Compound X (Selective)10>10,000>10,000>1,000x>1,000x
Staurosporine (Non-selective)58121.6x2.4x

Table 3: Cellular Cytotoxicity Assessment

CompoundCancer Cell Line IC50 (µM)Normal Cell Line IC50 (µM)Therapeutic Index (Normal/Cancer)
(6,8-Dibromo...) 0.5 >20 >40
Doxorubicin (Control)0.11.010
  • It is highly potent against its primary target, Kinase A.

  • It exhibits good selectivity, with IC50 values for off-target kinases being 100- to 300-fold higher than for the primary target.

  • It demonstrates potent activity in a relevant cancer cell line and a favorable therapeutic index, suggesting a window between efficacy and general toxicity.

Figure 2: Conceptual diagram of on-target versus off-target kinase inhibition. A selective inhibitor potently blocks the intended pathway while minimally affecting other pathways.

Standard Operating Protocols

To ensure reproducibility and accuracy, standardized protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a classic and reliable method for measuring kinase activity.[6]

  • Prepare Reagents:

    • Kinase Buffer: (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).

    • ATP Mix: Prepare a solution of cold ATP and [γ-³³P]-ATP in kinase buffer. The final ATP concentration in the assay should be at or near the Km for the specific kinase.

    • Substrate: Dissolve the specific peptide or protein substrate for the kinase in kinase buffer.

    • Test Compound: Prepare a serial dilution of this compound in 100% DMSO, then dilute further in kinase buffer.

  • Assay Procedure:

    • To a 96-well plate, add 5 µL of the diluted test compound.

    • Add 20 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the ATP mix.

    • Incubate the plate for 30-60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 0.75% phosphoric acid.

    • Transfer 50 µL of the reaction mixture onto a P81 phosphocellulose filter plate.

    • Wash the filter plate three times with 0.75% phosphoric acid and once with acetone.

    • Dry the plate, add scintillant, and count the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to a DMSO control.

    • For dose-response experiments, plot the % inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Protocol 2: Cellular Cytotoxicity (MTT Assay)

This assay is a widely used method to assess cell viability.[14][16]

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viability relative to the vehicle control.

    • Plot the % viability against the log of the compound concentration and fit the data to determine the cellular IC50.

Conclusion

The journey of a novel compound from synthesis to a potential therapeutic agent is long and requires rigorous, systematic evaluation. For a promising scaffold like imidazo[1,2-a]pyrazine, a comprehensive assessment of its selectivity profile is a non-negotiable step. By employing a tiered screening approach coupled with relevant cellular assays, researchers can build a detailed understanding of a compound's potency, selectivity, and therapeutic window. This guide provides a robust, field-proven framework for characterizing this compound, enabling an informed, data-driven progression of this and other novel chemical entities in the drug discovery pipeline.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved January 19, 2026, from [Link]

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  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Mishra, R. C., Chang, Y. C., & Chen, C. H. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1625-1636. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Van der Pijl, R., van der Wel, T., de Bruin, G., ... & van Boeckel, C. A. (2025). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Communications Chemistry, 8(1), 34. [Link]

  • Van der Pijl, R., van der Wel, T., de Bruin, G., ... & van Boeckel, C. A. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Retrieved January 19, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 19, 2026, from [Link]

  • Al-Ostath, A., Al-Qaisi, Z. A. I., & El-Awady, R. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(15), 1147-1170. [Link]

  • Sharma, P., Singh, S., Singh, J., Singh, G., & Nepali, K. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Medicinal Chemistry, 20(3), 254-279. [Link]

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Navigating the Labyrinth of In Vitro Reproducibility: A Comparative Guide for Novel Imidazopyrazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Robust and Reliable Preclinical Data for compounds such as (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

In the fast-paced world of drug discovery, the initial characterization of a novel chemical entity forms the bedrock upon which all subsequent development is built. The imidazo[1,2-a]pyrazine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with promising therapeutic potential, including kinase inhibitors for oncology.[1][2] However, the journey from a promising hit to a viable clinical candidate is fraught with peril, and nowhere is this more apparent than in the challenge of generating reproducible in vitro data.

This guide provides a deep dive into the critical factors governing the reproducibility of in vitro assays, using the hypothetical compound this compound as a case study. We will dissect the common pitfalls and offer a comparative analysis of various assay platforms, not merely as a set of instructions, but as a framework for critical thinking and robust experimental design. Our objective is to empower researchers, scientists, and drug development professionals to generate high-quality, reliable data that stands up to scrutiny and accelerates the translation of promising molecules from the bench to the clinic.

The Reproducibility Crisis: Why Your In Vitro Data May Be Leading You Astray

The "reproducibility crisis" in preclinical research is a well-documented phenomenon, with studies showing that a surprisingly high percentage of published findings cannot be replicated.[3] This issue is particularly acute for in vitro assays, where seemingly minor variations in protocol can lead to vastly different outcomes. For a novel compound like this compound, which likely targets protein kinases, inconsistent IC50 values or conflicting cell viability data can derail a research program, leading to wasted resources and missed opportunities.

The root causes of irreproducibility are manifold and often intertwined. They can range from the quality and handling of reagents to the specific instrumentation used and the statistical methods employed for data analysis.[4][5] To address this, regulatory and scientific bodies have championed frameworks like the OECD's Guidance Document on Good In Vitro Method Practices (GIVIMP), which provides a comprehensive roadmap for ensuring the quality and integrity of in vitro data.[6][7][8][9] Adherence to these principles is not merely a matter of compliance; it is a fundamental prerequisite for generating trustworthy and impactful scientific results.

Comparative Analysis of Key In Vitro Assay Platforms

The initial in vitro characterization of a potential kinase inhibitor like this compound typically involves two main types of assays: biochemical assays to determine direct enzyme inhibition and cell-based assays to assess effects on cell viability and proliferation. The choice of assay platform can have a profound impact on the results obtained.

Biochemical Kinase Inhibition Assays: A Head-to-Head Comparison

The goal of a biochemical kinase assay is to quantify the ability of a compound to inhibit the activity of a purified kinase enzyme. While the "gold standard" has traditionally been the radiometric assay, a variety of non-radioactive methods are now widely used, each with its own set of advantages and disadvantages.[10]

Assay Platform Principle Advantages Disadvantages Key Reproducibility Factors
Radiometric Assays ([³²P]-ATP) Measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.Highly sensitive and direct. Considered the "gold standard."[10]Requires handling of radioactive materials and specialized disposal. Low throughput.[10]Specific activity of [γ-³²P]ATP, separation of substrate from unincorporated ATP, counting efficiency.
Luminescence-Based Assays (e.g., Kinase-Glo®) Measures the depletion of ATP in the kinase reaction. The remaining ATP is used by luciferase to generate a luminescent signal.[11][12]High-throughput, homogeneous ("mix-and-read") format. Good sensitivity.[11]Indirect measurement (ATP depletion). Susceptible to interference from compounds that inhibit luciferase.[12]Linearity of the ATP-luminescence curve, enzyme concentration, reaction time.[11]
Fluorescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction. ADP is converted to ATP, which is then detected by luciferase.[10][12]Direct measurement of product formation. High-throughput and sensitive.[12]Can be more complex than ATP depletion assays, with additional enzymatic steps.Efficiency of the ADP-to-ATP conversion, potential for compound interference with coupling enzymes.[12]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Uses a lanthanide donor and a fluorescent acceptor to detect either substrate phosphorylation or inhibitor binding.Homogeneous, ratiometric measurement reduces well-to-well variability.Requires specific antibodies or labeled substrates. Potential for compound interference with the fluorescent signal.Spectral overlap, concentration of labeled reagents, stability of the FRET pair.

The choice of assay is a critical decision that should be guided by the specific research question, available resources, and desired throughput.[11] For high-throughput screening (HTS) campaigns, luminescence and fluorescence-based assays are generally preferred for their speed and scalability.[10] However, for mechanism-of-action studies or for validating hits from HTS, the direct and sensitive nature of radiometric assays may be more appropriate.

Caption: Decision workflow for selecting a kinase inhibition assay.

Cell Viability and Proliferation Assays: A Comparative Overview

Cell-based assays are essential for understanding how a compound affects cellular processes in a more physiologically relevant context. However, these assays are also susceptible to a wide range of variables that can impact reproducibility.[4][5]

Assay Type Principle Advantages Disadvantages Key Reproducibility Factors
Tetrazolium Salt Reduction (e.g., MTT, MTS) Measures the metabolic activity of viable cells, which reduce a tetrazolium salt to a colored formazan product.[13]Inexpensive and widely used.Can be affected by changes in cellular metabolism that are not related to viability. Potential for compound interference.[13]Cell seeding density, incubation time, choice of solubilization agent.[13][14]
Resazurin Reduction (e.g., alamarBlue®) Similar to tetrazolium assays, but uses a fluorescent readout.[13]More sensitive than tetrazolium assays. Homogeneous format.[13]Also dependent on metabolic activity.Incubation time, cell density, background fluorescence.[13]
ATP Content (e.g., CellTiter-Glo®) Measures the amount of ATP in viable cells using a luciferase-based reaction.Highly sensitive and rapid. Good correlation with cell number.Can be affected by treatments that alter cellular ATP levels without causing cell death.Cell lysis efficiency, linearity of the ATP-luminescence curve.[3]
DNA Synthesis (e.g., BrdU, EdU) Measures the incorporation of a labeled nucleoside analog into newly synthesized DNA during the S-phase of the cell cycle.Directly measures cell proliferation.More complex and time-consuming than metabolic assays.Labeling time, cell cycle synchronization (if used).
Direct Cell Counting (e.g., Trypan Blue, Automated Cell Counters) Directly counts the number of viable and non-viable cells.The most direct measure of cell number and viability.Low throughput. Can be subjective if performed manually.Consistent cell harvesting and staining procedures, accurate counting.[3]

It is crucial to recognize that different viability assays measure different cellular parameters.[5] An apparent cytotoxic effect in an MTT assay might reflect a metabolic slowdown rather than true cell death. Therefore, it is highly recommended to use orthogonal assays to confirm findings. For example, a compound that shows activity in a CellTiter-Glo® assay could be further tested using a direct cell counting method or an assay that measures apoptosis (e.g., caspase activity).

Caption: Workflow for a cell viability assay with critical reproducibility checkpoints.

A Self-Validating Protocol for a Robust In Vitro Kinase Assay

The following protocol for a generic in vitro kinase assay is designed to be a self-validating system, incorporating best practices to enhance reproducibility.

Objective: To determine the IC50 of this compound against a target kinase using a luminescence-based ATP depletion assay.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution (prepare fresh)

  • This compound stock solution in 100% DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate luminometer

Experimental Procedure:

  • Compound Preparation:

    • Perform a serial dilution of the this compound stock solution in 100% DMSO.

    • Prepare an intermediate dilution plate by transferring a small volume of each concentration into the kinase buffer, ensuring the final DMSO concentration in the assay is ≤1%.

  • Enzyme and Substrate Preparation:

    • Dilute the kinase and substrate to their final concentrations in kinase buffer. The optimal concentrations should be determined empirically in a separate enzyme titration experiment.

  • Assay Setup:

    • Add the diluted compound or vehicle (kinase buffer with the same final DMSO concentration) to the appropriate wells of the 384-well plate.

    • Add the enzyme/substrate mixture to all wells except the "no enzyme" controls.

    • Add kinase buffer without enzyme to the "no enzyme" control wells.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.[11]

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay, typically corresponding to 10-20% ATP consumption.

  • Detection:

    • Stop the kinase reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle controls.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Quality Control:

  • Z'-factor: On each plate, include positive (no inhibitor) and negative (no enzyme) controls to calculate the Z'-factor. A Z'-factor ≥ 0.5 indicates a robust assay.[11]

  • DMSO Tolerance: Ensure that the final DMSO concentration does not significantly affect kinase activity.

  • Linearity: Confirm that the kinase reaction is linear with respect to time and enzyme concentration.

  • ATP Km Determination: Experimentally determine the Km of ATP for the target kinase to inform the choice of ATP concentration in the assay.

Conclusion: A Commitment to Quality

The reproducibility of in vitro assays is not an insurmountable challenge, but it requires a conscious and systematic approach to experimental design and execution. For novel compounds like this compound, the quality of the initial in vitro data is paramount. By understanding the principles and limitations of different assay platforms, implementing robust, self-validating protocols, and adhering to best practices such as those outlined in the GIVIMP guidance, researchers can generate reliable and impactful data. This commitment to scientific integrity is the surest path to navigating the complexities of drug discovery and ultimately, to delivering new therapies to patients.

References

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment, No. 286. [Link]

  • IIVS. (n.d.). GIVIMP Certification. Retrieved January 19, 2026, from [Link]

  • OECD. (2025). Guidance Document on Good In Vitro Method Practices (GIVIMP), Second Edition. [Link]

  • OECD. (n.d.). Guidance Document on Good In Vitro Method Practices (GIVIMP), Second Edition. Retrieved January 19, 2026, from [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • BellBrook Labs. (n.d.). What Is the Best Kinase Assay? Retrieved January 19, 2026, from [Link]

  • Verma, R., & Manna, D. (2016). In vitro NLK Kinase Assay. Bio-protocol, 6(18), e1944. [Link]

  • Auld, D. S., et al. (2008). Comparison of bioluminescent kinase assays using substrate depletion and product formation. Journal of biomolecular screening, 13(9), 890–901. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

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  • PubChem. (n.d.). (6-bromoimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved January 19, 2026, from [Link]

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Safety Operating Guide

Safe Disposal of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol. As a brominated heterocyclic compound, this substance requires careful handling to protect laboratory personnel and the environment. This document synthesizes technical data with field-proven safety protocols to ensure a self-validating system of waste management, grounded in authoritative sources.

Hazard Assessment and Initial Precautions

This compound is classified as an irritant. The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

Given these hazards, it is imperative to handle this compound and its waste within a well-ventilated area, preferably inside a chemical fume hood. All personnel must be equipped with appropriate Personal Protective Equipment (PPE) as outlined in the following section.

Personal Protective Equipment (PPE) and Spill Management

Proper PPE is the first line of defense against accidental exposure. Before handling the compound or its waste, ensure the following are correctly worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for any signs of degradation or punctures before use.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: If handling outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary.[1]

In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol

The primary and most critical directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant .[1] Direct disposal into sanitary sewers or regular trash is strictly prohibited and illegal.[2][3] The following protocol outlines the necessary steps for accumulating and preparing this chemical waste for professional disposal.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[4]

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, robust, and clearly labeled solid waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. It is best practice to segregate halogenated waste from non-halogenated waste to facilitate proper disposal and potentially reduce costs.

Step 2: Container Selection and Management

The integrity of the waste container is paramount for safe storage and transport.

  • Compatibility: Use a container that is chemically compatible with this compound and any solvents. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][5] Include the approximate concentration and any other components in the waste mixture.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[2][6] Use a screw-on cap; stoppers or parafilm are not acceptable for long-term storage.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate a specific location within the laboratory for the accumulation of hazardous waste, known as a Satellite Accumulation Area (SAA).[5]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the primary container.[6] This will contain any potential leaks or spills.

  • Segregation within SAA: Store containers of this compound waste away from incompatible chemicals.

Step 4: Arranging for Disposal

Once the waste container is full or the project is complete, arrange for its disposal through your institution's EHS office.

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request system or a designated contact person.

  • Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container.

The final disposal of brominated compounds like this compound is typically achieved through high-temperature incineration at a licensed hazardous waste facility.[1] This process is designed to destroy the organic molecule and manage the resulting byproducts, such as hydrogen bromide, in a controlled and environmentally sound manner.

Data Summary and Visualization

The following table summarizes the key information for the proper disposal of this compound.

Parameter Guideline Reference
Primary Disposal Method Collection for incineration by a licensed facility[1]
Hazard Classification Skin, eye, and respiratory irritant[1]
Required PPE Safety goggles, chemical-resistant gloves, lab coat[1]
Waste Container Compatible, sealed, and labeled "Hazardous Waste"[2][3][5]
Storage Location Designated Satellite Accumulation Area (SAA)[5]
Storage Requirement Secondary containment[6]

Below is a workflow diagram illustrating the decision-making and procedural steps for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid Halogenated) ppe->segregate container Step 3: Select & Label Container ('Hazardous Waste', Full Chemical Name) segregate->container store Step 4: Store in SAA (Secondary Containment, Closed Lid) container->store pickup Step 5: Request EHS Pickup (Complete Paperwork) store->pickup end End: Compliant Disposal (Licensed Incineration) pickup->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers and drug development professionals can ensure they are in compliance with regulations and are protecting themselves, their colleagues, and the environment. The core principle is clear: this chemical waste must be managed through a licensed hazardous waste disposal service. There are no shortcuts to safety and compliance.

References

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Society for Clinical Pathology. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Stanford Environmental Health & Safety. Chemical Waste Disposal. [Link]

  • UC San Diego Blink. How to Store and Dispose of Hazardous Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. Emission Measurements During Incineration of Waste Containing Bromine. [Link]

  • U.S. Environmental Protection Agency. Waste Incineration Overview. [Link]

Sources

Comprehensive Safety and Handling Guide for (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and handling procedures for (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document is built upon a foundation of chemical analogy, assessing the potential hazards of the molecule's constituent parts: the brominated imidazo[1,2-a]pyrazine core and the methanol functional group. This approach ensures a cautious and comprehensive safety framework for researchers, scientists, and drug development professionals.

Immediate Safety Concerns and Hazard Assessment

This compound should be handled as a substance with unknown toxicological properties, warranting a high degree of caution. Based on its structure, the following potential hazards are identified:

  • Toxicity of the Methanol Group: The presence of the methanol functional group suggests potential toxicity similar to methanol itself. Methanol is toxic if swallowed, inhaled, or absorbed through the skin and can cause damage to organs, particularly the optic nerve, and may lead to blindness.[1][2][3][4]

  • Hazards of Brominated Compounds: Brominated organic molecules can be irritants and may pose environmental hazards.[5] During thermal decomposition, brominated compounds can form hazardous byproducts.[6][7]

  • Pyrazine Derivative Irritation: While some pyrazine derivatives are used as food flavorings, many are known to be irritating to the skin, eyes, and respiratory system.[8][9]

  • Unknown Compound-Specific Toxicity: As a complex heterocyclic molecule, the full toxicological profile is unknown. It is prudent to assume it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation, similar to other chloro- and bromo-imidazo[1,2-a]pyridine derivatives.[10]

Personal Protective Equipment (PPE): A Multi-tiered Approach

A robust PPE strategy is critical. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Weighing and Aliquoting (Solid) Nitrile or Neoprene gloves (double-gloving recommended)Safety glasses with side shields or safety gogglesN95 or higher-rated respirator if not in a certified chemical fume hoodLab coat
Solution Preparation and Handling Nitrile or Neoprene glovesChemical splash goggles or a face shieldWork in a certified chemical fume hood is mandatoryLab coat
Running Reactions Nitrile or Neoprene glovesChemical splash goggles and a face shieldWork in a certified chemical fume hood is mandatoryLab coat
Spill Cleanup Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and a face shieldAir-purifying respirator with organic vapor cartridges or a supplied-air respirator for large spillsChemical-resistant apron or coveralls
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Start Start: Handling This compound Task Identify Task: - Weighing - Solution Prep - Reaction - Spill Start->Task Risk Assess Risk: - Small vs. Large Quantity - Solid vs. Liquid - Open vs. Closed System Task->Risk Engineering Engineering Controls: - Fume Hood - Glove Box Risk->Engineering Select Controls Hand Hand Protection: - Nitrile/Neoprene - Double Glove Engineering->Hand Select PPE Eye Eye/Face Protection: - Safety Glasses - Goggles - Face Shield Hand->Eye Respiratory Respiratory Protection: - N95 - Respirator w/ Cartridges Eye->Respiratory Body Body Protection: - Lab Coat - Apron/Coveralls Respiratory->Body

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.